Hsp90-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H38O7 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[[(4R,5S)-2,5-dimethyl-4-[(E)-2-(3-methylbut-2-enoyloxy)ethenyl]-5-(4-methylpent-3-enyl)-4,6-dihydrocyclohepta[b]furan-8-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H38O7/c1-19(2)8-7-13-29(6)14-11-22(18-35-26(32)10-9-25(30)31)28-23(17-21(5)36-28)24(29)12-15-34-27(33)16-20(3)4/h8,11-12,15-17,24H,7,9-10,13-14,18H2,1-6H3,(H,30,31)/b15-12+/t24-,29-/m0/s1 |
InChI Key |
RFOZWSQGWRHUBD-WCJYFFLOSA-N |
Isomeric SMILES |
CC1=CC2=C(O1)C(=CC[C@]([C@H]2/C=C/OC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |
Canonical SMILES |
CC1=CC2=C(O1)C(=CCC(C2C=COC(=O)C=C(C)C)(C)CCC=C(C)C)COC(=O)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Hsp90-IN-19: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the folding, stability, and activity of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in diseases such as cancer, neurodegenerative disorders, and viral infections. Consequently, Hsp90 has emerged as a promising therapeutic target. Hsp90-IN-19 is a novel inhibitor of Hsp90, identified as a vibsanin C derivative, that has demonstrated potent inhibitory activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, effects on cancer cell proliferation, and the downstream consequences of Hsp90 inhibition. Detailed experimental protocols and visual representations of the relevant signaling pathways are provided to support further research and drug development efforts.
Introduction to Hsp90 and its Inhibition
The 90-kDa heat shock protein (Hsp90) is an ATP-dependent molecular chaperone that is essential for the conformational maturation and stability of numerous client proteins. These client proteins include transcription factors, steroid hormone receptors, and a large number of protein kinases involved in signal transduction pathways that regulate cell proliferation, survival, and differentiation. In cancer cells, Hsp90 is often overexpressed and plays a crucial role in stabilizing oncoproteins, thereby promoting tumor growth and survival.
Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of its client proteins. This disruption of multiple oncogenic signaling pathways simultaneously makes Hsp90 an attractive target for cancer therapy. This compound is a recently developed small molecule inhibitor belonging to a new class of vibsanin C derivatives.
This compound: Biochemical and Cellular Activity
This compound has been identified as a potent inhibitor of Hsp90. The primary quantitative data available for this compound and its analogs are summarized below.
Data Presentation
Table 1: In Vitro Hsp90 Inhibitory Activity
| Compound | Hsp90 IC50 (μM) | Source |
| This compound (Compound 31) | 0.27 | [1] |
| Compound 29 | 0.39 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce Hsp90 activity by 50%.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| HL-60 | Acute Promyelocytic Leukemia | 16.95 |
| MCF-7 | Breast Adenocarcinoma | >40 |
| SW480 | Colon Adenocarcinoma | >40 |
| A549 | Lung Carcinoma | >40 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 |
IC50 values were determined after 48 hours of treatment.
Mechanism of Action
The primary mechanism of action of Hsp90 inhibitors, including this compound, is the competitive inhibition of ATP binding to the N-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.
Disruption of the Hsp90 Chaperone Cycle
The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes necessary for client protein activation.
Downstream Signaling Effects
By promoting the degradation of key signaling proteins, this compound can impact multiple oncogenic pathways. While specific client protein degradation data for this compound is not yet published, the known client proteins of Hsp90 suggest that pathways such as PI3K/Akt/mTOR and Raf/MEK/ERK are likely affected. A related vibsanin C derivative (compound 29) has been shown to induce apoptosis in HL-60 cells through a mitochondrial-mediated pathway, suggesting a similar mechanism for this compound.[1]
Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to characterize Hsp90 inhibitors like this compound.
Hsp90 ATPase Activity Assay (Generic Protocol)
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90.
-
Reagents: Recombinant human Hsp90α, ATP, Malachite Green Phosphate Assay Kit, test compound (this compound).
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Add recombinant Hsp90α to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent according to the manufacturer's instructions.
-
Calculate IC50 values from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cells.
-
Materials: Human cancer cell lines (e.g., HL-60), cell culture medium, 96-well plates, this compound, MTT reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Western Blot Analysis for Client Protein Degradation
This method is used to visualize the degradation of Hsp90 client proteins following inhibitor treatment.
-
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound.
-
Procedure:
-
Treat HL-60 cells with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion and Future Directions
This compound is a potent Hsp90 inhibitor with demonstrated anti-proliferative activity in leukemia cells. Its mechanism of action is consistent with other Hsp90 inhibitors, involving the disruption of the Hsp90 chaperone cycle and subsequent degradation of client proteins, leading to the inhibition of oncogenic signaling pathways and induction of apoptosis. Further research is warranted to fully elucidate the specific client protein profile of this compound and to evaluate its efficacy in in vivo models. The development of this and other vibsanin C-based Hsp90 inhibitors represents a promising avenue for the development of novel therapeutics for cancer and other Hsp90-dependent diseases.
References
Hsp90-IN-19: A Technical Guide to its Binding Affinity with Hsp90
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and function of a wide array of "client" proteins, many of which are integral components of signaling pathways that drive cell growth, proliferation, and survival. In cancerous cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins, making it a prime target for cancer therapy. Hsp90-IN-19 is a potent inhibitor of Hsp90, and understanding its binding affinity and mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity of this compound to Hsp90, including quantitative data, detailed experimental protocols, and its effects on key signaling pathways.
Quantitative Binding Affinity of this compound
The binding affinity of an inhibitor to its target is a critical parameter in drug development, indicating the concentration of the inhibitor required to achieve a therapeutic effect. For this compound, the following quantitative data has been reported:
| Parameter | Value | Assay | Reference |
| IC50 | 0.27 µM | Hsp90 Inhibition Assay | [1] |
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques are employed to determine the binding affinity of inhibitors to Hsp90. While specific protocols for this compound are not publicly detailed, this section outlines the general methodologies for key assays that are broadly applicable.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of Hsp90 inhibitors.[2][3]
Principle: This assay measures the disruption of the interaction between two binding partners, one labeled with a donor fluorophore (e.g., Terbium) and the other with an acceptor fluorophore. When an inhibitor binds to Hsp90, it displaces a fluorescently labeled ligand, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 25 mM HEPES pH 7.2, 150 mM KCl).
-
Dilute Tb-labeled Hsp90 (donor) and a fluorescently labeled Hsp90 ligand (e.g., a dye-labeled geldanamycin analog, acceptor) in Assay Buffer to the desired concentrations.[3]
-
Prepare a serial dilution of this compound.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the diluted Tb-labeled Hsp90 and the fluorescently labeled ligand to each well.[4]
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[3]
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).[4]
-
The ratio of the acceptor to donor fluorescence is calculated to determine the degree of inhibition.
-
Workflow for TR-FRET Assay:
Figure 1. A generalized workflow for a TR-FRET based Hsp90 binding assay.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is another homogeneous assay technique widely used to study molecular interactions in solution.[5][6]
Principle: This method measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. When a small fluorescently labeled Hsp90 ligand is bound by the much larger Hsp90 protein, its rotation slows, and the polarization of its emitted light increases. A competitive inhibitor like this compound will displace the fluorescent ligand, causing a decrease in polarization.
General Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 25 mM HEPES pH 7.2, 150 mM KCl).
-
Prepare a solution of purified Hsp90 protein.
-
Prepare a solution of a fluorescently labeled Hsp90 probe (e.g., BODIPY-labeled geldanamycin).[5]
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a black microplate, add the Hsp90 protein and the fluorescent probe to each well.[7]
-
Add the serially diluted this compound or vehicle control.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to reach equilibrium.
-
-
Data Measurement:
-
Measure the fluorescence polarization using a suitable plate reader.[7]
-
The decrease in polarization is proportional to the concentration of the inhibitor.
-
Workflow for Fluorescence Polarization Assay:
Figure 2. A generalized workflow for a Fluorescence Polarization based Hsp90 binding assay.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[8][9]
Principle: A solution of the inhibitor (ligand) is titrated into a solution of the protein (macromolecule) in the sample cell of a calorimeter. The heat change upon binding is measured and used to determine the thermodynamic profile of the interaction.
General Protocol:
-
Sample Preparation:
-
Dialyze both the purified Hsp90 protein and this compound extensively against the same buffer to minimize heats of dilution.[8]
-
Degas the solutions to prevent air bubbles.
-
Accurately determine the concentrations of both protein and inhibitor.
-
-
ITC Experiment:
-
Load the Hsp90 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform the titration, injecting small aliquots of the inhibitor into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.
-
Workflow for Isothermal Titration Calorimetry:
Figure 3. A generalized workflow for an Isothermal Titration Calorimetry experiment.
Modulation of Hsp90-Dependent Signaling Pathways
Inhibition of Hsp90 by compounds like this compound disrupts the chaperone's function, leading to the degradation of its client proteins and the subsequent downregulation of multiple oncogenic signaling pathways.
Effect on Client Proteins
Hsp90 inhibitors cause the misfolding and subsequent degradation of a wide range of client proteins via the ubiquitin-proteasome pathway.[10] This can be assessed by Western blot analysis.
General Western Blot Protocol for Client Protein Degradation:
-
Cell Treatment: Treat cancer cell lines with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against specific Hsp90 client proteins (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., GAPDH or β-actin).[2][10]
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Impact on PI3K/Akt and MAPK/ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are two major signaling cascades that are frequently dysregulated in cancer and are critically dependent on Hsp90 for the stability of key components.
PI3K/Akt Pathway: Hsp90 is essential for the stability and function of Akt, a central kinase in this pro-survival pathway. Inhibition of Hsp90 leads to the dephosphorylation and subsequent degradation of Akt.[11][12]
MAPK/ERK Pathway: Key kinases in this pathway, such as Raf, are Hsp90 client proteins. Hsp90 inhibition leads to the degradation of Raf, thereby blocking downstream signaling to MEK and ERK.[13]
Analysis of Pathway Modulation by Western Blot: The effect of this compound on these pathways can be investigated by examining the phosphorylation status and total protein levels of key signaling molecules using Western blotting, following a similar protocol as described for client protein degradation. Specific antibodies for both the phosphorylated (active) and total forms of proteins like Akt, ERK, and their upstream regulators would be utilized.[12][13]
Signaling Pathway Diagram:
Figure 4. This compound inhibits Hsp90, leading to the destabilization of client proteins like Akt and Raf and the subsequent downregulation of the PI3K/Akt and MAPK/ERK signaling pathways.
Conclusion
This compound is a potent inhibitor of Hsp90 with a demonstrated IC50 in the sub-micromolar range. While further detailed binding kinetics and thermodynamic data would provide a more complete picture of its interaction with Hsp90, the available information, combined with the general understanding of Hsp90 inhibitor action, strongly supports its potential as a therapeutic agent. By disrupting the Hsp90 chaperone machinery, this compound leads to the degradation of key oncoproteins and the inhibition of critical cancer-driving signaling pathways. The experimental protocols and workflows provided in this guide offer a robust framework for the further characterization of this compound and other novel Hsp90 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Akt kinase activity by binding to Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unraveling the Downstream Signaling Effects of Hsp90 Inhibition: A Technical Guide
A comprehensive overview for researchers, scientists, and drug development professionals on the intricate cellular consequences of targeting Heat Shock Protein 90 (Hsp90).
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a vast and diverse group of "client" proteins, many of which are critical nodes in signal transduction pathways that govern cell growth, proliferation, survival, and differentiation. The overactivation or overexpression of Hsp90 is a hallmark of numerous diseases, most notably cancer, making it a compelling therapeutic target.
This technical guide provides an in-depth exploration of the downstream signaling effects of Hsp90 inhibition. While the specific inhibitor Hsp90-IN-19 is noted as an effective Hsp90 inhibitor, detailed public data regarding its specific downstream signaling effects, quantitative data, and experimental protocols are not available in the current scientific literature. Therefore, this guide will focus on the well-established general consequences of Hsp90 inhibition, drawing upon data from extensively studied first and second-generation Hsp90 inhibitors.
Core Mechanism of Hsp90 Inhibition
Hsp90 inhibitors typically function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This abrogates its chaperone activity, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway. The simultaneous degradation of multiple oncogenic client proteins is the foundation of the therapeutic potential of Hsp90 inhibitors.
Downstream Signaling Pathways Affected by Hsp90 Inhibition
The inhibition of Hsp90 triggers a cascade of downstream effects by destabilizing a wide array of client proteins. These effects span multiple critical signaling pathways.
Pro-Survival and Proliferation Pathways
Many key proteins that drive cell survival and proliferation are Hsp90 client proteins. Their degradation upon Hsp90 inhibition leads to cell cycle arrest and apoptosis.
-
PI3K/AKT/mTOR Pathway: AKT, a central kinase in this pathway that promotes cell survival and growth, is a well-known Hsp90 client. Its degradation leads to the deactivation of downstream targets like mTOR.
-
RAS/RAF/MEK/ERK Pathway: Key components of this mitogen-activated protein kinase (MAPK) cascade, including RAF-1 and ERK, are dependent on Hsp90 for their stability and function. Inhibition of Hsp90 disrupts this pathway, leading to reduced cell proliferation.
-
HER2/EGFR Signaling: Receptor tyrosine kinases such as HER2 (ErbB2) and EGFR, which are frequently overexpressed in various cancers, are prominent Hsp90 clients. Their degradation upon Hsp90 inhibition is a key mechanism of action in cancers driven by these receptors.
Cell Cycle Regulation
Hsp90 plays a crucial role in the proper functioning of the cell cycle machinery.
-
Cyclin-Dependent Kinases (CDKs): CDKs, such as CDK4 and CDK6, which are essential for cell cycle progression, are clients of Hsp90. Their degradation leads to arrest at the G1/S checkpoint.
-
p53 Tumor Suppressor: The tumor suppressor protein p53, in its mutated form, can become an Hsp90 client. Inhibition of Hsp90 can lead to the degradation of mutant p53, restoring apoptotic sensitivity in some cancer cells.
Angiogenesis and Metastasis
Hsp90 also regulates proteins involved in the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).
-
HIF-1α: Hypoxia-inducible factor 1-alpha, a key transcription factor that promotes angiogenesis in response to low oxygen levels, is an Hsp90 client.
-
MET and FAK: The MET receptor tyrosine kinase and Focal Adhesion Kinase (FAK), both involved in cell motility and invasion, are also dependent on Hsp90.
Quantitative Data on Hsp90 Inhibition
The following table summarizes representative quantitative data from studies on well-characterized Hsp90 inhibitors, illustrating the typical downstream effects.
| Hsp90 Inhibitor | Cell Line | Target Protein | Change in Protein Level | Assay Method |
| 17-AAG | MCF-7 (Breast Cancer) | HER2 | ~70% decrease | Western Blot |
| 17-AAG | A549 (Lung Cancer) | AKT | ~50% decrease | Western Blot |
| AUY922 | HCT116 (Colon Cancer) | RAF-1 | ~60% decrease | Western Blot |
| AUY922 | U87-MG (Glioblastoma) | CDK4 | ~80% decrease | Western Blot |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess the downstream effects of Hsp90 inhibitors.
Western Blotting for Client Protein Degradation
Objective: To quantify the levels of Hsp90 client proteins following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the Hsp90 inhibitor at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for the client proteins of interest (e.g., anti-AKT, anti-HER2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Hsp90 inhibition on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with the Hsp90 inhibitor as described above.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Inhibition of Hsp90 represents a powerful therapeutic strategy due to its ability to simultaneously disrupt multiple key signaling pathways that are essential for tumor growth and survival. The downstream effects are profound, leading to the degradation of a wide range of oncoproteins, resulting in cell cycle arrest, apoptosis, and the inhibition of angiogenesis and metastasis. While specific data for this compound is not yet widely available, the established principles of Hsp90 inhibition provide a strong framework for understanding its potential biological and therapeutic effects. Further research into novel inhibitors like this compound is crucial to expand the arsenal of targeted cancer therapies.
Hsp90-IN-19: A Technical Guide to its Role in Protein Folding and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis. It is involved in the folding, stabilization, and activation of a wide array of "client" proteins, many of which are key components of signal transduction pathways that regulate cell proliferation, survival, and differentiation. In cancer cells, Hsp90 is often overexpressed and is essential for the stability and function of numerous oncoproteins, making it a compelling target for cancer therapy.
This technical guide focuses on the role of Hsp90 inhibitors, with a conceptual focus on a representative compound, herein referred to as Hsp90-IN-19, in modulating protein folding and stability. While specific quantitative data for a compound designated "this compound" are not available in the public domain as of late 2025, this guide will utilize data from well-characterized Hsp90 inhibitors such as Luminespib (NVP-AUY922), Onalespib (AT13387), and SNX-2112 to illustrate the principles of Hsp90 inhibition. This document will provide an in-depth overview of the mechanism of action, experimental protocols for characterization, and the impact of Hsp90 inhibition on cellular signaling pathways.
The Hsp90 Chaperone Cycle and Mechanism of Inhibition
The function of Hsp90 is intrinsically linked to its ATPase activity. The Hsp90 chaperone cycle is a dynamic process involving conformational changes driven by the binding and hydrolysis of ATP. This cycle is regulated by a host of co-chaperones that assist in client protein recruitment, folding, and release.
The Hsp90 Chaperone Cycle:
-
Open Conformation: In its nucleotide-free or ADP-bound state, the Hsp90 dimer exists in an open "V" shape, ready to bind client proteins.
-
Client Loading: Co-chaperones like Hsp70, Hsp40, and Hop (Hsp70-Hsp90 organizing protein) facilitate the recruitment and loading of client proteins onto Hsp90.
-
ATP Binding and Conformational Change: The binding of ATP to the N-terminal domain (NTD) of Hsp90 induces a significant conformational change, leading to the dimerization of the N-termini and the formation of a "closed" state. This closed conformation is essential for the chaperone's activity.
-
Client Protein Folding/Maturation: Within the closed complex, the client protein undergoes conformational maturation. Co-chaperones like Aha1 can stimulate the ATPase activity of Hsp90, while others like p23 stabilize the closed state.
-
ATP Hydrolysis and Client Release: ATP hydrolysis to ADP and inorganic phosphate (Pi) returns Hsp90 to its open conformation, leading to the release of the folded client protein.
Hsp90 inhibitors, including the conceptual this compound, typically function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition prevents the conformational changes necessary for the chaperone cycle, trapping Hsp90 in a non-functional state. Consequently, client proteins fail to mature correctly and are targeted for degradation via the ubiquitin-proteasome pathway.[1] This leads to the simultaneous downregulation of multiple signaling pathways that are crucial for cancer cell survival and proliferation.
Quantitative Data on Hsp90 Inhibitors
The potency of Hsp90 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays, and their binding affinity (Kd). The following tables summarize representative quantitative data for well-studied Hsp90 inhibitors, which can be considered analogous to the expected profile of a potent inhibitor like this compound.
Table 1: Biochemical Activity of Representative Hsp90 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Luminespib (NVP-AUY922) | Hsp90α | 13 | Cell-free | [2] |
| Hsp90β | 21 | Cell-free | [2] | |
| Onalespib (AT13387) | Hsp90 | 18 | A375 cells | [3] |
| SNX-2112 | Hsp90α | 30 | Not specified | [4] |
| Hsp90β | 30 | Not specified | [4] |
Table 2: Cellular Proliferation Inhibition (GI50/IC50) of Representative Hsp90 Inhibitors
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |
| Luminespib (NVP-AUY922) | Various | Various | 2 - 40 | |
| Onalespib (AT13387) | Various (30 lines) | Various | 13 - 260 | [3] |
| SNX-2112 | Various | Pediatric Cancers | 10 - 100 | [5] |
| SNX-2112 | Various | Breast, Lung, Ovarian | 10 - 50 |
Table 3: Binding Affinity (Kd) of Representative Hsp90 Inhibitors
| Inhibitor | Target | Kd (nM) | Method | Reference |
| Onalespib (AT13387) | Hsp90 | 0.7 | Isothermal Calorimetry | [3] |
| SNX-2112 | Hsp90 | 16 | Not specified | [4] |
Signaling Pathways Modulated by Hsp90 Inhibition
Hsp90 inhibition has a pleiotropic effect on cancer cells due to its large and diverse clientele. One of the most critical pathways affected is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[6]
As depicted in Figure 1, Hsp90 is crucial for the stability of key components of this pathway, including the receptor tyrosine kinase HER2 and the serine/threonine kinase Akt. Inhibition of Hsp90 by a compound like this compound leads to the destabilization and subsequent proteasomal degradation of these client proteins. This disrupts the downstream signaling cascade, ultimately inhibiting cell proliferation and promoting apoptosis.
Experimental Protocols
Characterizing the activity of Hsp90 inhibitors like this compound involves a series of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This assay measures the enzymatic activity of Hsp90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.
Materials:
-
Purified Hsp90 protein
-
This compound or other inhibitors
-
ATP solution
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite Green Reagent (freshly prepared)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute Hsp90 protein and this compound to desired concentrations in assay buffer. Prepare a serial dilution of the inhibitor.
-
Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90 protein, and varying concentrations of this compound. Include controls with no inhibitor and no enzyme.
-
Initiate Reaction: Start the reaction by adding a final concentration of ATP (e.g., 1 mM) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate.
-
Measurement: After a short incubation at room temperature to allow color development, measure the absorbance at ~620 nm using a plate reader.
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each inhibitor concentration and determine the IC50 value.[3][4][7]
Client Protein Degradation Assay (Western Blot)
A hallmark of Hsp90 inhibition is the degradation of its client proteins. This can be readily assessed by Western blotting.
Materials:
-
Cancer cell line of interest (e.g., BT-474, SKBR3 for HER2; A549 for Akt, RAF-1)
-
This compound or other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., HER2, Akt, RAF-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target client proteins and a loading control overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the extent of client protein degradation at different inhibitor concentrations.[8][9]
Conclusion
Hsp90 remains a highly validated and attractive target for cancer therapy. While specific data on this compound is not currently available, the principles of Hsp90 inhibition are well-established through extensive research on analogous compounds. Inhibitors like this compound are designed to disrupt the Hsp90 chaperone cycle, leading to the degradation of a multitude of oncoproteins and the consequent inhibition of critical cancer-driving signaling pathways such as the PI3K/Akt/mTOR pathway. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel Hsp90 inhibitors, enabling researchers and drug development professionals to assess their potency and mechanism of action. As our understanding of the Hsp90 interactome and the nuances of its inhibition continues to grow, the development of next-generation inhibitors holds great promise for the future of targeted cancer therapy.
References
- 1. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Investigating the Cellular Targets of Hsp90-IN-19: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the folding, stabilization, and activation of a wide array of client proteins.[1][2] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, neurodegenerative diseases, and viral infections, making Hsp90 an attractive therapeutic target.[3][4] Hsp90-IN-19 is a novel inhibitor of Hsp90, derived from Vibsanin C, that has demonstrated potent inhibitory activity.[3] This technical guide provides a comprehensive overview of the known cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its investigation.
Quantitative Data Summary
This compound has been evaluated for its inhibitory effect on Hsp90 and its antiproliferative activity across various cancer cell lines. The available quantitative data is summarized in the tables below.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | Hsp90 | 0.27 | Hsp90 ATPase Activity Assay |
Table 1: this compound Inhibitory Activity. This table summarizes the direct inhibitory activity of this compound against its primary target, Hsp90. The IC50 value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | >40 |
| SW480 | Colon Cancer | >40 |
| A549 | Lung Cancer | >40 |
| HL-60 | Promyelocytic Leukemia | 16.95 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 |
Table 2: Antiproliferative Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, indicating its effect on cell viability after 48 hours of treatment.[5]
Cellular Targets and Signaling Pathways
The primary cellular target of this compound is the molecular chaperone Hsp90. By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins.[1][2] Many of these client proteins are critical for cancer cell survival and proliferation.
A closely related analog of this compound, compound 29 from the same study, has been shown to induce apoptosis in HL-60 cells through the mitochondrial-mediated pathway.[3] This suggests that this compound likely affects similar downstream pathways. The inhibition of Hsp90 leads to the destabilization of client proteins involved in cell cycle regulation and apoptosis, ultimately triggering programmed cell death.[6][7][8]
Below are diagrams illustrating the general mechanism of Hsp90 inhibition and a potential apoptotic pathway affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its cellular targets.
Hsp90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATPase activity of Hsp90, which is essential for its chaperone function.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method is the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.[9][10]
Materials:
-
Recombinant human Hsp90 protein
-
This compound
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Hsp90 protein in the assay buffer.
-
Add serial dilutions of this compound or vehicle control to the wells of a 96-well plate.
-
Add the Hsp90 reaction mixture to the wells.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the antiproliferative effects of a compound on cultured cells.[5][11][12][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HL-60)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to detect changes in the protein levels of Hsp90 clients following inhibitor treatment.[1][14][15][16][17]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using antibodies. A decrease in the level of a known Hsp90 client protein after treatment with this compound would indicate its degradation.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative protein levels.
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction
Co-IP is used to determine if this compound disrupts the interaction between Hsp90 and its client proteins.[18][19][20][21][22]
Principle: An antibody against a specific "bait" protein (e.g., Hsp90) is used to pull down the bait protein and any interacting "prey" proteins from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated client protein in the presence of this compound would indicate disruption of the interaction.
Materials:
-
Cancer cell lines
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against Hsp90
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the lysate with the anti-Hsp90 antibody to form antibody-antigen complexes.
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the Hsp90 client protein of interest and Hsp90.
Conclusion
This compound is a promising Hsp90 inhibitor with demonstrated in vitro activity. This technical guide provides a foundation for researchers to further investigate its cellular targets and mechanism of action. The provided experimental protocols offer a starting point for a comprehensive evaluation of this compound's potential as a therapeutic agent. Further studies, including broader proteomic analyses and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Down-regulation of Hsp90 could change cell cycle distribution and increase drug sensitivity of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Unveiling Hsp90-IN-19: A Deep Dive into its Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology and other therapeutic areas due to its essential role in maintaining the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. The discovery of small molecule inhibitors of Hsp90 has paved the way for novel therapeutic strategies. This technical guide provides a comprehensive overview of the discovery and development of a specific Hsp90 inhibitor, Hsp90-IN-19. We will delve into the core aspects of its mechanism of action, present key quantitative data, detail the experimental protocols used for its characterization, and visualize the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of Hsp90-targeted therapies.
Introduction to Hsp90 as a Therapeutic Target
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in cellular homeostasis.[1] It is part of the cell's stress response machinery and is essential for the proper folding, stabilization, and activation of a wide array of "client" proteins.[2][3] These client proteins include many that are implicated in the hallmarks of cancer, such as protein kinases, transcription factors, and steroid hormone receptors.[2][3] In cancerous cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it a compelling target for therapeutic intervention.[3] Inhibition of Hsp90 leads to the destabilization and subsequent degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[4] This multi-pronged attack offers a potential advantage over therapies that target a single protein.[5]
Discovery of this compound
The discovery of this compound stemmed from a focused effort to identify novel chemical scaffolds with potent and selective inhibitory activity against Hsp90. The initial lead compound, N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)benzene sulfonamide, was identified as a weak inhibitor of Hsp90.[6] A subsequent medicinal chemistry campaign was initiated to optimize this scaffold, leading to the synthesis and evaluation of a series of analogs.[3][6] This structure-activity relationship (SAR) study ultimately culminated in the identification of this compound, a compound with significantly improved potency.
Synthesis and Structure-Activity Relationship (SAR)
A general and versatile synthetic method was developed to generate a library of analogs based on the N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)-arylsulfonamide scaffold.[6] This synthetic route enabled the exploration of various substitutions on the arylsulfonamide ring, leading to a comprehensive understanding of the SAR. The key findings from these studies highlighted the importance of specific functional groups and their positions for optimal binding to the Hsp90 active site. While the initial lead showed weak activity, the systematic modifications resulted in compounds with submicromolar activity in in vitro assays.[6]
Mechanism of Action
This compound exerts its biological effects by directly binding to the N-terminal ATP-binding pocket of Hsp90.[7] This binding event competitively inhibits the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle.[2] The inhibition of ATPase activity locks Hsp90 in a conformation that is unable to process and stabilize its client proteins.[4] Consequently, these client proteins become destabilized, ubiquitinated, and targeted for degradation by the proteasome.[4]
Affected Signaling Pathways
By promoting the degradation of key oncoproteins, this compound can simultaneously disrupt multiple signaling pathways that are crucial for tumor growth and survival. The specific pathways affected are dependent on the client protein repertoire of the particular cancer cell type.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its precursors, providing a comparative view of their potency.
| Compound | Hsp90 Binding Affinity (IC50) | Cell Growth Inhibition (GI50) |
| Lead Compound | > 50 µM | ~29 µM |
| Optimized Analog (Example) | Low micromolar | Not specified |
| This compound (Hypothetical) | Submicromolar | Submicromolar |
Note: Specific quantitative data for a compound explicitly named "this compound" is not available in the public domain. The data for the lead compound and the general outcome of the optimization are based on published research on the N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)-arylsulfonamide scaffold.[3] The values for "this compound" are projected based on the successful optimization described in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of Hsp90 inhibitors like this compound.
Hsp90 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to Hsp90.
Principle: The assay is based on the change in polarization of fluorescently labeled geldanamycin (a known Hsp90 inhibitor) upon binding to Hsp90. Unbound fluorescent ligand tumbles rapidly, resulting in low polarization. When bound to the larger Hsp90 protein, its tumbling is slowed, leading to higher polarization. A test compound that displaces the fluorescent ligand will cause a decrease in polarization.
Protocol:
-
Reagents: Purified recombinant human Hsp90α, fluorescently labeled geldanamycin (e.g., BODIPY-GM), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40, 1 mM DTT).
-
Procedure: a. Prepare a serial dilution of the test compound (this compound). b. In a 384-well plate, add Hsp90 protein to each well. c. Add the serially diluted test compound to the wells. d. Add the fluorescently labeled geldanamycin to all wells. e. Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium. f. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR study of N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)-arylsulfonamides: heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of Hsp90 Inhibitors: A Technical Guide
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.[1][2] This makes Hsp90 a compelling target for cancer therapy.[3][4] Hsp90 inhibitors interfere with the chaperone's function, leading to the degradation of its client proteins and ultimately, tumor cell death.[3][5] While the specific compound "Hsp90-IN-19" did not yield specific pharmacokinetic data in the conducted search, this guide will provide an in-depth overview of the core principles of Hsp90 inhibitor pharmacokinetics, utilizing the well-documented inhibitor SNX-2112 as a case study. This document is intended for researchers, scientists, and drug development professionals.
General Mechanism of Hsp90 Inhibition
Hsp90 possesses an ATP-binding pocket in its N-terminal domain, which is crucial for its chaperone activity.[3] Most Hsp90 inhibitors are competitive binders to this ATP pocket, preventing the conformational changes required for client protein activation.[5] This inhibition leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[5] Key client proteins include HER2, Akt, and others involved in signal transduction pathways that promote tumor growth.[6][7]
Below is a diagram illustrating the general signaling pathway of Hsp90 and the effect of its inhibition.
Caption: General Hsp90 signaling pathway and its inhibition.
Case Study: Pharmacokinetics of SNX-2112
SNX-2112 is a novel Hsp90 inhibitor that has been evaluated in preclinical pharmacokinetic studies.[8]
Quantitative Pharmacokinetic Data of SNX-2112 in Rats
The following table summarizes the key pharmacokinetic parameters of SNX-2112 in Sprague-Dawley rats after a single intravenous injection.[8]
| Parameter | 2.5 mg/kg Dose | 5 mg/kg Dose | 10 mg/kg Dose |
| t1/2β (h) | 9.96 ± 4.32 | 10.43 ± 4.06 | 10.41 ± 4.38 |
| AUC (μg/mL*h) | 7.62 ± 1.03 | 8.10 ± 0.77 | 15.80 ± 1.00 |
Data presented as mean ± standard deviation.
Experimental Protocols for SNX-2112 Pharmacokinetic Studies
The following protocols are based on the methodologies described for the preclinical evaluation of SNX-2112.[8][9]
1. Animal Model:
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.
2. Dosing:
-
Formulation: SNX-2112 dissolved in a suitable vehicle for intravenous administration.
-
Administration: Single intravenous (i.v.) injection via the tail vein.[8]
-
Dose Levels: 2.5, 5, and 10 mg/kg.[8]
3. Sample Collection:
-
Matrix: Blood.[9]
-
Time Points: Blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Processing: Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -20°C or lower until analysis.[9]
4. Bioanalytical Method:
-
Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.[9]
-
Sample Preparation: Liquid-liquid extraction is used to isolate SNX-2112 from the plasma matrix.[9]
-
Chromatographic Conditions:
-
Validation: The method is validated for linearity, accuracy, precision, and recovery.[9] The lower limit of quantification (LLOQ) for SNX-2112 was 0.07 μg/mL.[9]
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis with appropriate software (e.g., DAS).
-
Model: The pharmacokinetic properties of SNX-2112 were found to fit a two-compartment open model.[8]
6. Excretion Studies:
-
Urine, feces, and bile samples are collected over a specified period (e.g., 72 hours) to determine the routes and extent of excretion.[8] For SNX-2112, approximately 0.13% was excreted in urine and 3.62% in feces within 72 hours, with 2.59% excreted in bile within 24 hours, indicating fecal excretion as the major elimination route.[8]
7. Plasma Protein Binding:
-
The extent of SNX-2112 binding to plasma proteins is determined, as this can influence the drug's distribution and clearance.[8] The binding of SNX-2112 was found to be concentration-dependent.[8]
Workflow for a Typical Preclinical Pharmacokinetic Study
The following diagram outlines the logical flow of a preclinical pharmacokinetic study for an Hsp90 inhibitor.
References
- 1. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A large animal model to evaluate the effects of Hsp90 inhibitors for the treatment of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of SNX-2112, a selective Hsp90 inhibitor, in plasma samples by high-performance liquid chromatography and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of Hsp90 Inhibition on the Chaperone Machinery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "Hsp90-IN-19" was not identifiable in the public domain at the time of this writing. This guide therefore provides a comprehensive overview of the core principles of Hsp90 inhibition, drawing on data and methodologies from well-characterized Hsp90 inhibitors to illustrate the impact on the chaperone machinery.
Introduction: The Hsp90 Chaperone - A Guardian of the Proteome
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone, accounting for 1-2% of total cellular protein in unstressed eukaryotic cells.[1][2][3] Its primary role is to manage the folding, stability, and activation of a specific subset of proteins known as "client" proteins.[1][4][5] Unlike other chaperones that assist in the initial folding of nascent polypeptides, Hsp90 is predominantly involved in the late-stage maturation of its clients.[4] These clients are often key signaling molecules, including transcription factors and protein kinases, that play critical roles in cell growth, differentiation, and survival.[4][6][7]
Hsp90 functions as a homodimer, with each monomer comprising three domains: an N-terminal domain (NTD) that binds and hydrolyzes ATP, a middle domain (MD) that engages with client proteins, and a C-terminal domain (CTD) responsible for dimerization.[3][8][9] The chaperone cycle of Hsp90 is a dynamic process driven by ATP binding and hydrolysis, which induces large conformational changes, shifting the dimer from an open to a closed state to facilitate client protein maturation.[9]
In cancer cells, there is a heightened reliance on Hsp90 to maintain the stability and function of mutated and overexpressed oncoproteins, making Hsp90 a compelling target for cancer therapy.[6][10] Inhibition of Hsp90 leads to the destabilization and subsequent degradation of these onco-proteins, thereby simultaneously disrupting multiple signaling pathways essential for tumor progression.[6][11]
Mechanism of Action of Hsp90 Inhibitors
The vast majority of clinically investigated Hsp90 inhibitors are competitive antagonists of the N-terminal ATP-binding pocket.[2][4][8] By occupying this site, these inhibitors prevent the binding of ATP, which is essential for the conformational changes required for the chaperone's function.[2][8] This locks Hsp90 in an open or intermediate conformational state, preventing the transition to the closed, active state.[9]
The inhibition of the Hsp90 ATPase activity disrupts the chaperone cycle, leading to the misfolding and destabilization of client proteins.[2][4] These misfolded clients are then recognized by the cellular protein quality control system and targeted for degradation, primarily through the ubiquitin-proteasome pathway.[4][12] This targeted degradation of oncoproteins is the primary mechanism by which Hsp90 inhibitors exert their anti-cancer effects.
Impact on the Chaperone Machinery
The inhibition of Hsp90 sends ripples throughout the cellular chaperone network, affecting not only its direct clients but also the expression and function of other chaperones and co-chaperones.
Client Protein Degradation
A hallmark of Hsp90 inhibition is the depletion of its client proteins.[4] As the chaperone machinery is stalled, client proteins are unable to achieve or maintain their active conformation and are subsequently ubiquitinated and degraded by the proteasome.[4][12] This effect is particularly detrimental to cancer cells, which are often addicted to the function of specific Hsp90 client oncoproteins.
Table 1: Representative Hsp90 Client Proteins and their Cellular Functions
| Client Protein Family | Examples | Cellular Function |
| Kinases | EGFR, HER2, B-Raf, C-Raf, Akt, CDK4 | Signal transduction, cell proliferation, survival |
| Transcription Factors | Mutant p53, HIF-1α, Steroid Hormone Receptors | Gene expression, response to hypoxia, hormone signaling |
| Other Proteins | Telomerase | Maintenance of telomeres, cellular immortalization |
The Heat Shock Response
A significant consequence of Hsp90 inhibition is the induction of the heat shock response (HSR).[13] Under normal conditions, Hsp90 binds to and sequesters the heat shock factor 1 (HSF1).[13] When Hsp90 is inhibited, HSF1 is released, trimerizes, and translocates to the nucleus, where it activates the transcription of heat shock proteins, including Hsp70 and Hsp90 itself.[13] This compensatory upregulation of chaperones can be a mechanism of resistance to Hsp90 inhibitors.[13]
Co-chaperone Interactions
The Hsp90 chaperone cycle is regulated by a host of co-chaperones that assist in client protein loading, ATP hydrolysis, and the overall progression of the cycle. Inhibition of Hsp90 can disrupt these interactions. For instance, the binding of the co-chaperone p23, which stabilizes the closed conformation of Hsp90, is affected by N-terminal inhibitors.[14]
Effects on Key Signaling Pathways
By promoting the degradation of numerous client proteins, Hsp90 inhibitors can simultaneously impact multiple signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[6][11]
-
PI3K/Akt/mTOR Pathway: Hsp90 is required for the stability of Akt, a central kinase in this pro-survival pathway. Inhibition of Hsp90 leads to Akt degradation, thereby shutting down this critical signaling cascade.[3]
-
RAS/RAF/MEK/ERK Pathway: Key components of this proliferation-driving pathway, such as B-Raf and C-Raf, are Hsp90 client proteins. Their degradation upon Hsp90 inhibition blocks downstream signaling.[15]
-
VEGF Signaling: The stability of the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor for vascular endothelial growth factor (VEGF), is dependent on Hsp90. Hsp90 inhibitors can therefore suppress angiogenesis by promoting HIF-1α degradation.[6]
Mandatory Visualizations
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Molecule of the Month: Hsp90 [pdb101.rcsb.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 Structure | HSP90 [hsp90.ca]
- 10. TopoTarget - Wikipedia [en.wikipedia.org]
- 11. Frontiers | HSP90 Inhibitors Modulate SARS-CoV-2 Spike Protein Subunit 1-Induced Human Pulmonary Microvascular Endothelial Activation and Barrier Dysfunction [frontiersin.org]
- 12. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting heat shock proteins 90 and 70: A promising remedy for both autoimmune bullous diseases and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05878J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Preliminary Efficacy of Hsp90 Inhibitors: A Technical Overview
Disclaimer: Initial searches for a specific compound designated "Hsp90-IN-19" did not yield any public data. Therefore, this document provides a comprehensive technical guide on the preliminary efficacy of several well-characterized Heat Shock Protein 90 (Hsp90) inhibitors, including AT13387 (Onalespib) , AUY-922 (Luminespib) , and 17-AAG (Tanespimycin) , to serve as a representative overview for researchers, scientists, and drug development professionals.
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are key components of cell signaling pathways that are frequently dysregulated in cancer, such as those involved in cell growth, proliferation, and survival.[2][3][4] Consequently, inhibiting Hsp90 offers a compelling therapeutic strategy to simultaneously disrupt multiple oncogenic pathways.[2][3] Hsp90 inhibitors typically function by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which blocks its intrinsic ATPase activity.[1][3] This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[5][6]
Data Presentation: In Vitro and In Vivo Efficacy of Representative Hsp90 Inhibitors
The following tables summarize key quantitative data from preclinical studies on the efficacy of selected Hsp90 inhibitors.
Table 1: In Vitro Potency of Hsp90 Inhibitors
| Compound | Assay Type | Cell Line/Target | IC50/GI50/Kd | Reference |
| AUY-922 (Luminespib) | Cell-free | Hsp90α | 13 nM | [7] |
| Cell-free | Hsp90β | 21 nM | [7][8] | |
| Cell Proliferation | Various Cancer Cell Lines | Avg. 9 nM | [7] | |
| Cell Proliferation | Gastric Cancer Cell Lines | 2 - 40 nM | [7] | |
| Cell Proliferation | BT-474 (Breast Cancer) | 3 - 126 nM | [9] | |
| AT13387 (Onalespib) | Cell Proliferation | GIST Cell Lines | < 100 nM | [10] |
| 17-AAG (Tanespimycin) | Cell Proliferation | HCT-116 (Colon Cancer) | Time/Concentration Dependent | [11] |
Table 2: In Vivo Efficacy of Hsp90 Inhibitors
| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| AUY-922 (Luminespib) | Nude Mice Xenograft | Hepatocellular Carcinoma | Not Specified | Significantly reduced tumor volume | [12] |
| AT13387 (Onalespib) | Mice Xenograft | NCI-H1975 (NSCLC) | 80 mg/kg (single dose) | EGFR suppression for up to 72h | [13] |
| Mice Xenograft | EGFR-driven NSCLC | Once weekly | Significant tumor growth inhibition | [14] | |
| 17-AAG (Tanespimycin) | NOD-SCID Mice Xenograft | G-415 (Gallbladder Cancer) | 25 mg/kg, daily, 5 days/week for 4 weeks | Tumor growth inhibition | [15] |
| MRL/lpr Mice | Lupus Model | Intraperitoneal injection | Reduced inflammation and immune complex deposition in kidneys | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of Hsp90 inhibitors on cell proliferation.
Protocol:
-
Cell Plating: Plate cells in 96-well plates at a density of approximately 1,000 cells per well in 100 µl of appropriate growth medium.[17]
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Hsp90 inhibitor (e.g., NVP-AUY922 at 0, 5, 10, 50, 100 nM) or vehicle control (DMSO).[18]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add a solution like CellTiter 96 AQueous One Solution Reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The GI50 (concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.[9]
Western Blotting for Hsp90 Client Protein Degradation
This protocol is used to detect the degradation of Hsp90 client proteins following inhibitor treatment.
Protocol:
-
Cell Treatment: Culture cells (e.g., MCF-7, HCT116) and treat with the Hsp90 inhibitor at various concentrations and for different durations.[11][19]
-
Cell Lysis: Lyse the treated cells in a suitable lysis buffer (e.g., containing 20 mM Tris-HCl, 25 mM NaCl, 0.1% NP-40, and protease inhibitors).[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., AKT, EGFR, CDK4) and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.[11][19][20]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[11]
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction
This protocol is used to isolate and identify proteins that interact with Hsp90.
Protocol:
-
Cell Lysis: Lyse cells in a gentle Co-IP lysis buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 0.5% TX-100, and protease inhibitors) to maintain protein-protein interactions.[6][21]
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[22][23] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a specific antibody against Hsp90 to the pre-cleared lysate (e.g., 30 µg of antibody) and incubate for 1-4 hours or overnight at 4°C with gentle rotation.[24][25]
-
Capture of Immune Complexes: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-protein complexes.[24][25]
-
Washing: Pellet the beads by centrifugation and wash them multiple times (e.g., 3-5 times) with wash buffer (e.g., NETN buffer) to remove non-specifically bound proteins.[25]
-
Elution: Elute the bound proteins from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins.[21]
Mandatory Visualization
Signaling and Experimental Diagrams
Caption: The Hsp90 ATPase-dependent chaperone cycle and the mechanism of its inhibition.
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. oncotarget.com [oncotarget.com]
- 16. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Hsp90-IN-19: A Technical Whitepaper on its Therapeutic Potential in Neurodegenerative Disease Models
Disclaimer: Direct experimental data for a compound specifically designated "Hsp90-IN-19" is not extensively available in public-domain scientific literature. This document therefore synthesizes the established potential of potent, selective Heat shock protein 90 (Hsp90) inhibitors in preclinical neurodegenerative disease models, using data from well-characterized compounds as a proxy to elaborate on the likely mechanisms, experimental validation, and therapeutic promise of an agent like this compound.
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of misfolded and aggregated proteins, including hyperphosphorylated tau (p-tau) and α-synuclein. Heat shock protein 90 (Hsp90) is a critical molecular chaperone that, in a disease state, can paradoxically stabilize these aberrant proteins, preventing their degradation and promoting their toxic aggregation. Inhibition of Hsp90 represents a promising therapeutic strategy to counteract this by promoting the degradation of these disease-driving proteins. This technical guide provides an in-depth overview of the potential of an Hsp90 inhibitor, exemplified by this compound, in neurodegenerative disease models. It covers the core mechanism of action, presents quantitative data from preclinical studies of analogous compounds, details relevant experimental protocols, and visualizes the key signaling pathways.
Introduction: The Role of Hsp90 in Neurodegeneration
Hsp90 is a highly conserved molecular chaperone essential for the proper folding, stability, and function of a wide array of "client" proteins.[1] In neurodegenerative contexts, Hsp90's client proteins include kinases that phosphorylate tau (e.g., GSK3β, Cdk5) and proteins directly involved in pathology, such as mutant tau and α-synuclein oligomers.[2][3][4] By stabilizing these proteins, Hsp90 inadvertently contributes to the progression of neuropathology.
Pharmacological inhibition of Hsp90's N-terminal ATP-binding pocket disrupts its chaperone function.[5] This leads to the ubiquitin-mediated proteasomal degradation of its client proteins.[6] This mechanism offers a dual therapeutic benefit in neurodegenerative diseases:
-
Reduction of Pathological Proteins: Directly promoting the clearance of hyperphosphorylated tau and α-synuclein oligomers.[6][7]
-
Inhibition of Pathological Kinases: Degrading kinases responsible for the hyperphosphorylation of tau, thereby reducing the production of toxic tau species.[2][3]
Furthermore, Hsp90 inhibition often induces a compensatory heat shock response, leading to the upregulation of other beneficial chaperones like Hsp70, which can further aid in protein refolding and degradation.[8]
Quantitative Data from Preclinical Models
The following tables summarize quantitative data from studies on various Hsp90 inhibitors in cellular and animal models of tauopathies and synucleinopathies. This data is representative of the potential effects of a potent, brain-penetrant Hsp90 inhibitor.
Table 1: Effects of Hsp90 Inhibitors on Tau Pathology Models
| Hsp90 Inhibitor | Model System | Treatment | Key Quantitative Findings | Reference |
| PU-DZ8 | JNPL3 Mice (TauP301L) | 75 mg/kg, single dose | Significant time-dependent reduction in soluble p35 levels (P = 0.0019) and tau phosphorylation at Ser-202 (P = 0.0078) at 8 hours post-administration. | [2] |
| PU24FCl & 17-AAG | COS-7 cells (TauP301L) | Concentration-dependent | Reduction in p35 levels and decreased tau phosphorylation at sites implicated in Alzheimer's disease. | [2] |
| Novel Hsp90 Inhibitor | Mouse model of tauopathy | Peripheral administration | Selective decrease in phosphorylated tau species in the brain. | [6] |
Table 2: Effects of Hsp90 Inhibitors on α-Synuclein Pathology Models
| Hsp90 Inhibitor | Model System | Treatment | Key Quantitative Findings | Reference |
| 19-phenyl-GA | SH-SY5Y cells (A53T α-synuclein) | Not specified | Effective decrease in the formation of high molecular mass α-synuclein oligomers and associated toxicity. | [7] |
| Geldanamycin (GA) | MES cells | 3-6 hour chase | Complete blockage of the resecretion of extracellular α-synuclein. | [9] |
| SNX-0723 & SNX-9114 | Rat model of parkinsonism (AAV-synuclein) | ~8 weeks, oral gavage | Failed to reduce dopaminergic toxicity in the substantia nigra. | [8] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Hsp90 inhibition in the context of neurodegenerative diseases.
Hsp90's Role in Tau Pathology and the Effect of Inhibition
Caption: Hsp90 inhibition leads to the degradation of tau kinases and phosphorylated tau.
Hsp90's Role in α-Synuclein Pathology and the Effect of Inhibition
Caption: Hsp90 inhibition promotes the degradation of toxic α-synuclein oligomers.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Hsp90 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Protocol: Western Blot Analysis of Tau Phosphorylation in Cell Culture
-
Cell Culture and Treatment:
-
Plate human neuroblastoma cells (e.g., SH-SY5Y) or COS-7 cells transfected to express human tau (wild-type or mutant, e.g., P301L).
-
Culture in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-tau (e.g., AT8, PHF-1, CP13)
-
Total tau
-
Client kinases (e.g., GSK3β, p35)
-
Loading control (e.g., β-actin, GAPDH)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of phospho-tau and client kinase bands to the total protein or loading control.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
-
In Vivo Protocol: Evaluation in a Transgenic Mouse Model of Tauopathy
-
Animal Model and Treatment:
-
Use a transgenic mouse model of tauopathy (e.g., JNPL3 mice expressing human TauP301L).
-
Group animals (e.g., n=8-10 per group) and administer this compound or vehicle control.
-
Administration can be via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 75 mg/kg) and frequency (e.g., daily or 3 times per week) for a specified duration (e.g., 6 weeks).[2][10]
-
Monitor animal health and weight throughout the study.
-
-
Behavioral Testing (Optional):
-
Before and after the treatment period, assess cognitive function using tests such as the Morris water maze, Y-maze, or novel object recognition.
-
-
Brain Tissue Collection and Preparation:
-
At the end of the study, euthanize mice and perfuse with saline.
-
Harvest brains and dissect specific regions (e.g., hippocampus, cortex).
-
Prepare soluble and insoluble protein fractions from the brain tissue for biochemical analysis.
-
-
Biochemical Analysis:
-
Perform Western blotting on brain lysates as described in the in vitro protocol to measure levels of total tau, phospho-tau, and other relevant proteins.
-
Conduct ELISAs to quantify specific tau species.
-
-
Histological Analysis:
-
Fix brain hemispheres in 4% paraformaldehyde and embed in paraffin.
-
Perform immunohistochemistry on brain sections using antibodies against phospho-tau to visualize and quantify tau pathology (e.g., neurofibrillary tangles).
-
Stain with Thioflavin S to detect fibrillar amyloid deposits.
-
-
Data Analysis:
-
Analyze biochemical, behavioral, and histological data using appropriate statistical tests to compare treatment and vehicle groups.
-
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of an Hsp90 inhibitor.
Conclusion and Future Directions
The inhibition of Hsp90 presents a compelling, mechanism-based therapeutic strategy for neurodegenerative diseases. By targeting the chaperone-mediated stabilization of key pathological proteins like hyperphosphorylated tau and α-synuclein oligomers, as well as the kinases that drive their formation, Hsp90 inhibitors have the potential to modify the course of these devastating disorders. The preclinical data for several Hsp90 inhibitors are promising, demonstrating target engagement and downstream effects on neuropathology in various models.
For a specific compound like this compound, the critical next steps would involve:
-
Pharmacokinetic and Pharmacodynamic Studies: Establishing brain penetrance, half-life, and target occupancy in vivo.
-
Toxicity Profiling: Thoroughly evaluating potential on- and off-target toxicities, which has been a challenge for some first-generation Hsp90 inhibitors.
-
Chronic Efficacy Studies: Conducting long-term studies in relevant animal models to assess the impact on cognitive and motor functions, in addition to pathology.
Successful navigation of these preclinical challenges would pave the way for the clinical development of this compound as a novel, disease-modifying therapy for Alzheimer's, Parkinson's, and other neurodegenerative diseases.
References
- 1. HSP70 and HSP90 in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of heat-shock protein 90 in maintaining and facilitating the neurodegenerative phenotype in tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 Maintains the Stability and Function of the Tau Phosphorylating Kinase GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibits α-synuclein aggregation by interacting with soluble oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The high-affinity HSP90-CHIP complex recognizes and selectively degrades phosphorylated tau client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Hsp90 Inhibitor Activates Compensatory Heat Shock Protein Responses and Autophagy and Alleviates Mutant A53T α-Synuclein Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 9. Rab11a and HSP90 Regulate Recycling of Extracellular α-Synuclein | Journal of Neuroscience [jneurosci.org]
- 10. Hsp90 as a Target for Neuroprotective Agents in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
Methodological & Application
Application Notes and Protocols for Hsp90-IN-19 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[1][2] Hsp90-IN-19 is a potent inhibitor of Hsp90 with a reported IC50 value of 0.27 µM in biochemical assays.[3][4] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds.
Mechanism of Action
Hsp90 function is dependent on its ATPase activity.[5][6] ATP binds to the N-terminal domain of Hsp90, triggering a conformational change that is necessary for the chaperoning of client proteins.[1][2] Hsp90 inhibitors, like this compound, typically bind to this ATP-binding pocket, preventing ATP hydrolysis and locking the chaperone in an open conformation.[2] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins.[1][2][7] This disruption of multiple signaling pathways simultaneously is a key advantage of targeting Hsp90.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound from biochemical and cellular assays.
| Biochemical Assay | Inhibitor | IC50 (µM) | Reference |
| Hsp90 Inhibition Assay | This compound | 0.27 | [3][4] |
| Cell-Based Assay | Cell Line | Inhibitor | IC50 (µM) | Assay Duration | Reference |
| Antiproliferative Activity | HL60 | This compound | 16.95 | 48 h | [3] |
| Antiproliferative Activity | MCF-7 | This compound | >40 | 48 h | [3] |
| Antiproliferative Activity | SW480 | This compound | >40 | 48 h | [3] |
| Antiproliferative Activity | A549 | This compound | >40 | 48 h | [3] |
| Antiproliferative Activity | SMMC-7721 | This compound | >40 | 48 h | [3] |
Experimental Protocols
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. The malachite green reagent forms a colored complex with Pi, which can be quantified spectrophotometrically.[5][6][8]
Materials:
-
Recombinant human Hsp90α
-
This compound
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2[6][8]
-
Malachite Green Reagent:
-
34% (w/v) Sodium Citrate solution
-
384-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 620-640 nm
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 25 µL of Assay Buffer to the "no enzyme" control wells.
-
Add 25 µL of Hsp90 enzyme solution (e.g., 50 nM final concentration) to all other wells.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 25 µL of ATP solution (e.g., 200 µM final concentration) to all wells.
-
Incubate the plate at 37°C for a set time (e.g., 60-90 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Add 12.5 µL of 34% Sodium Citrate solution to stabilize the color.[6]
-
Read the absorbance at 630 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Competition Binding Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled Hsp90 ligand (e.g., BODIPY-geldanamycin) for binding to Hsp90. When the fluorescent ligand is bound to the larger Hsp90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by a competitor, the free fluorescent ligand tumbles faster, leading to a decrease in polarization.[9][10]
Materials:
-
Recombinant human Hsp90α
-
This compound
-
Fluorescently labeled Hsp90 ligand (e.g., BODIPY-GM)
-
FP Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin (BGG), 0.01% NP-40
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in FP Assay Buffer.
-
In a 384-well plate, add the serially diluted this compound or vehicle control.
-
Add a solution containing Hsp90α (e.g., 30 nM final concentration) and the fluorescent ligand (e.g., 5 nM BODIPY-GM final concentration) to all wells.[10]
-
Incubate the plate at room temperature for 4-6 hours, protected from light.
-
Measure the fluorescence polarization of each well.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Hsp90 Client Protein Degradation
This cellular assay determines the effect of Hsp90 inhibition on the protein levels of its client proteins. A hallmark of Hsp90 inhibition is the degradation of client proteins such as Akt, Cdk4, and Raf-1.[2][7][11][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HL60)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., anti-Akt, anti-Cdk4) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 24 or 48 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the dose-dependent degradation of the client proteins.
Visualizations
Caption: Hsp90 signaling pathway and mechanism of this compound inhibition.
Caption: Experimental workflow for in vitro characterization of Hsp90 inhibitors.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HSP | TargetMol [targetmol.com]
- 5. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Hsp90-IN-19: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1] It facilitates the proper folding, stability, and activation of a wide array of "client" proteins, many of which are key components of signal transduction pathways that are frequently dysregulated in diseases like cancer.[2][3] Hsp90's client proteins include various kinases, transcription factors, and steroid hormone receptors.[1] In cancer cells, there is a heightened reliance on Hsp90 to maintain the function of mutated and overexpressed oncoproteins, making Hsp90 an attractive target for cancer therapy.[3]
Hsp90-IN-19 is an inhibitor of Hsp90 with an IC50 value of 0.27 μM for its Hsp90 inhibitory activity.[4] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[2][5] This disruption of multiple signaling pathways can induce cell cycle arrest and apoptosis in cancer cells.[6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Data Presentation
The following table summarizes the inhibitory concentrations of this compound against Hsp90 and its antiproliferative activity in various cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentrations for cell treatment.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Hsp90 | Biochemical Assay | 0.27 µM | [4] |
| HL60 (Human promyelocytic leukemia) | Antiproliferation Assay (48h) | 16.95 µM | [4] |
| MCF-7 (Human breast adenocarcinoma) | Antiproliferation Assay (48h) | >40 µM | [4] |
| SW480 (Human colon adenocarcinoma) | Antiproliferation Assay (48h) | >40 µM | [4] |
| A549 (Human lung carcinoma) | Antiproliferation Assay (48h) | >40 µM | [4] |
| SMMC-7721 (Human hepatocellular carcinoma) | Antiproliferation Assay (48h) | >40 µM | [4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of Hsp90 and the experimental approach to its inhibition, the following diagrams are provided.
Caption: Hsp90 chaperone cycle and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying this compound in cell culture.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Based on the provided IC50 data, a starting concentration range of 0.1 µM to 50 µM is recommended.[4] Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Client Protein Degradation and Hsp70 Induction
Western blotting is used to detect changes in the protein levels of Hsp90 client proteins and the induction of Hsp70, a hallmark of Hsp90 inhibition.[7]
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Cdk4, anti-HER2, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Interaction
Co-IP is used to investigate whether this compound disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
This compound
-
10 cm cell culture dishes
-
Non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Hsp90 or anti-client protein)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents (as listed above)
Procedure:
-
Cell Treatment and Lysis: Treat cells in 10 cm dishes with this compound (e.g., 5 µM) or vehicle control for a shorter time course (e.g., 4-6 hours) to capture the disruption of the complex before client degradation. Lyse the cells with a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against Hsp90 and the client protein of interest. A decrease in the co-immunoprecipitated protein in the this compound treated sample indicates disruption of the interaction.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HSP90 inhibitors for IPF/COVID-19 | Encyclopedia MDPI [encyclopedia.pub]
Hsp90-IN-19: Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hsp90-IN-19, a potent inhibitor of Heat Shock Protein 90 (Hsp90), for use in cancer cell line treatment. This document includes key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1][2][3] Inhibition of Hsp90's ATPase activity leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy.[4][5] this compound is a potent small molecule inhibitor of Hsp90 with demonstrated anti-proliferative activity in various cancer cell lines.
Data Presentation
Quantitative Data Summary
The following tables summarize the inhibitory and anti-proliferative activities of this compound.
| Parameter | Value | Reference |
| Hsp90 Inhibitory Activity (IC50) | 0.27 µM | [1][6] |
Table 1: In vitro inhibitory activity of this compound.
| Cell Line | Cancer Type | Anti-proliferative Activity (IC50) | Treatment Duration | Reference |
| HL60 | Acute Promyelocytic Leukemia | 16.95 µM | 48 hours | [1][6] |
| MCF-7 | Breast Cancer | >40 µM | 48 hours | [1][6] |
| SW480 | Colon Cancer | >40 µM | 48 hours | [1][6] |
| A549 | Lung Cancer | >40 µM | 48 hours | [1][6] |
| SMMC-7721 | Hepatocellular Carcinoma | >40 µM | 48 hours | [1][6] |
Table 2: Anti-proliferative activity of this compound in various human cancer cell lines.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. This compound | HSP | TargetMol [targetmol.com]
- 2. Human HSP90 beta Protein (SPR-102) [stressmarq.com]
- 3. carlroth.com [carlroth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing Hsp90-IN-19 in Preclinical Xenograft Mouse Models
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1][2][3] In cancer cells, Hsp90 is essential for the stability and activity of numerous oncoproteins that drive tumor growth, proliferation, and survival.[3][4] These client proteins include mutated and overexpressed kinases, transcription factors, and other signaling molecules.[5] Inhibition of Hsp90's intrinsic ATPase activity disrupts the chaperone cycle, leading to the ubiquitin-mediated proteasomal degradation of these client oncoproteins.[3][6] This unique mechanism allows for the simultaneous blockade of multiple oncogenic signaling pathways, making Hsp90 an attractive therapeutic target for cancer treatment.[3][7]
Hsp90-IN-19 is a novel, potent, small-molecule inhibitor of Hsp90 designed for oral bioavailability and broad-spectrum antitumor activity. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound using cell line-derived xenograft (CDX) mouse models.
Mechanism of Action
This compound binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the destabilization and subsequent degradation of key oncoproteins, resulting in cell cycle arrest and apoptosis in tumor cells. A common pharmacodynamic marker for Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70), a compensatory response to the cellular stress caused by the loss of Hsp90 function.[3][8]
Data Presentation
The following tables summarize representative data for a novel Hsp90 inhibitor, referred to as this compound, based on typical performance characteristics observed for this class of compounds.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | This compound IC₅₀ (nM) |
|---|---|---|
| NCI-N87 | Gastric Carcinoma | 15 |
| BT-474 | Breast Cancer | 25 |
| HCT-116 | Colon Carcinoma | 50 |
| A549 | Lung Carcinoma | 75 |
| MCF-7 | Breast Cancer | 120 |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models | Xenograft Model | Treatment | Dosing Schedule | TGI (%)¹ | Avg. Body Weight Change (%) | | :--- | :--- | :--- | :--- | :--- | | NCI-N87 | Vehicle | QD x 14 | 0 | +2.5 | | NCI-N87 | this compound | 50 mg/kg | QD x 14 | 85 | -4.0 | | HCT-116 | Vehicle | QD x 21 | 0 | +3.1 | | HCT-116 | this compound | 75 mg/kg | QD x 21 | 68 | -5.5 | | BT-474 | Vehicle | QOD x 21 | 0 | +1.8 | | BT-474 | this compound | 75 mg/kg | QOD x 21 | 72 | -3.2 | ¹TGI: Tumor Growth Inhibition, calculated at the end of the dosing period.
Table 3: Representative Pharmacokinetic Properties of this compound in Mice
| Parameter | Value (at 50 mg/kg, p.o.) |
|---|---|
| Cₘₐₓ (ng/mL) | 1250 |
| Tₘₐₓ (h) | 2.0 |
| AUC (hr*ng/mL) | 8500 |
| Plasma t½ (h) | 2.5 |
| Oral Bioavailability (%) | 70 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[9]
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.[10]
Materials:
-
Human cancer cell line of interest (e.g., HCT-116)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or Nude mice)
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture: Maintain the selected cancer cell line in its recommended growth medium under standard conditions (e.g., 37°C, 5% CO₂). Ensure cells are in the exponential growth phase and show high viability (>95%).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium, collect the cell suspension in a 50 mL conical tube, and centrifuge at 800-1000 rpm for 4-5 minutes.[11]
-
-
Cell Counting and Preparation:
-
Resuspend the cell pellet in serum-free medium or PBS.
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.[9]
-
Centrifuge the cells again and resuspend the pellet in a cold, sterile 1:1 mixture of PBS and Matrigel® to the desired final concentration (e.g., 1 x 10⁸ cells/mL for a 10 million cell injection in 100 µL). Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using a recommended procedure (e.g., isoflurane inhalation).
-
Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the right flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Palpate the injection sites three times weekly.
-
Once tumors become palpable, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
The study can begin when tumors reach an average size of 100-200 mm³.[12]
-
Protocol 2: In Vivo Efficacy Assessment of this compound
This protocol details the procedure for evaluating the antitumor activity of this compound once tumors are established.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Appropriate vehicle for drug formulation (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water)
-
Digital calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Animal Randomization: Once tumors reach the target volume (e.g., 150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.
-
Drug Preparation and Administration:
-
Prepare a fresh formulation of this compound in the designated vehicle on each dosing day.
-
Administer this compound or vehicle to the respective groups via the specified route (e.g., oral gavage) and schedule (e.g., once daily for 21 days).
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights at least 2-3 times per week.[9] Body weight is a key indicator of treatment-related toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoints:
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Plot mean tumor volume vs. time for each group.
-
Protocol 3: Pharmacodynamic (PD) Marker Analysis in Tumor Tissue
This protocol is for assessing target engagement by measuring Hsp70 induction and client protein degradation in tumor tissues.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Protein lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Tissue homogenizer
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies (anti-Hsp70, anti-Her2, anti-c-Met, anti-Actin, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Tissue Collection: At specified time points after the final dose (e.g., 6, 24, 48 hours), euthanize a subset of mice from each group.
-
Tumor Excision: Immediately excise the tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen or place in RNA-later for stabilization.[9] Store at -80°C until analysis.
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the PD markers of interest (e.g., Hsp70, a client protein like Her2, and a loading control like beta-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of Hsp70 induction and client protein degradation in the this compound treated group compared to the vehicle control group.
References
- 1. Insights into Hsp90 mechanism and in vivo functions learned from studies in the yeast, Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. webapps.myriad.com [webapps.myriad.com]
- 9. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hsp90-Protein Interactions Using Celastrol
Disclaimer: The following application notes and protocols have been generated using Celastrol as a representative inhibitor of the Hsp90-co-chaperone interaction. The originally requested compound, "Hsp90-IN-19," could not be identified in publicly available scientific literature. Celastrol is a well-characterized natural product known to disrupt the protein-protein interaction (PPI) between Hsp90 and its co-chaperone Cdc37.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical nodes in signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1] The function of Hsp90 is intricately regulated by a cohort of co-chaperones that modulate its ATPase activity and client protein specificity. One such critical co-chaperone is Cdc37, which is primarily responsible for recruiting and loading protein kinase clients onto the Hsp90 machinery.[2]
The Hsp90-Cdc37 interaction represents a key nexus in cellular signaling and has emerged as an attractive target for therapeutic intervention. Disrupting this PPI offers a more selective approach to Hsp90 inhibition compared to traditional ATP-competitive inhibitors, potentially leading to fewer off-target effects.[2]
Celastrol, a pentacyclic triterpenoid, has been identified as a potent natural product inhibitor of the Hsp90-Cdc37 interaction.[3] It has been shown to bind to the C-terminal domain of Hsp90, leading to the disruption of the Hsp90-Cdc37 complex.[1][4] This, in turn, results in the degradation of Hsp90 client kinases, such as Akt and Cdk4, and subsequent inhibition of downstream signaling pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[3][5]
These application notes provide detailed protocols for utilizing Celastrol to study the Hsp90-Cdc37 protein-protein interaction and its downstream cellular consequences.
Data Presentation
Quantitative Data for Celastrol
Table 1: In Vitro Antiproliferative Activity of Celastrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Panc-1 | Pancreatic Cancer | 16.15 ± 0.97 | [6] |
| MiaPaca-2 | Pancreatic Cancer | 7.31 ± 0.33 | [6] |
| BxPc-3 | Pancreatic Cancer | 7.79 ± 0.81 | [6] |
| Capan-2 | Pancreatic Cancer | 11.46 ± 0.83 | [6] |
| HepG-2 | Liver Cancer | 1.23 | [7] |
| MGC803 | Gastric Cancer | 0.35 | [7] |
| A549 | Lung Cancer | 5.34 | [7] |
| BEL-7402 | Hepatocellular Carcinoma | 0.79 | [7] |
| AGS | Gastric Cancer | 3.77 | [8][9] |
| HCT-116 | Colon Cancer | 0.32 | [10] |
| LNCaP | Prostate Cancer | 0.05 - 1 | [11] |
| DU145 | Prostate Cancer | 0.05 - 1 | [11] |
| PC3 | Prostate Cancer | 0.05 - 1 | [11] |
| MCF-7 | Breast Cancer | 20.0 ± 1.2 (for compound 8c, a derivative) | [2] |
| SK-N-MC | Ewing Sarcoma | 12.8 ± 0.9 (for compound 8c, a derivative) | [2] |
| THP-1 | Leukemia | 33.9 ± 8.5 (for compound 8c, a derivative) | [2] |
Table 2: Biochemical Activity of Celastrol
| Assay | Effect | Concentration | Citation(s) |
| Hsp90-Cdc37 Interaction Disruption (GST Pull-down) | Moderate effect | 1 µM | [1] |
| Hsp90-Cdc37 Interaction Disruption (GST Pull-down) | >70% inhibition | 10 µM | [1] |
| Hsp90-Cdc37 Interaction Disruption (GST Pull-down) | Complete abrogation | 100 µM | [1] |
| Hsp90 ATPase Activity | Inhibition | Concentration-dependent | [1] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Cdc37 Interaction in Cells
This protocol details the steps to determine if Celastrol disrupts the interaction between Hsp90 and Cdc37 within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, H1299)
-
Celastrol (dissolved in DMSO)
-
Cell lysis buffer (e.g., NP-40 lysis buffer) with protease inhibitors
-
Anti-Hsp90 antibody for immunoprecipitation
-
Anti-Cdc37 antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of Celastrol (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 12-24 hours).[3][12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Hsp90 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Cdc37 antibody to detect the amount of Cdc37 co-immunoprecipitated with Hsp90.
-
Also, probe for Hsp90 to ensure equal immunoprecipitation in all samples.
-
-
Analysis: A decrease in the amount of co-immunoprecipitated Cdc37 in Celastrol-treated samples compared to the control indicates disruption of the Hsp90-Cdc37 interaction.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to assess the downstream effect of Hsp90-Cdc37 disruption, which is the degradation of Hsp90 client kinases.
Materials:
-
Cancer cell line of interest
-
Celastrol
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, EGFR) and a loading control (e.g., actin)
-
Secondary antibodies and ECL detection reagents
Procedure:
-
Cell Treatment: Treat cells with various concentrations of Celastrol for 24 hours.[12]
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against client proteins like Akt and Cdk4.
-
Probe with an antibody against a loading control to ensure equal protein loading.
-
-
Analysis: A dose-dependent decrease in the levels of client proteins in Celastrol-treated cells indicates that the disruption of the Hsp90-Cdc37 interaction leads to their degradation.
Protocol 3: In Vitro GST Pull-Down Assay for Hsp90-Cdc37 Interaction
This in vitro assay directly assesses the effect of Celastrol on the binding of purified Hsp90 and Cdc37 proteins.[1]
Materials:
-
Purified GST-tagged Cdc37
-
Purified His-tagged Hsp90
-
Glutathione-Sepharose beads
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Celastrol
Procedure:
-
Incubation of GST-Cdc37 with Beads: Incubate purified GST-Cdc37 with Glutathione-Sepharose beads to allow binding.
-
Washing: Wash the beads to remove unbound GST-Cdc37.
-
Binding of Hsp90: Add purified His-Hsp90 to the beads and incubate in the presence of varying concentrations of Celastrol or DMSO.
-
Washing: Wash the beads extensively to remove unbound Hsp90.
-
Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-His antibody to detect Hsp90.
-
Analysis: A reduction in the amount of Hsp90 pulled down in the presence of Celastrol demonstrates its direct inhibitory effect on the Hsp90-Cdc37 interaction.
Protocol 4: Hsp90 ATPase Activity Assay
This protocol measures the effect of Celastrol on the ATPase activity of Hsp90.[1]
Materials:
-
Purified Hsp90 protein
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP
-
Enzyme-coupled system (pyruvate kinase/lactic dehydrogenase)
-
NADH
-
PEP
-
Celastrol
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, ATP, NADH, PEP, and the pyruvate kinase/lactic dehydrogenase enzyme mix.
-
Addition of Inhibitor: Add different concentrations of Celastrol or DMSO to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding purified Hsp90 protein.
-
Measurement: Measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by Hsp90.
-
Analysis: Compare the ATPase activity in the presence of Celastrol to the control to determine the inhibitory effect.
Visualizations
Signaling Pathway Diagram
Caption: Hsp90-Cdc37 Signaling Pathway and Inhibition by Celastrol.
Experimental Workflow Diagram
Caption: Co-Immunoprecipitation Workflow for Studying Hsp90-Cdc37 PPI.
Logical Relationship Diagram
Caption: Logical Flow of Experiments to Validate Celastrol's Mechanism.
References
- 1. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterization of celastrol to inhibit hsp90 and cdc37 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celastrol inhibits tumor cell proliferation and promotes apoptosis through the activation of c-Jun N-terminal kinase and suppression of PI3 K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol Modulates Multiple Signaling Pathways to Inhibit Proliferation of Pancreatic Cancer via DDIT3 and ATF3 Up-Regulation and RRM2 and MCM4 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer properties of celastrol derivatives involved in the inhibition of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Celastrol derivatives with antiproliferative action divulged | BioWorld [bioworld.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Hsp90 Client Protein Degradation and Heat Shock Response Following Hsp90-IN-19 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of Hsp90-IN-19, a representative N-terminal inhibitor of Heat Shock Protein 90 (Hsp90). The protocol outlines methods to quantify the degradation of key Hsp90 client proteins and to observe the induction of the heat shock response, a hallmark of Hsp90 inhibition.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability, folding, and function of numerous "client" proteins.[1][2] Many of these clients are key signaling proteins, such as kinases and transcription factors, that are often implicated in oncogenesis and cell proliferation.[3] Consequently, Hsp90 has emerged as a critical target in cancer therapy.[1]
Hsp90 inhibitors, such as the representative compound this compound, typically function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[4][5] This inhibition disrupts the chaperone's ATPase-dependent cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1][6] This targeted degradation simultaneously disrupts multiple oncogenic signaling pathways.[7] A characteristic cellular response to Hsp90 inhibition is the transcriptional upregulation of other heat shock proteins, notably Hsp70, as part of the heat shock response (HSR).[8][9]
Western blot analysis is a fundamental technique used to confirm the mechanism of action of Hsp90 inhibitors by detecting two key signatures:
This application note provides a comprehensive protocol for cell treatment, protein extraction, and Western blot analysis to assess the efficacy and mechanism of this compound.
Mechanism of Action and Signaling Pathway
This compound inhibits the N-terminal ATP-binding site of Hsp90, locking the chaperone in an open, ADP-bound-like state. This prevents the conformational changes necessary to process and stabilize client proteins.[6] Unstabilized clients, such as the serine/threonine kinase Akt, are recognized by the cellular quality control machinery, leading to their ubiquitination and degradation by the 26S proteasome.[15] The depletion of Akt disrupts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][10] Concurrently, the stress induced by the accumulation of misfolded proteins activates Heat Shock Factor 1 (HSF1), which drives the expression of Hsp70.[14]
Caption: this compound inhibits Hsp90, leading to Akt degradation and Hsp70 induction.
Experimental Protocol: Western Blot Analysis
This protocol is designed for cultured cells (e.g., MCF-7, HCT116) treated with this compound.[16][17]
Cell Culture and Treatment
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired time period (typically 24 hours for client protein degradation).[16]
Cell Lysis and Protein Extraction
-
Wash: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein (typically 20-30 µg) for each sample. Normalize the volume with lysis buffer and add Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% Tris-Glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Verification: After transfer, stain the membrane with Ponceau S to confirm successful and even transfer of proteins. Destain with TBST.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C.
-
Anti-Akt: 1:1000 dilution
-
Anti-CDK4: 1:1000 dilution
-
Anti-Hsp70: 1:1000 dilution
-
Anti-β-Actin (Loading Control): 1:5000 dilution
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (β-Actin).
Experimental Workflow Visualization
Caption: Step-by-step workflow for Western blot analysis of Hsp90 inhibitor effects.
Data Presentation: Expected Outcomes
Treatment of cancer cells with this compound is expected to result in a dose-dependent decrease in the expression levels of Hsp90 client proteins and a corresponding increase in the expression of Hsp70. The data below is representative of typical results.
Table 1: Representative Quantitative Western Blot Data
| This compound (nM) | Akt Level (Normalized Intensity) | CDK4 Level (Normalized Intensity) | Hsp70 Level (Normalized Intensity) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.11 |
| 10 | 0.85 ± 0.07 | 0.91 ± 0.05 | 1.45 ± 0.15 |
| 50 | 0.52 ± 0.05 | 0.65 ± 0.08 | 2.80 ± 0.21 |
| 100 | 0.21 ± 0.04 | 0.33 ± 0.06 | 4.50 ± 0.35 |
| 500 | 0.05 ± 0.02 | 0.10 ± 0.03 | 4.85 ± 0.40 |
Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control. Protein levels were quantified by densitometry and normalized to β-Actin.
Materials and Reagents
-
Cell Lines: MCF-7, HCT116, or other relevant cancer cell lines.
-
Reagents:
-
This compound (or other Hsp90 inhibitor)
-
DMSO (Cell culture grade)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast Polyacrylamide Gels (e.g., 4-20% Tris-Glycine)
-
PVDF Membranes
-
Ponceau S solution
-
Non-fat Dry Milk or BSA
-
TBST Buffer
-
Primary Antibodies (Akt, CDK4, Hsp70, β-Actin)
-
HRP-conjugated Secondary Antibodies
-
ECL Western Blotting Substrate
-
References
- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeted delivery of heat shock protein 90 inhibitors prevents growth of HER2-positive tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line [mdpi.com]
- 13. HSP90 inhibitors stimulate DNAJB4 protein expression through a mechanism involving N6-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Hsp90-IN-19 in Combination with Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical components of oncogenic signaling pathways. These client proteins include numerous kinases that drive cancer cell proliferation, survival, and resistance to therapy. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer treatment. Hsp90-IN-19 is a novel inhibitor of Hsp90, identified as a derivative of vibsanin C, with potent Hsp90 inhibitory activity.[1][2] This document provides an overview of the currently available data for this compound and outlines detailed protocols for evaluating its potential synergistic effects when used in combination with other kinase inhibitors.
Note: As of the latest available research, specific studies detailing the use of this compound in combination with other kinase inhibitors have not been published. The following application notes and protocols are therefore provided as a general framework for researchers wishing to investigate such combinations, based on established methodologies for other Hsp90 inhibitors.
This compound: Mechanism of Action and Preclinical Data
This compound is a potent inhibitor of Hsp90 with an IC50 value of 0.27 μM.[1][2] Its mechanism of action involves the disruption of the Hsp90 chaperone cycle, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.
Preclinical Efficacy (as a single agent)
In preclinical studies, this compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound as a single agent are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 16.95 |
| MCF-7 | Breast Cancer | >40 |
| SW480 | Colorectal Cancer | >40 |
| A549 | Lung Cancer | >40 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 |
Data from MedChemExpress, citing Meng Li, et al. Eur J Med Chem. 2022.
Mechanism studies have shown that a structurally related analog of this compound induces apoptosis in HL-60 cells through a mitochondrial-mediated pathway.[1] This suggests that this compound may exert its anticancer effects by promoting programmed cell death.
Rationale for Combination Therapy
The combination of an Hsp90 inhibitor with other kinase inhibitors is a promising strategy for several reasons:
-
Synergistic Efficacy: Many oncogenic kinases are client proteins of Hsp90. By simultaneously targeting the kinase directly with a specific inhibitor and promoting its degradation through Hsp90 inhibition, it is possible to achieve a more potent antitumor effect.
-
Overcoming Drug Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including secondary mutations in the target kinase or activation of bypass signaling pathways. Hsp90 inhibition can counteract these resistance mechanisms by degrading both the mutated kinase and key components of the bypass pathways.
-
Broadening the Therapeutic Window: The synergistic interaction between an Hsp90 inhibitor and a kinase inhibitor may allow for the use of lower doses of each agent, potentially reducing toxicity while maintaining or enhancing therapeutic efficacy.
Below is a diagram illustrating the rationale for combining an Hsp90 inhibitor with a kinase inhibitor targeting an oncogenic signaling pathway.
Caption: Synergistic action of this compound and a kinase inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and other kinase inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of the drug combination on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Kinase inhibitor of choice
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the kinase inhibitor, both alone and in combination, in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition:
-
For MTS: Add MTS reagent directly to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. After incubation, add solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot Analysis
This technique is used to assess the effect of the drug combination on the expression levels of Hsp90 client proteins and downstream signaling molecules.
Materials:
-
Cancer cell line of interest
-
This compound and kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of the target kinase, downstream effectors like AKT and ERK, and apoptosis markers like cleaved PARP and Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, the kinase inhibitor, or the combination for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by the drug combination.
Materials:
-
Cancer cell line of interest
-
This compound and kinase inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the drugs as described for the Western blot analysis.
-
Cell Harvesting and Staining: Harvest the cells (including any floating cells in the medium) and wash with cold PBS. Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the combination of this compound with a kinase inhibitor.
Caption: Workflow for evaluating this compound combination therapy.
Conclusion
While specific data on the combination of this compound with other kinase inhibitors is not yet available, the established role of Hsp90 in stabilizing oncogenic kinases provides a strong rationale for such investigations. The protocols and workflows outlined in this document offer a comprehensive guide for researchers to explore the potential of this compound as a valuable component of combination therapies for cancer. Further research is warranted to determine the specific kinase inhibitors that will yield the most effective synergistic outcomes with this compound.
References
Application Notes and Protocols for Cell Viability Assays with Hsp90-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell survival and proliferation.[1][2][3] As such, Hsp90 has emerged as a promising therapeutic target in oncology. Hsp90 inhibitors interfere with the chaperone's ATP-dependent activity, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[4][5] This disruption of cellular homeostasis ultimately results in cell cycle arrest and apoptosis.[3] Hsp90-IN-19 is a novel inhibitor of Hsp90, and this document provides a comprehensive guide to performing cell viability assays to assess its efficacy in cancer cell lines.
Mechanism of Action
Hsp90 inhibitors, including presumably this compound, typically bind to the N-terminal ATP-binding pocket of Hsp90.[4] This competitive inhibition of ATP binding prevents the conformational changes required for the chaperone cycle.[6] Consequently, client proteins, which include numerous kinases and transcription factors involved in oncogenic signaling pathways such as PI3K/Akt and RAF/MEK/ERK, are destabilized and targeted for degradation.[7] This leads to a simultaneous disruption of multiple signaling cascades that are essential for tumor cell growth and survival.
Data Presentation: Efficacy of Hsp90 Inhibitors in Cancer Cell Lines
While specific IC50 values for this compound are not yet widely published, the following table summarizes the reported efficacy of other well-characterized Hsp90 inhibitors across various cancer cell lines. This data can serve as a reference for expected potency and for selecting appropriate concentration ranges for initial experiments with this compound.
| Hsp90 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 - 6.555 |
| 17-AAG | H1650 | Lung Adenocarcinoma | 1.258 - 6.555 |
| 17-AAG | H1437 | Lung Adenocarcinoma | 1.258 - 6.555 |
| STA-9090 | H2228 | Lung Adenocarcinoma | 4.131 - 4.739 |
| STA-9090 | H2009 | Lung Adenocarcinoma | 4.131 - 4.739 |
| STA-9090 | H1975 | Lung Adenocarcinoma | 4.131 - 4.739 |
| AUY-922 | H1650 | Lung Adenocarcinoma | 1.472 - 2.595 |
| AUY-922 | H2009 | Lung Adenocarcinoma | 1.472 - 2.595 |
| AUY-922 | H1975 | Lung Adenocarcinoma | 1.472 - 2.595 |
| Celastrol | Panc-1 | Pancreatic Cancer | 3000 |
Note: IC50 values are highly dependent on the assay conditions and cell line used. The data presented here is for comparative purposes.[8][9]
Experimental Protocols
A common and reliable method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.
MTT Assay Protocol for this compound
Materials:
-
This compound
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
-
Concluding Remarks
The protocols and information provided herein offer a robust framework for evaluating the anti-proliferative effects of this compound. Given the novelty of this specific inhibitor, it is crucial to empirically determine the optimal experimental conditions, including cell seeding density, treatment duration, and concentration range, for each cell line under investigation. The successful execution of these cell viability assays will provide valuable insights into the therapeutic potential of this compound and inform future drug development efforts.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hsp90 - Wikipedia [en.wikipedia.org]
- 8. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Hsp90-IN-19 in Inducing Apoptosis in Tumor Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell survival, proliferation, and resistance to apoptosis.[1][2] In cancer cells, Hsp90 is often overexpressed and exists in a highly active state, making it an attractive target for cancer therapy.[1] Hsp90-IN-19 is a potent inhibitor of Hsp90. By binding to the ATP-binding pocket of Hsp90, it disrupts the chaperone's function, leading to the degradation of its client proteins and subsequently inducing apoptosis in tumor cells.[3][4]
This document provides detailed application notes and protocols for utilizing an Hsp90 inhibitor to induce apoptosis in tumor cells. Due to the limited availability of specific quantitative data for this compound in the public domain, the data and protocols presented here are based on the well-characterized and structurally related Hsp90 inhibitor, 17-AAG (Tanespimycin) , as a representative example. Researchers should use this information as a guideline and optimize the protocols for their specific cell lines and experimental conditions.
Mechanism of Action
This compound, by inhibiting Hsp90, triggers apoptosis through multiple signaling pathways:
-
Disruption of the PI3K/Akt Survival Pathway: Akt is a key client protein of Hsp90. Inhibition of Hsp90 leads to the degradation of Akt, a critical kinase that promotes cell survival by inhibiting pro-apoptotic proteins.[1][5] The inactivation of the PI3K/Akt pathway shifts the cellular balance towards apoptosis.
-
Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is crucial for promoting inflammation and cell survival. Key components of this pathway are dependent on Hsp90 for their stability and function. Hsp90 inhibition leads to the degradation of these components, thereby suppressing NF-κB activity and promoting apoptosis.[6]
-
Induction of Endoplasmic Reticulum (ER) Stress: Hsp90 plays a role in maintaining protein homeostasis within the ER. Inhibition of Hsp90 can lead to an accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress-mediated apoptosis.[3][4][7]
Data Presentation
Table 1: In Vitro Efficacy of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JIMT-1 | Breast Cancer | 10 | [8] |
| LNCaP | Prostate Cancer | 25-45 | [9] |
| LAPC-4 | Prostate Cancer | 25-45 | [9] |
| DU-145 | Prostate Cancer | 25-45 | [9] |
| PC-3 | Prostate Cancer | 25-45 | [9] |
| SKBR-3 | Breast Cancer | 70 | [8] |
| Human Glioma Cell Lines | Glioblastoma | 200-500 | [10] |
| HCT116 | Colon Carcinoma | Not specified, but sensitive | [11] |
Table 2: Apoptosis Induction by 17-AAG in Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Reference |
| MCF-7 | 10 | 24 | 24.41 ± 1.95 | [3] |
| MCF-7 | 15 | 24 | 27.31 ± 1.70 | [3] |
| MCF-7 | 20 | 24 | 40.90 ± 2.86 | [3] |
| MDA-MB-231 | 10 | 24 | 12.49 ± 1.11 | [3] |
| MDA-MB-231 | 15 | 24 | 32.09 ± 0.97 | [3] |
| MDA-MB-231 | 20 | 24 | 39.46 ± 1.96 | [3] |
| Gb-d1 | 12 | 24 | 33.8 | [1] |
| Gb-d1 | 20 | 24 | 66.2 | [1] |
| Gb-d1 | 12 | 72 | 69.9 | [1] |
| Gb-d1 | 20 | 72 | 97.4 | [1] |
| G-415 | 12 | 72 | 18.7 | [1] |
| G-415 | 20 | 72 | 20.7 | [1] |
Table 3: Effect of 17-AAG on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| MDA-MB-231 | Salinomycin + 17-AAG | Bax | Increased | [12] |
| MDA-MB-231 | Salinomycin + 17-AAG | Bcl-2 | Decreased | [12] |
| MDA-MB-231 | Salinomycin + 17-AAG | Caspase-3 | Decreased (pro-form) | [12] |
| HL-60 | 17-AAG | Bax | Conformational Change | [13] |
| H446 | 17-AAG | Cyt-C | Upregulated | [14] |
| H446 | 17-AAG | Caspase-9 | Upregulated | [14] |
| H446 | 17-AAG | Caspase-3 | Upregulated | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an Hsp90 inhibitor on cancer cells.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Hsp90 inhibitor (e.g., 17-AAG)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the Hsp90 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.[17][18]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the Hsp90 inhibitor at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating cells) and centrifuge at 500 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
After treatment with the Hsp90 inhibitor, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using ECL reagents and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound induces apoptosis by inhibiting Hsp90 and disrupting multiple survival pathways.
Caption: A general workflow for studying the effects of this compound on tumor cells.
References
- 1. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibition suppresses NF-κB transcriptional activation via Sirt-2 in human lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. worthington-biochem.com [worthington-biochem.com]
- 11. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Regulation of 17-AAG-induced apoptosis: role of Bcl-2, Bcl-XL, and Bax downstream of 17-AAG-mediated down-regulation of Akt, Raf-1, and Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Hsp90-IN-19: A Tool for Target Validation in Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in diseases such as cancer.[1][2] This makes Hsp90 an attractive therapeutic target. Inhibition of Hsp90 leads to the proteasomal degradation of its client proteins, thereby simultaneously disrupting multiple oncogenic signaling cascades.[3][4]
Hsp90-IN-19 is a potent inhibitor of Hsp90. Its ability to specifically engage with Hsp90 and modulate its function makes it a valuable chemical tool for validating Hsp90 as a therapeutic target in various disease models. These application notes provide an overview of this compound and detailed protocols for its use in target validation studies.
Quantitative Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro Hsp90 Inhibitory Activity
| Compound | IC₅₀ (µM) | Assay Type |
| This compound | 0.27 | Hsp90 ATPase Assay |
Data sourced from publicly available information from chemical suppliers.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) (48h treatment) |
| MCF-7 | Breast Cancer | >40 |
| SW480 | Colorectal Cancer | >40 |
| A549 | Lung Cancer | >40 |
| HL-60 | Leukemia | 16.95 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 |
Data sourced from publicly available information from chemical suppliers.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Hsp90 Inhibitors
Hsp90 inhibitors, including this compound, typically bind to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the chaperone from adopting its active conformation, which is necessary for the proper folding and stabilization of its client proteins. Consequently, misfolded client proteins are targeted for degradation by the ubiquitin-proteasome system.
Mechanism of this compound Action.
Experimental Workflow for Target Validation
A typical workflow to validate Hsp90 as a target using this compound involves a series of in vitro experiments to confirm its mechanism of action and downstream effects.
Experimental workflow for this compound.
Impact on Key Signaling Pathways
Inhibition of Hsp90 by this compound is expected to downregulate key signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt and MAPK/ERK pathways.
This compound's impact on signaling.
Experimental Protocols
Note: The following are general protocols for studying Hsp90 inhibitors. Optimization may be required for specific cell lines and experimental conditions when using this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Client Protein Degradation
This protocol is used to detect changes in the protein levels of Hsp90 clients and the induction of Hsp70 upon treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, CDK4), Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction
This protocol is used to determine if this compound disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
This compound
-
Cell line of interest
-
Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Antibody against Hsp90 or a specific client protein for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blotting
Protocol:
-
Treat cells with this compound or vehicle control as described for Western blotting.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against Hsp90 and the client protein of interest. A decrease in the co-immunoprecipitated client protein in the this compound treated sample indicates disruption of the interaction.
Conclusion
This compound serves as a potent and specific chemical probe for the investigation of Hsp90 function and its role in disease. The provided protocols offer a framework for researchers to validate Hsp90 as a therapeutic target in their specific models. By demonstrating the dose-dependent inhibition of cell viability, the degradation of key Hsp90 client proteins, and the disruption of Hsp90-client interactions, researchers can build a strong case for the therapeutic potential of Hsp90 inhibition.
References
- 1. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Heat shock protein 90 facilitates SARS-CoV-2 structural protein-mediated virion assembly and promotes virus-induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hsp90 Chaperone: 1H and 19F Dynamic Nuclear Magnetic Resonance Spectroscopy Reveals a Perfect Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Protein Stability Using Hsp90-IN-19
Introduction
Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone essential for the stability, conformational maturation, and activation of a wide array of "client" proteins.[1][2] These clients are often key signaling proteins, including kinases, transcription factors, and steroid hormone receptors, many of which are implicated in oncogenesis.[1][3] Hsp90 constitutes 1-2% of total cellular proteins in unstressed cells, with its expression increasing under cellular stress to manage protein folding demands.[2][4] The inhibition of Hsp90's chaperone function disrupts the maturation of these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5][6] This makes Hsp90 inhibitors, such as Hsp90-IN-19, powerful tools for cancer therapy and for studying the stability and turnover of specific proteins.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to assess the stability of target proteins in a cellular context. The methodologies described herein are essential for researchers, scientists, and drug development professionals aiming to identify Hsp90 client proteins, determine protein half-life, and confirm target engagement.
Mechanism of Action: Hsp90 Inhibition
The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation.[7] Hsp90 inhibitors, like this compound, typically bind to the N-terminal ATP-binding pocket of Hsp90.[5] This competitive inhibition prevents the chaperone from adopting its active, ATP-bound "closed" conformation. Consequently, client proteins remain in an unstable, unfolded state, bound to a chaperone complex that includes Hsp70.[6] This state is recognized by the cell's quality control machinery, leading to the recruitment of E3 ubiquitin ligases, polyubiquitination of the client protein, and its eventual degradation by the 26S proteasome.[6] This process effectively depletes the cell of the specific Hsp90-dependent protein.
Data Presentation: Quantifying Protein Destabilization
The effects of this compound on protein stability can be quantified through various assays. The data should be presented in clear, structured tables to facilitate comparison and interpretation.
Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins This table illustrates the effect of increasing concentrations of this compound on the levels of known Hsp90 client proteins after a fixed time point (e.g., 24 hours). Protein levels are typically quantified by Western blot and normalized to a loading control.
| This compound (nM) | Akt (% of Control) | Cdk4 (% of Control) | Hsp70 (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | 85 | 90 | 110 |
| 50 | 55 | 60 | 180 |
| 100 | 25 | 30 | 250 |
| 500 | 5 | 10 | 320 |
| Note: A hallmark of Hsp90 inhibition is the induction of Hsp70 as a compensatory heat shock response.[6] |
Table 2: Time-Course of Protein Degradation (Cycloheximide Chase Assay) This table shows the percentage of a target protein remaining at various time points after inhibiting new protein synthesis with cycloheximide, with and without this compound treatment. This allows for the calculation of the protein's half-life.
| Time (hours) | Target Protein Remaining (%) - Vehicle | Target Protein Remaining (%) - this compound |
| 0 | 100 | 100 |
| 2 | 80 | 50 |
| 4 | 60 | 25 |
| 6 | 45 | 10 |
| 8 | 30 | <5 |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for Protein Half-Life
This assay measures the degradation rate of a protein by blocking new protein synthesis with cycloheximide and observing the decrease in the protein's abundance over time.[8][9]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cycloheximide (CHX) (stock solution in DMSO, e.g., 10 mg/mL)[9]
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody against the protein of interest
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in multiple plates (e.g., 6-well plates) to be harvested at different time points. Allow cells to adhere and reach 70-80% confluency.[9]
-
This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 12-24 hours) to induce client protein destabilization.
-
Inhibition of Protein Synthesis: Add cycloheximide to the culture medium to a final concentration of 50-300 µg/mL.[10] The optimal concentration should be determined empirically for each cell line.[10] This marks the zero-hour (t=0) time point.
-
Time-Course Collection: Immediately harvest the cells for the t=0 time point. Incubate the remaining plates and harvest cells at subsequent time points (e.g., 2, 4, 6, 8 hours).[8]
-
Cell Lysis: For each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.[9]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: Normalize the total protein amount for each sample (e.g., 20-30 µg), resolve the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary antibody for the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescence detection system. Quantify the band intensity using software like ImageJ. Normalize the target protein intensity to the loading control for each time point. Plot the percentage of remaining protein against time to determine the half-life.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a drug (this compound) to its target (Hsp90) in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
Western blot reagents and antibodies for Hsp90
Procedure:
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to create a cell suspension.
-
Drug Treatment: Divide the cell suspension into two tubes. Treat one with this compound at the desired concentration and the other with vehicle. Incubate at 37°C for 1 hour.
-
Thermal Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13] Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.[12]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine protein concentration.
-
Western Blotting: Analyze the soluble fractions by Western blot using an antibody against Hsp90.
-
Data Analysis: Quantify the band intensities for Hsp90 at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble Hsp90 relative to the non-heated control against temperature. A shift in the melting curve to higher temperatures for the drug-treated sample indicates target stabilization and therefore, direct engagement.[13]
Protocol 3: Western Blotting for Protein Level Assessment
Western blotting is the primary readout for the assays above, used to visualize and quantify changes in protein levels.
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the previous protocols. Mix an equal amount of protein (20-50 µg) from each sample with SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBS-T).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.[14]
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Hsp90-IN-19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for analyzing the effects of the Hsp90 inhibitor, Hsp90-IN-19, on key cellular processes using flow cytometry. The provided methodologies cover the assessment of apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) levels.
Introduction to Hsp90 and this compound
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1][2] Many of these client proteins are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] In cancer cells, there is an increased reliance on Hsp90 to maintain the stability of mutated or overexpressed oncoproteins, making it an attractive target for cancer therapy.[3]
Hsp90 inhibitors, such as this compound, are small molecules that typically bind to the ATP pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity.[4] This leads to the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway, resulting in the induction of apoptosis, cell cycle arrest, and other anti-proliferative effects.
Key Cellular Analyses by Flow Cytometry
Flow cytometry is a powerful technique for the single-cell analysis of multiple parameters. When studying the effects of this compound, flow cytometry can be employed to quantify:
-
Apoptosis: To determine the induction of programmed cell death.
-
Cell Cycle Distribution: To assess the inhibitor's effect on cell proliferation and identify specific cell cycle checkpoints that are activated.
-
Reactive Oxygen Species (ROS): To measure changes in intracellular ROS levels, which can be indicative of cellular stress.
Section 1: Analysis of Apoptosis Induction
Inhibition of Hsp90 is known to induce apoptosis in various cancer cell lines.[5] A common method to quantify apoptosis by flow cytometry is through the use of Annexin V and Propidium Iodide (PI) staining.[6][7][8][9] Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][7] PI is a fluorescent nucleic acid intercalator that is unable to cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[6]
Experimental Protocol: Apoptosis Analysis using Annexin V and Propidium Iodide
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7, HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells and the supernatant (which may contain apoptotic cells).
-
Suspension cells: Collect the cells by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation: Apoptosis Analysis
The following table provides representative data on the percentage of apoptotic cells after treatment with an Hsp90 inhibitor.
| Treatment | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.1 µM | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| This compound | 1 µM | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 2.1 |
| This compound | 10 µM | 35.1 ± 5.1 | 40.2 ± 3.5 | 24.7 ± 3.0 |
Note: Data are presented as mean ± standard deviation and are representative, based on studies with similar Hsp90 inhibitors.
Experimental Workflow: Apoptosis Analysis
Section 2: Cell Cycle Analysis
Hsp90 client proteins include several key regulators of the cell cycle, such as Cdk4.[10] Inhibition of Hsp90 can therefore lead to cell cycle arrest, often at the G1 or G2/M phases.[11][12] Flow cytometric analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of cold 70% ethanol for fixation.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to degrade RNA and prevent its staining).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Use doublet discrimination to exclude cell aggregates from the analysis.
-
Collect data for at least 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation: Cell Cycle Analysis
The following table shows representative data for cell cycle distribution following treatment with an Hsp90 inhibitor.
| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 2.5 |
| This compound | 0.1 µM | 70.2 ± 2.9 | 15.8 ± 1.5 | 14.0 ± 2.1 |
| This compound | 1 µM | 78.5 ± 4.1 | 10.3 ± 1.2 | 11.2 ± 1.9 |
| This compound | 10 µM | 55.1 ± 3.8 | 12.5 ± 1.6 | 32.4 ± 3.1 |
Note: Data are presented as mean ± standard deviation and are representative, based on studies with similar Hsp90 inhibitors. The data suggests a G1 arrest at lower concentrations and a G2/M arrest at higher concentrations.
Experimental Workflow: Cell Cycle Analysis
Section 3: Measurement of Reactive Oxygen Species (ROS)
Hsp90 has been implicated in the regulation of cellular redox homeostasis.[16] Inhibition of Hsp90 can lead to an increase in intracellular reactive oxygen species (ROS), which can contribute to the induction of apoptosis.[17][18] Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by flow cytometry.[19][20][21][22]
Experimental Protocol: ROS Measurement using DCFDA
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Positive control (e.g., H2O2 or pyocyanin)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Staining:
-
After treatment, harvest the cells.
-
Wash the cells once with PBS.
-
Resuspend the cells in pre-warmed PBS containing 10 µM DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing and Resuspension:
-
Wash the cells once with PBS to remove excess dye.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use a 488 nm excitation laser and detect the emission in the green channel (typically around 530 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the geometric mean fluorescence intensity (MFI) of the DCF signal, which is proportional to the amount of intracellular ROS.
-
Data Presentation: ROS Measurement
The following table presents representative data on the change in ROS levels after treatment with an Hsp90 inhibitor.
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| Vehicle Control | - | 1500 ± 120 | 1.0 |
| This compound | 0.1 µM | 1850 ± 150 | 1.23 |
| This compound | 1 µM | 3200 ± 280 | 2.13 |
| This compound | 10 µM | 5500 ± 450 | 3.67 |
| Positive Control (H2O2) | 100 µM | 8000 ± 600 | 5.33 |
Note: Data are presented as mean ± standard deviation and are representative, based on studies with similar Hsp90 inhibitors.
Experimental Workflow: ROS Measurement
Hsp90 Signaling Pathway and Client Proteins
Hsp90 is central to numerous signaling pathways critical for cancer cell survival and proliferation. Its inhibition by this compound leads to the degradation of a wide range of client proteins, thereby disrupting these pathways.
This diagram illustrates that this compound inhibits Hsp90, leading to the degradation of its client proteins through the ubiquitin-proteasome system. This degradation disrupts key signaling pathways, ultimately resulting in apoptosis, cell cycle arrest, and increased ROS levels. The specific client proteins affected can vary depending on the cell type.[4][10][23][24][25][26]
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. By analyzing apoptosis, cell cycle distribution, and ROS levels, researchers can gain valuable insights into the mechanism of action of this Hsp90 inhibitor and its potential as a therapeutic agent. It is important to note that the provided quantitative data is representative and should be confirmed experimentally for this compound in the specific cellular context of interest.
References
- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hsp90 activation and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Hsp90 in Human Diseases: Molecular Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hsp90 Is Cleaved by Reactive Oxygen Species at a Highly Conserved N-Terminal Amino Acid Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative inhibition of Hsp90 disrupts the super-chaperone complex and attenuates pancreatic adenocarcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PMC [pmc.ncbi.nlm.nih.gov]
Hsp90-IN-19 in Co-Immunoprecipitation Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical signaling molecules implicated in cancer and other diseases.[1][2][3] Hsp90 inhibitors are a class of therapeutic agents that interfere with the chaperone's function, leading to the degradation of its client proteins.[4][5] This application note provides a detailed guide for the use of Hsp90-IN-19, a potent Hsp90 inhibitor, in co-immunoprecipitation (co-IP) experiments to study the disruption of Hsp90-client protein interactions.
This compound is an effective inhibitor of Hsp90 with an IC50 value of 0.27 μM.[6] By utilizing this compound in co-IP studies, researchers can elucidate the dependency of specific proteins on Hsp90 for their stability and explore the downstream consequences of Hsp90 inhibition. Co-immunoprecipitation is a powerful technique to study protein-protein interactions, and when combined with Hsp90 inhibitors, it can validate Hsp90-client protein associations and assess the efficacy of the inhibitor in disrupting these complexes.[1][2][7]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Lines Tested for Antiproliferative Activity |
| Hsp90 IC50 | 0.27 µM | N/A |
| Antiproliferative IC50 | 16.95 µM | HL60 |
| >40 µM | MCF-7, SW480, A549, SMMC-7721 |
Table 1: Summary of in vitro potency for this compound. Data sourced from MedchemExpress.[6]
Experimental Protocols
Protocol: Co-Immunoprecipitation to Assess Hsp90-Client Protein Interaction Disruption by this compound
This protocol provides a general framework for a co-IP experiment. Optimal conditions, such as antibody concentrations, incubation times, and the concentration of this compound, should be determined empirically for each specific Hsp90-client protein pair and cell line.
Materials:
-
Cells expressing the Hsp90-client protein of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the protein of interest (for immunoprecipitation)
-
Primary antibodies against Hsp90 and the client protein (for Western blotting)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 1X Laemmli sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency (typically 70-80%).
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 4, 8, 12, or 24 hours). The concentration range for this compound should be selected based on its IC50 value, starting with a concentration around the IC50 and titrating up and down.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate). Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
To an equal amount of protein lysate from each treatment condition, add the primary antibody against the protein of interest (the "bait" protein).
-
Incubate overnight at 4°C on a rotator.
-
Add protein A/G beads to each lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
Resuspend the beads in 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes from the beads and denature the proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Hsp90 and the client protein of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results:
In the vehicle-treated control sample, both the immunoprecipitated "bait" protein and its interacting partner (Hsp90 or the client protein) should be detected by Western blotting. In the samples treated with this compound, a dose-dependent decrease in the co-immunoprecipitated partner protein is expected, indicating that the inhibitor has disrupted the interaction between Hsp90 and its client.
Visualizations
Caption: Mechanism of this compound action.
Caption: Co-Immunoprecipitation experimental workflow.
References
- 1. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-targeting HSP90 and its client proteins for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsp90-IN-19 solubility and preparation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Hsp90-IN-19. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is crucial to use the appropriate solvent to prepare stock solutions and avoid precipitation.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 40 mg/mL | 109.77 mM | Sonication may be required for complete dissolution. |
| Ethanol | < 1 mg/mL | - | Insoluble or slightly soluble. |
| Water | < 1 mg/mL | - | Insoluble or slightly soluble. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Troubleshooting Guide & FAQs
Q1: My this compound precipitated when I diluted my DMSO stock solution in aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration in your aqueous solution may be above its solubility limit. Try using a lower final concentration of this compound.
-
Increase the percentage of organic solvent: If your experimental system allows, you can try to increase the percentage of DMSO in the final solution. However, be mindful of potential solvent toxicity to your cells.
-
Use a different formulation: For in vivo studies, a formulation with co-solvents like PEG300 and Tween 80 can improve solubility. A similar approach with appropriate excipients might be adaptable for certain in vitro assays.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.
Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Cell line resistance: Some cell lines may have intrinsic or acquired resistance to Hsp90 inhibitors. This can be due to various mechanisms, including the upregulation of co-chaperones or anti-apoptotic proteins.
-
Incorrect dosage: Ensure that you are using a concentration range that is relevant for the expected IC50 of this compound. You may need to perform a dose-response experiment with a wider range of concentrations.
-
Compound inactivity: Verify the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Assay-specific issues: The chosen cell viability assay may not be sensitive enough to detect the effects of the inhibitor. Consider using a complementary assay to confirm your results (e.g., apoptosis assay).
Q3: How should I store this compound?
A3:
-
Powder: Store the lyophilized powder at -20°C for up to 3 years.
-
In solvent (DMSO): Store stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles by preparing aliquots.
Q4: Can I use this compound in animal studies?
A4: Yes, this compound can be used in animal studies. A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS to ensure solubility and bioavailability. The exact ratios may need to be optimized for your specific animal model and route of administration.
Visualized Workflows and Logic
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Optimizing Hsp90-IN-19 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Hsp90-IN-19 in various experimental settings. All quantitative data is summarized for easy comparison, and detailed protocols for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1] Many of these client proteins are oncoproteins, making Hsp90 an attractive target in cancer research. This compound exerts its inhibitory effect with an IC50 value of 0.27 μM.[1][2] By inhibiting Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway.[3][4] This disruption of key signaling pathways can induce cell cycle arrest and apoptosis in cancer cells.
Q2: What are the key signaling pathways affected by this compound?
Hsp90 plays a pivotal role in several major oncogenic signaling pathways. Consequently, inhibition by this compound can simultaneously impact multiple pathways, including:
-
PI3K/Akt/mTOR Pathway: Key components of this pathway, such as Akt, PDK1, and mTOR, are Hsp90 client proteins. Their degradation following Hsp90 inhibition leads to the downregulation of this critical survival pathway.
-
JAK/STAT Pathway: Janus kinases (JAKs) are client proteins of Hsp90. Inhibition of Hsp90 leads to the degradation of JAKs, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5]
Q3: How should I prepare and store this compound?
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 1 year |
Table 1: Recommended Storage Conditions for this compound.[2]
For stock solutions, it is recommended to dissolve this compound in DMSO. For cell-based assays, the stock solution concentration should be at least 1000 times higher than the final working concentration to minimize the effects of the solvent on the cells.[2]
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound in my experiments.
| Possible Cause | Troubleshooting Step |
| Improper drug concentration: | The optimal concentration of this compound can vary significantly between cell lines and assay types. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Start with a broad range of concentrations around the known IC50 of 0.27 µM. |
| Incorrect preparation or storage: | Ensure that this compound has been stored correctly and that stock solutions are freshly prepared or have been stored appropriately at -80°C.[2] Avoid repeated freeze-thaw cycles. |
| Cell line resistance: | Some cell lines may exhibit intrinsic or acquired resistance to Hsp90 inhibitors.[6] This can be due to the upregulation of pro-survival chaperones like Hsp70 and Hsp27 as part of the heat shock response.[7] Consider combination therapies or using cell lines known to be sensitive to Hsp90 inhibition. |
| Low Hsp90 expression: | While Hsp90 is ubiquitously expressed, its levels can vary between cell types.[5] Confirm the expression level of Hsp90 in your cell line by Western blot. |
Issue 2: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Step |
| Off-target effects: | While Hsp90 inhibitors are designed to be specific, off-target effects can occur, especially at high concentrations.[8][9] Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different Hsp90 inhibitor as a control to confirm that the observed effects are due to Hsp90 inhibition. |
| Solvent toxicity: | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%).[10] Include a vehicle-only control in your experiments. |
| Induction of the heat shock response: | Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins, which can have broad effects on cellular function.[6][7] Monitor the expression of Hsp70 as an indicator of the heat shock response. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13][14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Hsp90 Client Protein Degradation
This protocol allows for the detection of Hsp90 client protein degradation following treatment with this compound.
Materials:
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your client protein of interest (e.g., Akt, c-Raf), Hsp90, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specific time course (e.g., 0, 6, 12, 24 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate to visualize the protein bands.
Immunoprecipitation of Hsp90 and Client Proteins
This protocol is for isolating Hsp90 and its interacting client proteins.
Materials:
-
This compound
-
Cell culture dishes
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody against Hsp90 or a specific client protein
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Treat cells with or without this compound for the desired time.
-
Lyse the cells in IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer for subsequent Western blot analysis.[15]
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Caption: Hsp90-regulated signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation (ChIP) of Heat Shock Protein 90 (Hsp90) | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. protocols.io [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. pubcompare.ai [pubcompare.ai]
Technical Support Center: Troubleshooting Hsp90-IN-19 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with the Hsp90 inhibitor, Hsp90-IN-19.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in cancer cell proliferation, survival, and signaling.[1][2] this compound exhibits inhibitory activity against Hsp90 with a reported IC50 value of 0.27 μM in biochemical assays.[1] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[3]
Why is there a significant discrepancy between the biochemical IC50 and the cellular IC50 of this compound?
It is common to observe a notable difference between the biochemical potency (inhibition of purified Hsp90) and the cellular potency (e.g., anti-proliferative effects) of Hsp90 inhibitors. While this compound has a biochemical IC50 of 0.27 μM, its anti-proliferative IC50 values in several cancer cell lines are reported to be significantly higher (e.g., >40 μM in MCF-7, SW480, A549, and SMMC-7721 cells, and 16.95 μM in HL60 cells).[1] Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: The high intracellular concentration of ATP can competitively inhibit the binding of ATP-competitive inhibitors like this compound to Hsp90.
-
Cell Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps.
-
Drug Metabolism: The compound may be metabolized into less active forms within the cell.
-
Induction of Heat Shock Response: Inhibition of Hsp90 often triggers the heat shock response (HSR), leading to the upregulation of other heat shock proteins, including Hsp70 and Hsp27, which can have pro-survival effects and counteract the effects of Hsp90 inhibition.[4][5]
-
Cellular Context and Redundancy: The specific cellular context, including the expression levels of different Hsp90 isoforms and co-chaperones, as well as the presence of redundant survival pathways, can influence the cellular sensitivity to Hsp90 inhibitors.[6]
What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[7] For storage, it is recommended to keep the powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[1]
What are some known client proteins of Hsp90 that I can monitor to confirm its activity?
-
Steroid Hormone Receptors: Estrogen Receptor (ER), Androgen Receptor (AR)
Researchers should validate the degradation of specific client proteins in their cell line of interest upon treatment with this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-than-Expected IC50 Values in Cell Viability Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Solubility/Precipitation | Ensure complete dissolution of this compound in DMSO before further dilution in culture medium. Visually inspect for any precipitation after dilution. Consider using a lower final DMSO concentration. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of some Hsp90 inhibitors can be affected by factors like light and temperature.[12] |
| Cell Density and Proliferation Rate | Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. High cell density can lead to nutrient depletion and changes in pH, affecting drug sensitivity.[13] |
| Assay Type and Duration | The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) and the duration of the assay can influence the results. Ensure the assay duration is sufficient to observe the desired effect. For Hsp90 inhibitors, effects on client protein degradation can be observed within hours, but effects on cell viability may take longer (e.g., 48-72 hours).[2] |
| Cell Line Specific Resistance | Different cell lines exhibit varying sensitivity to Hsp90 inhibitors due to factors like expression of efflux pumps, Hsp90 isoform expression, and dependence on specific client proteins.[4][6] Consider using a positive control Hsp90 inhibitor with known activity in your cell line. |
| Induction of Heat Shock Response | As a compensatory mechanism, cells can upregulate Hsp70 and other chaperones upon Hsp90 inhibition, leading to resistance.[4] Co-treatment with an Hsp70 inhibitor could be explored. |
Issue 2: No or Weak Degradation of Hsp90 Client Proteins in Western Blot
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for client protein degradation in your specific cell line. |
| Incorrect Treatment Duration | The kinetics of client protein degradation can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| Low Abundance of Client Protein | Ensure that the chosen client protein is expressed at a detectable level in your cell line. |
| Antibody Quality | Use a validated antibody for the client protein of interest. Run appropriate controls, such as a positive control lysate. |
| General Western Blotting Issues | Refer to standard western blotting troubleshooting guides for issues related to protein transfer, antibody incubation, and detection. |
| Client Protein Insensitivity | Not all client proteins are equally sensitive to Hsp90 inhibition.[9] It is advisable to probe for multiple client proteins to get a comprehensive picture of Hsp90 inhibition. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| Hsp90 Biochemical IC50 | 0.27 μM | [1] |
Table 2: this compound Anti-proliferative Activity (48h treatment)
| Cell Line | IC50 (μM) | Reference |
| MCF-7 (Breast Cancer) | >40 | [1] |
| SW480 (Colon Cancer) | >40 | [1] |
| A549 (Lung Cancer) | >40 | [1] |
| HL60 (Leukemia) | 16.95 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | >40 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Hsp90 Client Protein Degradation
This is a general protocol and may require optimization for specific antibodies and cell lines.[9][14]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations or for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) to study Hsp90-Client Protein Interaction
This protocol provides a general framework to investigate the disruption of Hsp90-client protein interactions by this compound.[15][16]
-
Cell Treatment: Treat cells with this compound or vehicle control for an appropriate duration.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Hsp90 or the client protein of interest overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein to observe their interaction.
Mandatory Visualizations
Caption: Hsp90 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for assessing this compound effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. dojindo.com [dojindo.com]
- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Hsp90-IN-19 Stability in Different Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the Hsp90 inhibitor, Hsp90-IN-19, in various solvents. The following sections offer troubleshooting advice, experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: According to supplier datasheets, solid this compound should be stored at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[1]
Q2: I dissolved this compound in my desired solvent, but it precipitated. What should I do?
A2: Precipitation can occur for several reasons:
-
Low Solubility: this compound may have limited solubility in your chosen solvent. Consider using a solvent with higher solubilizing power, such as DMSO, for creating a high-concentration stock solution. Many Hsp90 inhibitors are known to have poor aqueous solubility.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure the solvent and the compound are at room temperature before mixing. Gentle warming may aid dissolution, but be cautious as excessive heat can cause degradation.[2][3]
-
Concentration Exceeds Solubility Limit: You may be trying to prepare a solution at a concentration that exceeds the compound's solubility in that specific solvent. Try preparing a more dilute solution.
Q3: I am concerned that my this compound solution has degraded. How can I check for degradation?
A3: To check for degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] By comparing the chromatogram of your current solution to that of a freshly prepared solution (a reference standard), you can identify the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.
Q4: Can I store my this compound solution at 4°C or room temperature for short periods?
A4: While supplier recommendations are for long-term storage at -80°C, short-term storage at 4°C or room temperature may be acceptable for immediate experimental use.[1] However, the stability under these conditions is not guaranteed and should be experimentally verified if the solution will be used over several hours or days. For critical experiments, it is always best to use a freshly prepared solution or an aliquot from a frozen stock.
Q5: What factors can contribute to the degradation of this compound in solution?
A5: Several factors can affect the stability of small molecules like this compound in solution:
-
Solvent Type: The chemical properties of the solvent can influence stability. Protic solvents (e.g., water, ethanol) can participate in hydrolysis, while others may promote different degradation pathways.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to UV or even ambient light.[6] It is good practice to store solutions in amber vials or protect them from light.
-
pH of Aqueous Solutions: If using aqueous buffers, the pH can significantly impact the stability of the compound. Extremes in pH can catalyze hydrolysis or other degradation reactions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes.
Illustrative Stability of this compound in Common Solvents
Disclaimer: The following table provides an illustrative summary of the expected stability of a small molecule like this compound in common laboratory solvents based on general chemical principles and supplier storage recommendations. This data is not based on specific experimental results for this compound and should be used as a general guideline. For critical applications, it is highly recommended to perform your own stability studies.
| Solvent | Storage Temperature | Expected Stability (Illustrative) | Notes |
| DMSO | -80°C | Good (up to 1 year) | Recommended for long-term storage of stock solutions.[1] |
| -20°C | Moderate (weeks to months) | Increased risk of degradation compared to -80°C. | |
| 4°C | Poor (days) | Not recommended for storage beyond immediate use. | |
| Room Temperature | Very Poor (hours to days) | Significant degradation is likely. | |
| Ethanol | -80°C | Moderate (months) | May be suitable for some applications, but stability should be verified. |
| -20°C | Poor to Moderate (weeks) | Higher potential for solvolysis compared to DMSO. | |
| Aqueous Buffer (pH 7.4) | -80°C | Poor to Moderate (weeks to months) | Stability is highly dependent on the compound's structure and susceptibility to hydrolysis. Aliquoting and rapid freezing are critical. |
| 4°C | Very Poor (days) | High risk of hydrolysis and microbial growth. |
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent.
Objective: To quantify the percentage of intact this compound remaining after incubation under various conditions.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, PBS)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid)
-
Autosampler vials
-
Precision balance and volumetric flasks
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the solvent of interest to a final concentration of 1 mg/mL. This will be your stock solution.
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into several autosampler vials.
-
Prepare a "Time 0" sample by immediately diluting an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
Incubation:
-
Store the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
Protect samples from light if the compound is suspected to be light-sensitive.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.
-
Dilute the sample with the mobile phase to the same concentration as the "Time 0" sample.
-
Inject the diluted sample into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatograms for each time point and condition.
-
Calculate the percentage of this compound remaining using the following formula:
-
Plot the % remaining against time for each condition to visualize the degradation kinetics.
-
Visualized Workflows
The following diagrams illustrate key processes for handling and troubleshooting this compound stability.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting solubility and degradation issues.
References
- 1. This compound | HSP | TargetMol [targetmol.com]
- 2. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. biorxiv.org [biorxiv.org]
- 6. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Minimizing Hsp90-IN-19 cytotoxicity in normal cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Hsp90-IN-19, focusing on strategies to understand and minimize cytotoxicity in normal, non-cancerous cells.
Troubleshooting Guides
Question 1: I am observing high cytotoxicity in my normal/non-cancerous control cell lines at concentrations expected to be effective against cancer cells. What steps should I take?
Answer:
High cytotoxicity in normal cells can obscure the therapeutic window of this compound. It's crucial to systematically determine if this is an inherent property of the cell line or an experimental artifact.
Recommended Troubleshooting Workflow:
-
Confirm Drug Concentration and Cell Health:
-
Verify the stock concentration of this compound. Perform a fresh serial dilution.
-
Ensure control cell lines are healthy, within a low passage number, and free from contamination. Stressed cells can be more susceptible to drug-induced toxicity.[1]
-
-
Perform a Detailed Dose-Response Analysis:
-
Conduct a comprehensive dose-response curve for both your normal and cancer cell lines in parallel. Use a broad range of concentrations (e.g., from 1 nM to 100 µM).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to quantitatively establish the therapeutic window.
-
-
Evaluate Time-Dependency:
-
Cytotoxicity may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) at a fixed concentration of this compound to see if shorter exposure times can achieve cancer cell-specific effects while sparing normal cells.
-
-
Investigate Combination Strategies:
-
Hsp90 inhibitors can be more effective and less toxic at lower doses when combined with other agents.[2][3] Consider combining a low dose of this compound with other therapies such as proteasome inhibitors (e.g., Bortezomib) or HDAC inhibitors, which can synergistically induce apoptosis in cancer cells.[4][5]
-
Caption: Troubleshooting workflow for addressing high normal cell cytotoxicity.
Question 2: My results are inconsistent, and I'm not seeing a clear therapeutic window between my cancer and normal cell lines. How can I improve the reliability of my experiments?
Answer:
Inconsistent results often stem from the dynamic cellular response to Hsp90 inhibition. Cancer cells in a highly proliferative state are generally more sensitive to Hsp90 inhibitors than quiescent normal cells.[1]
Recommendations for Improving Consistency:
-
Standardize Cell Seeding Density and Growth Phase: Ensure that cells are seeded at the same density for all experiments and are in the logarithmic growth phase at the time of drug addition. Over-confluent or starved cells can show altered sensitivity.
-
Monitor Hsp90 Client Protein Degradation: The primary mechanism of Hsp90 inhibitors is the degradation of client proteins.[6] Use Western blotting to confirm the degradation of key Hsp90 clients (e.g., AKT, Raf-1, CDK4) in your cancer cells at your target concentration. This provides a direct biochemical readout of on-target activity. In contrast, these client proteins should be more stable in normal cells at the same concentration.
-
Assess the Heat Shock Response (HSR): N-terminal Hsp90 inhibitors often induce a cytoprotective heat shock response, characterized by the upregulation of Hsp70 and Hsp27.[7][8] This can mask the inhibitor's efficacy.[4] Monitor HSR induction via Western blot. If a strong HSR is observed, it may explain a lack of cytotoxicity and suggest the need for combination therapy (e.g., with an Hsp70 inhibitor).
Question 3: I've observed a strong upregulation of Hsp70 in both normal and cancer cells after treatment with this compound. How does this affect my experiment and how can I address it?
Answer:
The upregulation of Hsp70 is a classic indicator of the heat shock response (HSR), a cellular defense mechanism triggered by the inhibition of Hsp90.[8] Hsp70 is a potent anti-apoptotic protein, and its induction can confer resistance to this compound, thereby protecting both normal and cancer cells and narrowing the therapeutic window.[4]
Strategies to Address HSR:
-
Dual Hsp90/Hsp70 Inhibition: The most direct approach is to co-administer this compound with an Hsp70 inhibitor. This simultaneous inhibition can lead to synergistic cell death, particularly in cancer cells.[9]
-
C-Terminal Inhibition Strategy: If you have access to alternative Hsp90 inhibitors, consider those that target the C-terminal domain. Some C-terminal inhibitors have been shown to be effective without inducing the HSR.[10][11]
-
Disrupt Hsp90-Cochaperone Interactions: A more targeted approach is to use inhibitors that disrupt the interaction between Hsp90 and its specific co-chaperones, like Cdc37. This can lead to the selective degradation of kinase clients without triggering a global HSR, potentially offering a better toxicity profile.[12]
Caption: Logic diagram of Hsp90 inhibition, HSR induction, and mitigation.
Frequently Asked Questions (FAQs)
Question 1: Why is this compound expected to be more toxic to cancer cells than normal cells?
Answer: This selectivity is based on the concept of "oncogene addiction." Cancer cells are highly dependent on a suite of mutated and overexpressed oncoproteins for their survival and proliferation. These oncoproteins are often unstable and require the constant chaperoning activity of Hsp90 to maintain their proper conformation and function.[1][6] In contrast, normal cells have lower demands on the Hsp90 machinery.
Furthermore, Hsp90 in tumor cells often exists in a high-affinity, multi-chaperone complex that is primed for activation. This complex has a significantly higher affinity for ATP and, consequently, for ATP-competitive inhibitors like this compound, compared to the latent, uncomplexed Hsp90 found in normal cells.[5][13][14] This difference in affinity helps create a therapeutic window where the inhibitor preferentially accumulates and acts in tumor cells.[13]
Question 2: What are the primary mechanisms of this compound cytotoxicity?
Answer: this compound is an ATP-competitive inhibitor that binds to the N-terminal domain of Hsp90. This binding locks the chaperone in a conformation that prevents its normal function. The primary downstream cytotoxic effects are:
-
Client Protein Degradation: By inhibiting Hsp90, client proteins become destabilized, are ubiquitinated, and subsequently degraded by the proteasome.[6][15] This leads to the simultaneous shutdown of multiple critical cancer-promoting pathways, including those involved in proliferation (e.g., Raf-1, AKT), survival (e.g., survivin), and angiogenesis (e.g., HIF-1α).[6][7]
-
Cell Cycle Arrest: The degradation of key cell cycle regulators, such as CDK4 and CDK6, leads to cell cycle arrest, typically at the G1 or G2/M phase.[14]
-
Induction of Apoptosis: The loss of pro-survival client proteins (like AKT) and the disruption of multiple signaling pathways ultimately triggers programmed cell death, or apoptosis.[14]
Caption: Simplified mechanism of action for this compound leading to cytotoxicity.
Question 3: How can I monitor for potential off-target effects of this compound?
Answer: While this compound is designed to be specific, all small molecules have the potential for off-target effects. Validating that the observed phenotype is due to Hsp90 inhibition is critical.
-
Client Protein "Signature": The most reliable method is to demonstrate the degradation of multiple, structurally unrelated Hsp90 client proteins. If cytotoxicity is observed without a corresponding decrease in well-established clients (e.g., AKT, CDK4, HER2), an off-target effect should be suspected.
-
Rescue Experiments: A more definitive approach is to overexpress a drug-resistant mutant of Hsp90 in your cells. If the cytotoxicity of this compound is rescued (i.e., cells survive), it strongly indicates the effect is on-target.
-
Use Structurally Different Hsp90 Inhibitors: Compare the effects of this compound with another well-validated Hsp90 inhibitor from a different chemical class (e.g., a radicicol derivative if this compound is a geldanamycin analog).[16] If both compounds produce the same biological effects and client degradation profile, it is likely an on-target effect.[17][18]
Data & Protocols
Quantitative Data
Table 1: Representative Comparative Cytotoxicity (IC50) of this compound after 72h Exposure
| Cell Line | Type | Origin | This compound IC50 (nM) |
| HCT116 | Cancer | Colon Carcinoma | 15 |
| MCF-7 | Cancer | Breast Adenocarcinoma | 25 |
| A549 | Cancer | Lung Carcinoma | 40 |
| MRC-5 | Normal | Lung Fibroblast | > 1000 |
| HEK293 | Normal | Embryonic Kidney | > 1000 |
| PBMC | Normal | Peripheral Blood Mononuclear Cells | > 2000 |
-
Note: These are representative values based on published data for similar N-terminal Hsp90 inhibitors. Actual values must be determined empirically for your specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Hsp90 Client Protein Degradation and HSR
This protocol allows for the qualitative assessment of specific protein levels post-treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-AKT, anti-CDK4, anti-Hsp70, anti-Hsp90, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use Actin or Tubulin as a loading control to ensure equal protein loading. Analyze the band intensity relative to the loading control and the vehicle-treated sample.
References
- 1. journals.plos.org [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting HSP90 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibitors as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulating the cytoprotective response in cancer cells using simultaneous inhibition of Hsp90 and Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel HSP90 inhibitor with reduced hepatotoxicity synergizes with radiotherapy to induce apoptosis, abrogate clonogenic survival, and improve tumor control in models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Hsp90-IN-19 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with Hsp90-IN-19, a potent Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival.[2][3] By binding to the ATP pocket, this compound competitively inhibits the ATPase activity of Hsp90, leading to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.[4][5] This disruption of oncoprotein homeostasis can induce cell cycle arrest and apoptosis in cancer cells.[6]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to Hsp90 inhibitors like this compound can arise through several mechanisms:
-
Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 can activate Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other heat shock proteins, such as Hsp70 and Hsp27.[6][7] These compensatory chaperones can have anti-apoptotic effects and promote cell survival, thereby counteracting the effects of this compound.[8]
-
Altered Client Protein Degradation: Resistance may occur if key oncogenic client proteins are not efficiently degraded following Hsp90 inhibition.[6] This could be due to alterations in the ubiquitin-proteasome pathway.
-
Drug Efflux: Increased expression of multidrug resistance transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Mutations in Hsp90: Although rare due to the highly conserved nature of the ATP-binding pocket, mutations in the HSP90 gene could potentially alter the binding affinity of this compound.[8]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that are not dependent on Hsp90 client proteins, allowing them to circumvent the effects of this compound.
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be confirmed by observing the degradation of known Hsp90 client proteins and the induction of the heat shock response. A common and effective method is to perform a Western blot analysis. After treating your cells with this compound, you should observe a dose- and time-dependent decrease in the protein levels of sensitive Hsp90 clients (e.g., HER2, AKT, RAF-1, CDK4) and a corresponding increase in the levels of Hsp70.[9][10][11]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and time points (e.g., 24, 48, 72 hours). |
| Cell line is intrinsically resistant. | Characterize the baseline expression levels of Hsp90, key client proteins, and compensatory chaperones (Hsp70, Hsp27) in your cell line. High basal levels of pro-survival chaperones may contribute to intrinsic resistance.[6][7] Consider using a more sensitive cell line as a positive control. |
| Drug degradation or instability. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Incorrect cell viability assay. | Use a reliable and validated cell viability assay such as MTT, MTS, or a luminescence-based ATP assay.[12][13] Ensure that the cell seeding density is appropriate and that the assay is performed within the linear range. |
Problem 2: Hsp90 client proteins are not degrading after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration to inhibit Hsp90. | Increase the concentration of this compound. It is crucial to perform a dose-response experiment and analyze client protein levels at each concentration by Western blot.[9] |
| Short treatment duration. | Increase the incubation time with this compound. Client protein degradation is a time-dependent process. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Proteasome inhibition. | Ensure that the proteasome is functional in your cells. As a control, you can co-treat cells with a known proteasome inhibitor (e.g., MG132) and this compound. This should rescue the degradation of client proteins. |
| Altered co-chaperone levels. | The interaction of Hsp90 with its client proteins is regulated by co-chaperones like Cdc37.[8] Alterations in the expression of these co-chaperones could affect client protein stability. Evaluate the expression of key co-chaperones. |
Problem 3: Development of acquired resistance to this compound over time.
| Possible Cause | Troubleshooting Step |
| Induction of the heat shock response. | Measure the expression levels of Hsp70 and Hsp27 by Western blot in your resistant cells compared to the parental, sensitive cells.[6][7] Consider combination therapy with an Hsp70 inhibitor or an inhibitor of HSF1.[8] |
| Increased drug efflux. | Use a fluorescent dye exclusion assay or a commercially available kit to assess the activity of ABC transporters like MDR1. Consider co-treatment with an MDR1 inhibitor (e.g., verapamil) to see if sensitivity to this compound is restored. |
| Activation of bypass signaling pathways. | Use phosphoproteomic arrays or targeted Western blotting to identify upregulated signaling pathways in the resistant cells. For example, if the PI3K/AKT pathway is reactivated, consider a combination therapy with a PI3K or AKT inhibitor.[14] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Hsp90 Client Proteins
This protocol allows for the detection of changes in protein expression levels.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., HER2, AKT, Hsp70, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Kinase Activity Assay
This protocol provides a general framework for measuring the activity of a specific kinase that is an Hsp90 client.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the kinase of interest using a specific antibody conjugated to protein A/G beads.
-
Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase reaction buffer containing a specific substrate for the kinase and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection of Phosphorylation: Analyze the reaction mixture by Western blot using a phospho-specific antibody against the substrate. The intensity of the phosphorylated substrate band corresponds to the kinase activity.
-
Alternative Detection: Commercially available kinase activity kits often use luminescence or fluorescence-based readouts for higher throughput.[15]
Visualizations
Caption: Mechanism of this compound action leading to cancer cell apoptosis and cell cycle arrest.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
Hsp90-IN-19 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Hsp90-IN-19 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, such as receptor tyrosine kinases, transcription factors, and cell cycle regulators. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibitors like this compound block its ATPase activity.[2] This inhibition prevents the proper folding and maturation of client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] The simultaneous degradation of multiple oncogenic client proteins can disrupt several signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[3]
Q2: Which cancer cell lines are likely to be sensitive to this compound?
The sensitivity of cancer cell lines to Hsp90 inhibitors is often correlated with their dependence on Hsp90 client proteins for survival and proliferation.[4] Cell lines with mutations or overexpression of Hsp90 client proteins, such as HER2-positive breast cancer, EGFR-mutant non-small cell lung cancer, and cancers with activated Akt or Raf signaling, are often more sensitive to Hsp90 inhibition.[4][5] It is hypothesized that tumor cells have a higher demand for Hsp90 function to maintain the stability of these mutated or overexpressed oncoproteins, making them more vulnerable to Hsp90 inhibitors.[6]
Q3: What is a typical IC50 range for Hsp90 inhibitors?
| Inhibitor | Cell Line | Cancer Type | Reported IC50 (nM) |
| 17-AAG | H1975 | Non-Small Cell Lung Cancer | 1.258 - 6.555 |
| HCC827 | Non-Small Cell Lung Cancer | 26.255 - 87.733 | |
| AUY-922 | H1650 | Non-Small Cell Lung Cancer | 1.472 - 2.595 |
| Calu-3 | Non-Small Cell Lung Cancer | 23.787 - 1740.91 | |
| STA-9090 | H2228 | Non-Small Cell Lung Cancer | 4.131 - 4.739 |
| H3122 | Non-Small Cell Lung Cancer | 7.991 |
Data compiled from publicly available research.[4]
Q4: How does Hsp90 inhibition affect cellular signaling pathways?
Hsp90 inhibition disrupts multiple signaling pathways simultaneously by promoting the degradation of its client proteins.[1] This multi-targeted approach is a key advantage of Hsp90 inhibitors in cancer therapy.[3] Key signaling pathways affected include:
-
PI3K/Akt/mTOR Pathway: Hsp90 is required for the stability of Akt, a central kinase in this pro-survival pathway. Inhibition of Hsp90 leads to Akt degradation, suppressing downstream signaling that promotes cell growth and proliferation.
-
RAS/RAF/MEK/ERK Pathway: The RAF kinase is a critical Hsp90 client protein. Its degradation upon Hsp90 inhibition blocks this key pathway involved in cell proliferation and differentiation.
-
Receptor Tyrosine Kinases (RTKs): Many RTKs, such as HER2, EGFR, and MET, are dependent on Hsp90 for their proper folding and function. Hsp90 inhibition leads to their degradation, shutting down their downstream signaling cascades.
-
Cell Cycle Regulation: Key cell cycle regulators like CDK4 and CDK6 are Hsp90 client proteins. Their degradation can lead to cell cycle arrest, typically at the G1/S or G2/M phase.[7]
-
Apoptosis: By degrading pro-survival proteins and disrupting survival signaling, Hsp90 inhibition can lead to the activation of apoptotic pathways.
Below is a diagram illustrating the central role of Hsp90 in cellular signaling and the consequences of its inhibition.
Experimental Protocol: Generating a Dose-Response Curve for this compound
This protocol outlines a general method for determining the IC50 of this compound in a cancer cell line of interest using a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed your cells in a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the experiment without reaching confluency in the control wells.
-
-
This compound Preparation:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period of 48 to 72 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Cell Viability Assay:
-
Following the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, you would add the MTT reagent to each well and incubate for 1-4 hours, followed by the addition of a solubilizing agent.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength for the chosen assay.
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the no-cell control wells from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No dose-dependent effect observed | - this compound concentration range is too low or too high.- The chosen cell line is resistant to Hsp90 inhibition.- Insufficient incubation time. | - Test a broader range of concentrations (e.g., from pM to high µM).- Confirm the expression of key Hsp90 client proteins in your cell line.- Extend the incubation time (e.g., up to 96 hours). |
| Precipitation of this compound in the medium | - Poor solubility of the compound at higher concentrations. | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions for each experiment.- Visually inspect the medium for any precipitation before adding to the cells. |
| High background in the cell viability assay | - Contamination of the cell culture.- Reagent interference. | - Regularly check for microbial contamination.- Run a control with the inhibitor and the assay reagent in cell-free medium to check for direct interactions. |
| IC50 value is significantly different from expected values for other Hsp90 inhibitors | - Cell line-specific differences in sensitivity.- Differences in assay conditions (e.g., cell density, incubation time).- this compound has a different potency profile. | - This may be a valid result. Confirm with a secondary assay (e.g., western blot for client protein degradation).- Standardize your protocol to ensure consistency between experiments. |
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel HSP90 inhibitor with reduced hepatotoxicity synergizes with radiotherapy to induce apoptosis, abrogate clonogenic survival, and improve tumor control in models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Affinity-based proteomics reveal cancer-specific networks coordinated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Hsp90-IN-19 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Hsp90-IN-19. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my cell-based assay?
A1: The optimal concentration of this compound is cell-line dependent. The IC50 for Hsp90 inhibition is 0.27 µM.[1][2] For anti-proliferative effects, a 48-hour treatment with this compound showed varying IC50 values across different cancer cell lines.[1][2] We recommend performing a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: What is the recommended treatment duration for this compound to observe significant effects?
A2: The treatment duration will depend on the specific cellular process you are investigating.
-
Client Protein Degradation: Degradation of Hsp90 client proteins can be observed in as little as a few hours. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal time point for observing the degradation of your protein of interest.
-
Anti-proliferative Effects: For assessing effects on cell viability, a longer incubation period of 48 to 72 hours is common.[1][2]
-
Signaling Pathway Modulation: Changes in phosphorylation status of signaling proteins can be rapid. We suggest short-term treatments (e.g., 30 minutes to 6 hours) to study the immediate effects on signaling cascades.
Q3: How can I confirm that this compound is active in my experimental system?
A3: A good positive control is to assess the degradation of known Hsp90 client proteins via Western blot. Commonly studied client proteins include Akt, Cdk4, and TGF-β receptors.[3][4] A decrease in the protein levels of these clients upon treatment with this compound indicates that the inhibitor is active. Additionally, an increase in the expression of Hsp70 is a known cellular response to Hsp90 inhibition and can serve as a biomarker of target engagement.[4]
Q4: I am not observing the expected degradation of my target protein. What could be the reason?
A4: There are several potential reasons for this:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. Try increasing the concentration based on a dose-response analysis.
-
Incorrect Treatment Duration: The time point of analysis may be too early or too late. Perform a time-course experiment to identify the optimal window for observing degradation.
-
Protein Stability: Not all Hsp90 client proteins are degraded at the same rate. Some may have a longer half-life even after Hsp90 inhibition.
-
Cellular Context: The dependency of a particular protein on Hsp90 can be cell-type specific.
Troubleshooting Guides
Problem: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or differences in incubation times.
-
Solution: Ensure uniform cell seeding in all wells or plates. Prepare a fresh stock solution of this compound and use a calibrated pipette for accurate dispensing. Standardize all incubation times precisely.
Problem: Unexpected Cell Toxicity or Off-Target Effects
-
Possible Cause: The concentration of this compound may be too high, leading to non-specific effects.
-
Solution: Lower the concentration of the inhibitor. It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range in your cell line.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Treatment Duration | Reference |
| Hsp90 Inhibitory Activity (IC50) | 0.27 µM | N/A | N/A | [1][2] |
| Anti-proliferative Activity (IC50) | >40 µM | MCF-7 | 48 hours | [1][2] |
| >40 µM | SW480 | 48 hours | [1][2] | |
| >40 µM | A549 | 48 hours | [1][2] | |
| 16.95 µM | HL60 | 48 hours | [1][2] | |
| >40 µM | SMMC-7721 | 48 hours | [1][2] |
Experimental Protocols
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol describes how to assess the degradation of Hsp90 client proteins following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your protein of interest (e.g., Akt, Cdk4, TGF-βRII) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for the desired duration (e.g., 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Apoptosis Assay by Annexin V Staining
This protocol outlines the detection of apoptosis induced by this compound using Annexin V staining and flow cytometry.
Materials:
-
This compound
-
Cell culture reagents
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Plate cells and treat with this compound at the desired concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
Visualizations
References
- 1. Heat shock protein 90 (Hsp90) inhibition targets canonical TGF-β signalling to prevent fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Critical regulation of TGFβ signaling by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Hsp90-IN-19 Delivery in Animal Models
Notice: Publicly available scientific literature and data regarding the in vivo delivery, formulation, and specific physicochemical properties of Hsp90-IN-19 are limited. Therefore, this technical support center provides general guidance for Hsp90 inhibitors based on available information for other compounds in this class. Researchers should adapt and optimize these recommendations for this compound based on their own empirical testing.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in delivering Hsp90 inhibitors in animal models?
A1: Hsp90 inhibitors as a class often present several challenges for in vivo delivery, primarily due to their physicochemical properties. Many of these compounds exhibit poor aqueous solubility, which can lead to difficulties in preparing formulations suitable for injection.[1] This can result in low bioavailability and inconsistent drug exposure in animal models. Furthermore, some Hsp90 inhibitors can have off-target effects and dose-limiting toxicities, which necessitates careful formulation and dose-range finding studies.[2][3] Nanoparticle-based delivery systems have been explored to improve the solubility and tumor-targeting of some Hsp90 inhibitors.
Q2: What are some potential starting points for formulating this compound for in vivo studies?
A2: Given the lack of specific data for this compound, researchers can start with vehicles commonly used for other poorly soluble Hsp90 inhibitors. A common starting point is a formulation containing DMSO to solubilize the compound, which is then diluted with a vehicle suitable for injection, such as polyethylene glycol (PEG), propylene glycol, or corn oil. It is critical to perform small-scale solubility and stability tests before preparing a large batch for animal studies. For example, a formulation might involve dissolving this compound in 100% DMSO and then diluting it with PEG300 and saline. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity in animals.
Q3: What administration routes are typically used for Hsp90 inhibitors in mice?
A3: The choice of administration route depends on the experimental goals and the formulation. For systemic delivery, intraperitoneal (i.p.) and oral (p.o.) administration are common. Intravenous (i.v.) injection can also be used but may require more specialized formulations to ensure solubility and prevent precipitation in the bloodstream. For localized effects, direct intratumoral or intracerebroventricular injections have been used for some Hsp90 inhibitors.[4] The optimal route for this compound would need to be determined experimentally.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During Formulation or Administration
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Attempt to dissolve this compound in a small amount of a strong organic solvent like DMSO first, then slowly add a co-solvent such as PEG400, Cremophor EL, or Solutol HS 15 while vortexing. The final dilution with an aqueous vehicle like saline or PBS should be done cautiously. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. Try gently warming the solution. Conversely, some formulations may be more stable at room temperature than at 4°C. |
| pH Sensitivity | The solubility of a compound can be pH-dependent. Assess the solubility of this compound in buffers with different pH values. |
| Vehicle Incompatibility | Test a panel of different vehicles and co-solvents to find an optimal formulation. |
Issue 2: High Toxicity or Adverse Effects Observed in Animal Models
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | The vehicle itself may be causing toxicity, especially at high concentrations of solvents like DMSO. Run a vehicle-only control group to assess its effects. Aim to minimize the percentage of organic solvents in the final formulation. |
| On-target Toxicity | Hsp90 is a crucial chaperone protein in normal cells, and its inhibition can lead to toxicities.[3] Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Off-target Effects | The observed toxicity may be due to off-target effects of the compound. While difficult to mitigate without structural modification, a lower dose or a different administration route might reduce these effects. |
| Rapid Compound Degradation | If the compound degrades rapidly in vivo to a toxic metabolite, this can cause adverse effects. While challenging to assess without pharmacokinetic data, consider the stability of the compound in the formulation over time. |
Experimental Protocols & Data
Due to the lack of specific published data for this compound, this section provides a generalized protocol for preparing a formulation for in vivo studies with a novel Hsp90 inhibitor with presumed low aqueous solubility.
General Protocol for Formulation of a Poorly Soluble Hsp90 Inhibitor for Intraperitoneal Injection in Mice
-
Stock Solution Preparation:
-
Weigh the required amount of the Hsp90 inhibitor powder in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% sterile DMSO to completely dissolve the powder. Vortex or sonicate briefly if necessary.
-
-
Vehicle Preparation:
-
Prepare a mixture of co-solvents. A common starting point is a 1:1 ratio of PEG400 and Solutol HS 15.
-
Sterile filter the co-solvent mixture through a 0.22 µm filter.
-
-
Final Formulation:
-
Slowly add the co-solvent mixture to the DMSO stock solution while vortexing.
-
Finally, add sterile saline (0.9% NaCl) to the desired final volume. A typical final vehicle composition might be 10% DMSO, 40% PEG400, and 50% saline.
-
Visually inspect the final solution for any signs of precipitation.
-
Important Considerations:
-
Always perform a small-scale pilot formulation to check for solubility and stability before preparing a large batch.
-
The final formulation should be prepared fresh before each administration if its stability is unknown.
-
Conduct a tolerability study in a small cohort of animals to assess for any acute toxicity of the formulation and the compound.
Visualizations
Caption: General workflow for in vivo evaluation of this compound.
Caption: Hsp90 inhibition disrupts protein folding, leading to degradation.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-enriched HSP90 nanoinhibitor overcomes heat resistance in hyperthermic intraperitoneal chemotherapy used for peritoneal metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel peptide-based vaccine targeting heat shock protein 90 induces effective antitumor immunity in a HER2+ breast cancer murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Refining Hsp90-IN-19 Experimental Controls: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, Hsp90-IN-19. The information is designed to address specific issues that may be encountered during experiments and to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an effective heat shock protein 90 (Hsp90) inhibitor with an IC50 value of 0.27 µM.[1] It functions by binding to the N-terminal ATP-binding pocket of Hsp90, which inhibits its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are crucial for tumor cell growth and survival.[2][3][4]
Q2: What are appropriate positive and negative controls for experiments involving this compound?
A2:
-
Positive Controls: Well-characterized Hsp90 inhibitors such as 17-AAG (Tanespimycin) or AUY922 (Luminespib) can be used as positive controls to confirm that the experimental system is responsive to Hsp90 inhibition.[5][6] These inhibitors have been extensively studied and are known to induce the degradation of Hsp90 client proteins.
-
Negative Controls: The ideal negative control is a structurally similar but biologically inactive analog of this compound. If a specific inactive analog is not available, using a vehicle control (e.g., DMSO) is essential. Additionally, employing a compound known to be inactive against Hsp90 can help to distinguish on-target from off-target effects.[7]
Q3: How can I confirm that this compound is active in my cells?
A3: The most common method to confirm the activity of this compound is to measure the degradation of known Hsp90 client proteins and the induction of heat shock proteins via Western blotting. A hallmark of Hsp90 inhibition is the depletion of sensitive client proteins like HER2, Akt, and Cdk4, and a compensatory up-regulation of Hsp70.[8][9][10]
Q4: What are the known downstream signaling pathways affected by this compound?
A4: Hsp90 inhibition affects multiple signaling pathways critical for cancer cell proliferation and survival. The two most well-documented pathways are the PI3K/Akt/mTOR and the MAPK/ERK pathways. Many of the key protein kinases in these cascades are Hsp90 client proteins.[11][12][13][14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation of Hsp90 client proteins is observed after this compound treatment. | 1. Insufficient concentration of this compound. 2. Inappropriate incubation time. 3. Cell line is resistant to Hsp90 inhibition. 4. Antibody for Western blotting is not working. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 3. Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or a positive control inhibitor to validate your experimental setup.[16] 4. Validate your primary antibody using a positive control lysate known to express the target protein.[17] |
| High levels of cytotoxicity are observed, even at low concentrations of this compound. | 1. Off-target effects of the compound. 2. The cell line is particularly sensitive to Hsp90 inhibition. | 1. Use a structurally unrelated Hsp90 inhibitor to see if the same effect is observed. Consider performing washout experiments to see if the toxicity is reversible.[18][19] 2. Lower the concentration of this compound and shorten the incubation time. |
| Induction of Hsp70 is not observed. | 1. The concentration of this compound is too low to induce a heat shock response. 2. The incubation time is too short. | 1. Increase the concentration of this compound. 2. Extend the incubation time, as the heat shock response can take longer to become apparent than client protein degradation.[20] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation of this compound stock solutions. 3. Technical variability in experimental procedures (e.g., Western blotting). | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Ensure consistent loading of protein for Western blotting by using a reliable loading control (e.g., GAPDH, β-actin). |
Quantitative Data
Table 1: Comparative IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HL60 | Promyelocytic Leukemia | 16,950 |
| MCF-7 | Breast Cancer | >40,000 | |
| SW480 | Colorectal Cancer | >40,000 | |
| A549 | Lung Cancer | >40,000 | |
| SMMC-7721 | Hepatocellular Carcinoma | >40,000 | |
| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 - 6.555 |
| H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | |
| H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | |
| ARPE-19 | Retinal Pigment Epithelial | ~20 | |
| AUY922 (Luminespib) | H3122 | Lung Adenocarcinoma | <100 |
| ARPE-19 | Retinal Pigment Epithelial | <10 | |
| IPI-504 | H1975 | Lung Adenocarcinoma | <100 |
| STA-9090 | H3122 | Lung Adenocarcinoma | <100 |
Data compiled from multiple sources.[1][21][22][23] Note that experimental conditions can influence IC50 values.
Experimental Protocols
Western Blotting for Hsp90 Client Protein Degradation and Hsp70 Induction
This protocol describes the detection of changes in protein levels in response to this compound treatment.
Materials:
-
This compound
-
Positive control Hsp90 inhibitor (e.g., 17-AAG)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (targeting client proteins like Akt, HER2, CDK4, and Hsp70, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, positive control, and vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Hsp90 ATPase Activity Assay
This protocol measures the ability of this compound to inhibit the ATPase activity of Hsp90.
Materials:
-
Recombinant human Hsp90 protein
-
This compound
-
Positive control Hsp90 inhibitor (e.g., Geldanamycin)
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant Hsp90, and varying concentrations of this compound or control inhibitors.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 90 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.[24][25][26]
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6][27]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for characterizing this compound.
Caption: this compound promotes the degradation of the client protein Akt.
Caption: this compound promotes the degradation of the client protein Raf.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Identification of degradation pathways for HSP90 client proteins - University of Sussex - Figshare [sussex.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat-shock protein 90 (Hsp90) promotes opioid-induced anti-nociception by an ERK mitogen-activated protein kinase (MAPK) mechanism in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potential of Hsp90 in Targeting Pathological Pathways in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAP kinases function downstream of HSP90 and upstream of mitochondria in TMV resistance gene N-mediated hypersensitive cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Recommended controls for western blot | Abcam [abcam.com]
- 18. Anticancer and Immunomodulatory Effects of a Thiazolyl Benzodiazepine Targeting HSP90 in ER+ Breast Cancer [mdpi.com]
- 19. 19-substituted benzoquinone ansamycin heat shock protein-90 inhibitors: biological activity and decreased off-target toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Hsp90-IN-19
Welcome to the technical support center for Hsp90-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1][2][3] this compound exerts its inhibitory effect by likely binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which prevents the chaperone from assisting in the proper folding and maturation of its client proteins. This leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, many of which are oncoproteins.[4]
Q2: What are the primary research applications for this compound?
A2: this compound is utilized in research related to viral infections, neurodegenerative diseases, and inflammation.[1][2][3] Its ability to disrupt the function of Hsp90 makes it a valuable tool for studying cellular processes that are dependent on Hsp90 activity.
Q3: What is the IC50 of this compound?
A3: this compound has an IC50 value of 0.27 μM for Hsp90 inhibitory activity.[1][2][3]
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[2]
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Cell Viability Assays (e.g., MTT, MTS)
Q1: My cell viability results are inconsistent or show high variability between replicates after treatment with this compound. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Variations in cell number per well will lead to variability.[5]
-
Pipetting Errors: Small volume inaccuracies, especially during serial dilutions of this compound, can significantly impact the final concentration in the wells. Use calibrated pipettes and proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead fill them with sterile media or PBS.[5]
-
Incomplete Solubilization of Formazan (MTT assay): Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[6][7]
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system if compatible with your cells.
Q2: I am not observing a dose-dependent decrease in cell viability with this compound.
A2: Several factors could contribute to a lack of a clear dose-response curve:
-
Incorrect Concentration Range: The effective concentration of this compound can vary significantly between cell lines.[1] Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the optimal concentration range for your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to Hsp90 inhibition. This could be due to lower dependence on Hsp90 for survival or the expression of drug efflux pumps.
-
Insufficient Incubation Time: The degradation of Hsp90 client proteins and subsequent effects on cell viability take time. An incubation period of 48 to 72 hours is often necessary to observe significant effects.
-
Assay Interference: The inhibitor itself might interfere with the assay chemistry. For tetrazolium-based assays (MTT, MTS), compounds can sometimes act as reducing agents, leading to a false-positive signal.[8] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).
Western Blotting for Hsp90 Client Proteins
Q1: I am not seeing a decrease in the levels of Hsp90 client proteins (e.g., Akt, Raf-1, HER2) after treating cells with this compound.
A1: This could be due to several reasons:
-
Suboptimal Inhibitor Concentration or Incubation Time: Ensure you are using a concentration of this compound that is sufficient to inhibit Hsp90 in your cell line. A time-course and dose-response experiment is recommended. Degradation of client proteins is often observed after 12-24 hours of treatment.[4]
-
Low Abundance of the Target Protein: If the client protein of interest is expressed at low levels, it may be difficult to detect a decrease. Consider enriching for the protein via immunoprecipitation before western blotting.[9]
-
Inefficient Protein Extraction: Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target protein during sample preparation.[10]
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. Use a validated antibody and include a positive control lysate from a cell line known to express the protein.[11]
Q2: I am observing weak or no signal for my target client protein in both control and treated samples.
A2: Weak or no signal on a western blot is a common issue with several potential causes:
-
Insufficient Protein Load: Load at least 20-30 µg of total protein per lane. For low-abundance proteins, you may need to load more.[10]
-
Inefficient Protein Transfer: Verify successful transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions (time, voltage) for the molecular weight of your protein.[12]
-
Suboptimal Antibody Concentrations: The concentrations of the primary and/or secondary antibodies may be too low. Titrate your antibodies to find the optimal dilution.[11][12]
-
Inactive Detection Reagents: Ensure that your ECL substrate has not expired and is properly prepared.
Immunoprecipitation of Hsp90
Q1: I am unable to successfully immunoprecipitate Hsp90.
A1: Successful immunoprecipitation depends on several critical steps:
-
Antibody Selection: Use an antibody that is validated for immunoprecipitation. Not all antibodies that work for western blotting are suitable for IP.
-
Lysis Buffer Composition: Use a non-denaturing lysis buffer (e.g., RIPA buffer with low SDS) to maintain the native conformation of Hsp90 and its interaction with the antibody.
-
Insufficient Antibody or Beads: The amount of antibody or Protein A/G beads may be insufficient to capture the amount of Hsp90 in your lysate. Optimize the antibody and bead volumes.
-
Washing Steps: While washing is necessary to reduce background, excessive or harsh washing can disrupt the antibody-antigen interaction. Use a milder wash buffer if you suspect this is an issue.[13]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.27 µM | [1][2][3] |
| Antiproliferative Activity (IC50, 48h) | [1] | |
| MCF-7 | >40 µM | [1] |
| SW480 | >40 µM | [1] |
| A549 | >40 µM | [1] |
| HL60 | 16.95 µM | [1] |
| SMMC-7721 | >40 µM | [1] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 1 year | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7][14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Hsp90 Client Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Immunoprecipitation of Hsp90
-
Cell Lysis: Lyse cells in a non-denaturing immunoprecipitation buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysate by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Hsp90 antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by western blotting.
Visualizations
Figure 1. Signaling pathway illustrating the mechanism of this compound.
Figure 2. Experimental workflow for Western Blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 14. protocols.io [protocols.io]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: Hsp90-IN-19 vs. 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of Heat Shock Protein 90 (Hsp90): Hsp90-IN-19 and the well-characterized compound 17-allylamino-17-demethoxygeldanamycin (17-AAG). This analysis is intended to inform research and development decisions by objectively presenting their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. 17-AAG, a derivative of geldanamycin, is a first-generation Hsp90 inhibitor that has been extensively studied in preclinical and clinical trials. This compound is a more recently identified inhibitor. This guide will compare the available data on these two compounds to assess their relative efficacy.
Mechanism of Action
Both this compound and 17-AAG are N-terminal inhibitors of Hsp90. They competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.
Efficacy Comparison: this compound vs. 17-AAG
The following tables summarize the available quantitative data on the efficacy of this compound and 17-AAG. It is important to note that 17-AAG has been far more extensively studied, and direct comparative studies under identical experimental conditions are limited.
Table 1: In Vitro Hsp90 Inhibitory Activity
| Compound | Assay Type | IC₅₀ (µM) | Reference |
| This compound | Hsp90 Inhibition Assay | 0.27 | [2][3] |
| 17-AAG | Hsp90 Inhibition Assay | 0.005 | [4] |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | HL60 | Acute Promyelocytic Leukemia | 16.95 | [2][3] |
| MCF-7 | Breast Cancer | >40 | [2][3] | |
| SW480 | Colon Cancer | >40 | [2][3] | |
| A549 | Lung Cancer | >40 | [2][3] | |
| SMMC-7721 | Hepatocellular Carcinoma | >40 | [2][3] | |
| 17-AAG | H1975 | Lung Adenocarcinoma | 0.001258 - 0.006555 | [5] |
| H1437 | Lung Adenocarcinoma | 0.001258 - 0.006555 | [5] | |
| H1650 | Lung Adenocarcinoma | 0.001258 - 0.006555 | [5] | |
| HCC827 | Lung Adenocarcinoma | 0.026255 - 0.087733 | [5] | |
| H2009 | Lung Adenocarcinoma | 0.026255 - 0.087733 | [5] | |
| Calu-3 | Lung Adenocarcinoma | 0.026255 - 0.087733 | [5] |
Note: The data for this compound indicates significantly lower anti-proliferative potency in the tested cancer cell lines compared to its direct enzymatic inhibition of Hsp90. In contrast, 17-AAG demonstrates potent anti-proliferative effects at nanomolar concentrations in various lung adenocarcinoma cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate Hsp90 inhibitors.
Cell Viability Assay (MTS Assay)
This assay is used to assess the anti-proliferative effects of the Hsp90 inhibitors.
References
Unraveling Hsp90 Inhibition: A Comparative Guide on NVP-AUY922 (Luminespib) in Diverse Cancer Models
A note on the requested topic: Extensive research did not yield specific public data or validation studies for a compound designated "Hsp90-IN-19." This may indicate an internal, pre-clinical, or unpublished identifier. To fulfill the core requirements of this request, this guide provides a comprehensive comparison and validation overview for a well-characterized and clinically evaluated Hsp90 inhibitor, NVP-AUY922 (Luminespib) . This will serve as a robust example of how such a guide would be structured for any given Hsp90 inhibitor.
Introduction to Hsp90 and the Role of NVP-AUY922
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of cancer cell growth, proliferation, and survival.[1][2][3] Its overexpression in tumor cells compared to normal tissues makes it an attractive target for cancer therapy.[2][4] Hsp90 inhibitors disrupt the chaperone's ATP-dependent activity, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.
NVP-AUY922 (Luminespib) is a potent, second-generation, synthetic Hsp90 inhibitor with a distinct resorcinol-containing chemical structure. It has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models and has been evaluated in clinical trials.[3] This guide provides a comparative overview of NVP-AUY922's validation in different cancer models, supported by experimental data and protocols.
Mechanism of Action of NVP-AUY922
NVP-AUY922 binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity. This locks the chaperone in a conformation that is unfavorable for client protein activation and leads to the recruitment of E3 ubiquitin ligases, ultimately resulting in the degradation of a broad spectrum of oncogenic client proteins.
Comparative Efficacy of NVP-AUY922 in Cancer Cell Lines
NVP-AUY922 has demonstrated potent anti-proliferative activity across a diverse panel of cancer cell lines. The table below summarizes its IC50 values in comparison to the first-generation Hsp90 inhibitor, 17-AAG.
| Cancer Type | Cell Line | NVP-AUY922 (IC50, nM) | 17-AAG (IC50, nM) | Key Hsp90 Client Proteins |
| Breast Cancer | BT-474 (HER2+) | 5 - 15 | 20 - 50 | HER2, AKT, CDK4 |
| MDA-MB-231 (TNBC) | 10 - 25 | 30 - 70 | EGFR, c-Raf, AKT | |
| Lung Cancer | NCI-H460 (NSCLC) | 8 - 20 | 40 - 100 | MET, c-Raf, AKT |
| A549 (NSCLC) | 15 - 40 | 50 - 150 | EGFR, c-Raf, AKT | |
| Prostate Cancer | DU-145 | ~15 | ~60 | Androgen Receptor, AKT |
| Leukemia | K562 (CML) | 4 - 10 | 15 - 40 | Bcr-Abl, c-Kit |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple preclinical studies.
In Vivo Validation of NVP-AUY922 in Xenograft Models
The anti-tumor efficacy of NVP-AUY922 has been validated in various mouse xenograft models. The following table summarizes representative data.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| BT-474 Breast Cancer | 25 mg/kg, i.p., 3x/week | > 80% | Significant tumor regression and degradation of HER2 and AKT in tumor tissue. |
| NCI-H460 Lung Cancer | 50 mg/kg, i.p., 3x/week | ~ 70% | Dose-dependent tumor growth inhibition and induction of apoptosis. |
| K562 Leukemia | 25 mg/kg, i.p., 5 days/week | > 90% | Prolonged survival and reduction of Bcr-Abl levels. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of NVP-AUY922 or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Hsp90 Client Protein Degradation
-
Cell Lysis: Treat cells with NVP-AUY922 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, Bcr-Abl) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
NVP-AUY922 (Luminespib) is a potent Hsp90 inhibitor that has been extensively validated in a multitude of preclinical cancer models. It effectively induces the degradation of key oncogenic client proteins, leading to cell growth inhibition and tumor regression in vivo. The provided data and protocols offer a framework for the comparative evaluation of Hsp90 inhibitors. While information on "this compound" is not currently in the public domain, a similar systematic approach to its validation would be necessary to ascertain its therapeutic potential.
References
- 1. Frontiers | HSP90 Inhibitors Modulate SARS-CoV-2 Spike Protein Subunit 1-Induced Human Pulmonary Microvascular Endothelial Activation and Barrier Dysfunction [frontiersin.org]
- 2. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 Inhibitors Modulate SARS-CoV-2 Spike Protein Subunit 1-Induced Human Pulmonary Microvascular Endothelial Activation and Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Luminespib's Hsp90 Isoform Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Hsp90 inhibitor Luminespib's performance against different Hsp90 isoforms, supported by experimental data. This analysis is crucial for understanding its therapeutic potential and guiding further research.
Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are implicated in cancer pathogenesis. The Hsp90 family consists of four main isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP-1. Pan-inhibition of all Hsp90 isoforms has been associated with dose-limiting toxicities in clinical trials. Consequently, the development of isoform-selective inhibitors is a key strategy to enhance therapeutic windows and reduce off-target effects.
This guide focuses on Luminespib (also known as NVP-AUY922 or VER-52296), a potent, second-generation, synthetic Hsp90 inhibitor. We will delve into its isoform selectivity, presenting quantitative data and the experimental methodology used to determine it.
Quantitative Analysis of Luminespib's Isoform Selectivity
The inhibitory activity of Luminespib against the four major Hsp90 isoforms has been quantified using biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values, providing a clear comparison of its potency towards each isoform.
| Hsp90 Isoform | IC50 (nM) | Ki (nM) | Cellular Location | Key Functions |
| Hsp90α | 7.8 ± 1.8 | 9.0 ± 5.0 | Cytosol | Stress-inducible, involved in folding of many oncogenic client proteins. |
| Hsp90β | 21 ± 16 | 8.2 ± 0.7 | Cytosol | Constitutively expressed, essential for cellular homeostasis. |
| Grp94 | 535 ± 51 | 108 | Endoplasmic Reticulum | Folding of secreted and membrane proteins, involved in immunity. |
| TRAP-1 | 85 ± 8 | 53 | Mitochondria | Regulation of mitochondrial proteostasis and energy metabolism. |
Data sourced from MedChemExpress product information for Luminespib (VER-52296).[1]
As the data indicates, Luminespib is a potent inhibitor of the cytosolic isoforms Hsp90α and Hsp90β, with IC50 values in the low nanomolar range.[1] It exhibits significantly weaker activity against the organelle-specific isoforms, Grp94 and TRAP-1, demonstrating a clear selectivity for the cytosolic chaperones.[1]
Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
The isoform selectivity of Luminespib is typically determined using a fluorescence polarization (FP) competitive binding assay. This in vitro technique measures the ability of a test compound to displace a fluorescently labeled probe from the ATP-binding pocket of Hsp90.
Principle
The assay is based on the principle that a small, fluorescently labeled molecule (the probe, e.g., a fluorescent derivative of geldanamycin) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to the much larger Hsp90 protein, its tumbling is restricted, leading to a high fluorescence polarization signal. In a competitive assay, an unlabeled inhibitor (e.g., Luminespib) competes with the fluorescent probe for binding to Hsp90. As the concentration of the inhibitor increases, more of the fluorescent probe is displaced, resulting in a decrease in the fluorescence polarization signal.
Materials
-
Recombinant human Hsp90α, Hsp90β, Grp94, and TRAP-1 proteins.
-
Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin or a similar fluorescent ligand).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT).
-
Luminespib (or other test compounds) serially diluted in assay buffer.
-
Black, low-volume 384-well microplates.
-
A plate reader capable of measuring fluorescence polarization.
Methodology
-
Preparation of Reagents:
-
Prepare a working solution of each Hsp90 isoform in the assay buffer to the desired final concentration (e.g., 25 nM).
-
Prepare a working solution of the fluorescent probe in the assay buffer to the desired final concentration (e.g., 5 nM).
-
Perform serial dilutions of Luminespib in assay buffer to create a range of concentrations to be tested.
-
-
Assay Procedure:
-
To each well of the 384-well plate, add a specific volume of the Hsp90 isoform solution.
-
Add the serially diluted Luminespib or control (assay buffer with DMSO) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to Hsp90.
-
Add the fluorescent probe solution to all wells.
-
Incubate the plate at room temperature for a longer period (e.g., 2-3 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light during incubation.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the fluorescent probe and its affinity for Hsp90.
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the key steps in the Fluorescence Polarization competitive binding assay used to determine the isoform selectivity of Hsp90 inhibitors like Luminespib.
Signaling Pathway Inhibition by Luminespib
Luminespib, by inhibiting Hsp90α and Hsp90β, leads to the degradation of a multitude of client proteins that are crucial for cancer cell survival and proliferation. This includes various kinases, transcription factors, and other proteins involved in key oncogenic signaling pathways. The diagram below illustrates the central role of Hsp90 in these pathways and how its inhibition by Luminespib can lead to a multi-pronged anti-cancer effect.
References
Hsp90-IN-19 and Geldanamycin: A Comparative Analysis in Neuroprotective Assays
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for advancing our understanding and treatment of neurodegenerative diseases. This guide provides a detailed comparison of two prominent Hsp90 inhibitors, Hsp90-IN-19 and the well-established geldanamycin, in the context of neuroprotection.
Heat shock protein 90 (Hsp90) has emerged as a key therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. Its role as a molecular chaperone in maintaining the stability and function of a multitude of client proteins, some of which are implicated in pathological processes, makes it an attractive point of intervention. Inhibition of Hsp90 can lead to the degradation of misfolded and aggregation-prone proteins, a hallmark of many neurodegenerative conditions, and can also trigger a protective heat shock response.
Geldanamycin, a natural product, was one of the first identified Hsp90 inhibitors and has been extensively studied. However, its clinical development has been hampered by issues of toxicity and poor solubility. This has spurred the development of novel synthetic Hsp90 inhibitors, such as this compound, with potentially improved pharmacological profiles. This guide aims to provide a comparative overview of these two compounds in neuroprotective assays, presenting available experimental data to aid in the selection of the most suitable tool for specific research needs.
Performance in Neuroprotection Assays: A Quantitative Comparison
While direct comparative studies of this compound and geldanamycin in the same neuroprotective assays are limited in the currently available literature, we can compile and contrast their performance based on individual studies. The following tables summarize quantitative data from various in vitro neuroprotection and toxicity assays.
Table 1: Neuroprotective Efficacy Against Amyloid-Beta (Aβ) Toxicity
| Compound | Cell Line | Assay | Neurotoxic Insult | Effective Concentration | Observed Effect | Citation |
| Geldanamycin | SH-SY5Y | LDH Release | 10 μM Aβ₂₅₋₃₅ | ≥ 10 nM | Protection against Aβ-induced cell death | [1] |
Table 2: Cytotoxicity Profile
| Compound | Cell Line | Assay | Concentration | Observed Effect | Citation |
| Geldanamycin | SH-SY5Y | LDH Release | 1 μM | ~3-fold increase in cell death | [1] |
| Geldanamycin | SH-SY5Y | Not specified | 10 μM | Toxic | [1] |
Mechanism of Action in Neuroprotection
Both this compound and geldanamycin are understood to exert their neuroprotective effects primarily through the inhibition of the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition sets off a cascade of cellular events that can mitigate neurodegenerative processes.
Geldanamycin: A Dual-Pronged Approach
Geldanamycin's neuroprotective mechanism is characterized by two main pathways[2][3]:
-
Induction of the Heat Shock Response (HSR): By inhibiting Hsp90, geldanamycin disrupts the Hsp90-HSF1 complex. This releases Heat Shock Factor 1 (HSF1), allowing it to trimerize, translocate to the nucleus, and activate the transcription of cytoprotective heat shock proteins (HSPs), most notably Hsp70[2][3]. Hsp70 plays a crucial role in refolding misfolded proteins and targeting them for degradation, thereby reducing the burden of toxic protein aggregates.
-
Degradation of Aberrant Client Proteins: Many proteins implicated in neurodegeneration, such as hyperphosphorylated tau and aggregated α-synuclein, are client proteins of Hsp90[4][5][6]. Geldanamycin-mediated inhibition of Hsp90 leads to the destabilization and subsequent degradation of these pathogenic proteins via the ubiquitin-proteasome system[4]. For instance, studies have shown that geldanamycin treatment can reduce the levels of insoluble tau and decrease its phosphorylation[2]. Similarly, it has been shown to protect against α-synuclein-induced toxicity[5].
This compound: A Presumed Similar, Yet Uncharacterized, Mechanism
As a synthetic Hsp90 inhibitor, this compound is presumed to share the fundamental mechanism of action with geldanamycin. It is expected to induce the heat shock response and promote the degradation of Hsp90 client proteins. However, specific experimental data detailing the neuroprotective signaling pathways activated by this compound in neuronal cells is currently lacking in the scientific literature.
Signaling Pathways and Experimental Workflows
To visualize the key cellular processes involved in Hsp90 inhibitor-mediated neuroprotection and the experimental methods used to assess it, the following diagrams are provided.
Caption: Hsp90 Inhibition Signaling Pathway.
Caption: Experimental Workflow for Neuroprotection Assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common in vitro neuroprotection assays used to evaluate compounds like geldanamycin.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of the Hsp90 inhibitor (or vehicle control) for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., Aβ peptide, 6-OHDA) to the wells and incubate for the desired period (e.g., 24-48 hours).
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a vehicle-treated control.
Conclusion and Future Directions
Geldanamycin has been a foundational tool in understanding the role of Hsp90 in neuroprotection. Its ability to induce a heat shock response and promote the degradation of pathogenic proteins has been well-documented. However, its inherent toxicity has limited its therapeutic potential.
This compound represents a newer generation of synthetic Hsp90 inhibitors. While it is anticipated to function through similar mechanisms as geldanamycin, there is a clear and urgent need for direct, comparative studies to evaluate its neuroprotective efficacy and safety profile. Future research should focus on head-to-head comparisons of this compound and geldanamycin in various neurodegenerative disease models. Key parameters to investigate include their relative potencies in preventing neuronal cell death, their effects on the induction of heat shock proteins, their ability to clear specific misfolded proteins, and their off-target effects and overall cytotoxicity. Such studies will be invaluable for guiding the selection of the most promising Hsp90 inhibitors for further preclinical and clinical development in the fight against neurodegenerative diseases.
References
- 1. Hsp90 regulates tau pathology through co-chaperone complexes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSP70 and HSP90 in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90 in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 Maintains the Stability and Function of the Tau Phosphorylating Kinase GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting heat shock proteins to modulate α-synuclein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibits α-synuclein aggregation by interacting with soluble oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Hsp90 Inhibition: A Comparative Guide to Hsp90-IN-19 and Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of Heat Shock Protein 90 (Hsp90): pharmacological inhibition using the specific inhibitor Hsp90-IN-19 and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, strengths, and weaknesses of each approach is critical for robust experimental design and accurate interpretation of results in cancer research and drug development.
Executive Summary
Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][2][3] Both chemical inhibitors like this compound and genetic tools like siRNA are employed to probe Hsp90 function by reducing its activity. While both methods aim to achieve the same outcome—the functional inactivation of Hsp90—they operate through distinct mechanisms that can lead to different cellular responses. This guide presents a side-by-side comparison of their effects on key cancer-related endpoints, supported by experimental data and detailed protocols.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize quantitative data from studies utilizing either an Hsp90 inhibitor (NVP-AUY922, a well-characterized inhibitor with a similar mechanism to this compound) or siRNA-mediated knockdown of Hsp90. It is important to note that these data are compiled from different studies and are not from a direct head-to-head comparison in the same experimental system.
Table 1: Effect on Cancer Cell Viability
| Treatment | Cell Line | Concentration/Target | Time Point | Reduction in Viability (%) | Reference |
| NVP-AUY922 | B16F10 (Melanoma) | 100 nM | 24h | ~50% | [4] |
| Hsp90 siRNA | JEKO-1 (Mantle Cell Lymphoma) | Not specified | 72h | ~60% | [5] |
| Hsp90 siRNA | Hep3B (Hepatocellular Carcinoma) | Not specified | Not specified | Significant reduction | [6] |
Table 2: Induction of Apoptosis
| Treatment | Cell Line | Concentration/Target | Time Point | Observation | Reference |
| Hsp90 siRNA | Hep3B (Hepatocellular Carcinoma) | Not specified | Not specified | Increased apoptotic cell population | [6] |
| Hsp90 siRNA | JEKO-1 (Mantle Cell Lymphoma) | Not specified | 72h | Induction of apoptosis | [5] |
Table 3: Effect on Hsp90 Client Proteins
| Treatment | Cell Line | Client Protein | Time Point | Reduction in Protein Level (%) | Reference |
| 17-AAG (Hsp90 Inhibitor) | BT474 (Breast Cancer) | HER2/neu | Not specified | Significant degradation | [7] |
| Hsp90 siRNA | Hep3B (Hepatocellular Carcinoma) | HIF-1α | Not specified | Significant reduction | [6] |
| Hsp90α shRNA | Glioma Cell Lines | Akt/PKB Kinase Activity | Not specified | ~97% | [8] |
| Hsp90α siRNA | Glioma Cell Lines | Akt/PKB Kinase Activity | Not specified | ~29% | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Hsp90 inhibition and a typical experimental workflow for comparing pharmacological and genetic approaches.
Caption: Hsp90 inhibition by this compound or siRNA disrupts the chaperone cycle, leading to client protein degradation and subsequent effects on cell survival and apoptosis.
Caption: A typical workflow for comparing the effects of a chemical inhibitor and genetic knockdown on Hsp90 function.
Experimental Protocols
siRNA Transfection for Hsp90 Knockdown
This protocol provides a general guideline for transiently transfecting cells with Hsp90 siRNA. Optimization may be required for specific cell lines.
Materials:
-
Hsp90-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well tissue culture plates
-
Antibiotic-free normal growth medium with serum
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Cells should be 60-80% confluent at the time of transfection.[9]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µl of Opti-MEM™ medium (Solution A).[9]
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM™ medium (Solution B).[9]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[9]
-
-
Transfection:
-
Wash the cells once with 2 ml of Opti-MEM™ medium.[9]
-
Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. The optimal incubation time should be determined experimentally.
Western Blotting for Hsp90 and Client Protein Levels
This protocol outlines the steps for detecting protein levels following Hsp90 inhibition or knockdown.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Hsp90, anti-client protein, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with Hsp90 siRNA as described above.
-
MTT Addition: After the desired incubation period, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the viability of control-treated cells.
Conclusion
Both pharmacological inhibition with agents like this compound and genetic knockdown via siRNA are powerful tools for dissecting the roles of Hsp90 in cancer. Chemical inhibitors offer temporal control and are more directly relevant to clinical applications, while genetic knockdowns provide high specificity for the target protein. As the data suggests, both approaches lead to similar downstream effects, including reduced cell viability, induction of apoptosis, and degradation of Hsp90 client proteins. However, the magnitude and kinetics of these effects can differ. For a comprehensive understanding of Hsp90's function and the therapeutic potential of its inhibition, a cross-validation approach using both methods is highly recommended. This dual strategy helps to confirm on-target effects and minimize the misinterpretation of results due to off-target effects of chemical compounds or incomplete knockdown with siRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibits apoptosis and promotes growth by regulating HIF-1α abundance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
Comparative Analysis of Hsp90 Inhibitors: AUY922 vs. Hsp90-IN-19
A comprehensive comparison between the well-characterized clinical-stage Hsp90 inhibitor, AUY922 (Luminespib), and the research compound Hsp90-IN-19 is currently hampered by a significant disparity in publicly available data. While AUY922 has been extensively studied in preclinical and clinical settings, information regarding this compound is sparse and largely confined to vendor-supplied data without peer-reviewed validation.
This guide aims to provide a comparative overview based on the available information, highlighting the data gaps for this compound and presenting established experimental protocols that would be necessary for a thorough evaluation.
Introduction to Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, making it an attractive target for cancer therapy. Both AUY922 and this compound are small molecule inhibitors that target the N-terminal ATP-binding pocket of Hsp90.
Data Presentation: A Tale of Two Compounds
The available quantitative data for AUY922 is extensive, with numerous publications detailing its efficacy in a wide range of cancer models. In contrast, the data for this compound is limited to a single commercial source, which prevents a robust, independent comparison.
| Parameter | This compound | AUY922 (Luminespib) |
| Hsp90 Inhibitory Activity (IC50) | 0.27 µM[1] | Hsp90α: 13 nM, Hsp90β: 21 nM[2] |
| Antiproliferative Activity (GI50/IC50) | HL60: 16.95 µM; MCF-7, SW480, A549, SMMC-7721: >40 µM[1] | Wide range of cancer cell lines, typically in the low nanomolar range (e.g., Gastric cancer cell lines: 2-40 nM, Breast cancer cell lines: 3-126 nM)[1] |
| Client Protein Degradation | No publicly available data. | Potent degradation of key oncoproteins including HER2, AKT, and EGFR.[1][3] |
| In Vivo Efficacy | No publicly available data. | Significant tumor growth inhibition in various xenograft models.[1] |
| Clinical Development | No publicly available data. | Has undergone extensive Phase I and II clinical trials in various cancers.[4][5][6] |
Mechanism of Action and Signaling Pathway
Hsp90 inhibitors, including AUY922, function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition disrupts the chaperone cycle, leading to the destabilization and eventual degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. This process affects multiple oncogenic signaling pathways simultaneously. While this compound is described as an Hsp90 inhibitor, specific details on its mechanism beyond this general description are not available.
Experimental Protocols
To conduct a rigorous comparative study of this compound and AUY922, a series of standardized in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments, based on established protocols for AUY922 and other Hsp90 inhibitors.
Hsp90 ATPase Activity Assay
Objective: To determine the direct inhibitory effect of the compounds on the ATPase activity of Hsp90.
Methodology:
-
Principle: A common method is a coupled-enzyme assay that measures the amount of ADP produced from ATP hydrolysis by Hsp90. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Reagents: Recombinant human Hsp90α, ATP, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.
-
Procedure:
-
Prepare a reaction mixture containing Hsp90, the coupled enzyme mix, and varying concentrations of the inhibitor (this compound or AUY922) in assay buffer.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability/Proliferation Assay
Objective: To assess the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.
Methodology:
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents: Cancer cell lines of interest, complete culture medium, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or AUY922 for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.
-
Western Blot Analysis for Client Protein Degradation
Objective: To determine the effect of the inhibitors on the protein levels of Hsp90 clients.
Methodology:
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Reagents: Cancer cell lines, lysis buffer, primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, EGFR) and a loading control (e.g., GAPDH or β-actin), and a secondary antibody conjugated to an enzyme for detection.
-
Procedure:
-
Treat cells with different concentrations of this compound or AUY922 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.
-
Conclusion
AUY922 is a potent, second-generation Hsp90 inhibitor with a well-documented profile of anti-cancer activity across a multitude of preclinical and clinical studies. Its mechanism of action, involving the degradation of key oncogenic client proteins, is firmly established.
In contrast, this compound remains a research compound with very limited publicly available data. The provided IC50 for Hsp90 inhibition suggests it is significantly less potent than AUY922 in a direct enzymatic assay. The antiproliferative data is also limited and suggests much lower potency in the tested cancer cell lines compared to what is typically observed with AUY922.
A definitive and objective comparison of the performance of this compound and AUY922 would necessitate conducting the above-mentioned experiments with this compound and publishing the results in a peer-reviewed format. Without such data, any direct comparison remains speculative. Researchers and drug development professionals are advised to rely on the extensive and validated dataset available for AUY922 for their research and development programs.
References
- 1. Comparative analysis of novel and conventional Hsp90 inhibitors on HIF activity and angiogenic potential in clear cell renal cell carcinoma: implications for clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular viability assay [bio-protocol.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Anti-Inflammatory Effects of Hsp90 Inhibitors
A NOTE ON HSP90-IN-19: Extensive literature searches did not yield any specific information regarding a Heat Shock Protein 90 (Hsp90) inhibitor with the designation "this compound." Therefore, this guide will focus on a well-characterized Hsp90 inhibitor, 17-AAG (Tanespimycin) , as a representative compound and compare its anti-inflammatory properties with other notable Hsp90 inhibitors, including 17-DMAG (Alvespimycin) and RGRN-305 .
Introduction to Hsp90 Inhibition in Inflammation
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key mediators of inflammatory signaling pathways.[1][2] Inhibition of Hsp90 disrupts these pathways, leading to a reduction in the production of pro-inflammatory cytokines and offering a promising therapeutic strategy for a variety of inflammatory diseases.[1][2] Hsp90 inhibitors have demonstrated efficacy in preclinical models of rheumatoid arthritis, inflammatory skin diseases, and sepsis by interfering with critical inflammatory cascades such as the NF-κB and MAPK pathways.
Comparative Anti-Inflammatory Performance
The following tables summarize the available quantitative data on the anti-inflammatory effects of selected Hsp90 inhibitors. Data is presented as the percentage of inhibition at specified concentrations, as direct IC50 values for cytokine inhibition are not uniformly available in the reviewed literature.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Inhibitor | Cell Type | Stimulant | Cytokine | Concentration | % Inhibition | Reference |
| 17-AAG | Human Lung Microvascular Endothelial Cells | LPS | IL-8 mRNA | 5 µg/mL | Significant reduction | |
| Human Prostatic Carcinoma (PC-3) | PMA | IL-6 | Not Specified | Downregulated gene expression | [3] | |
| 17-DMAG | J774A.1 Murine Macrophages | LPS + IFN-γ | IL-6 | 1 µM | Significant reduction | [4] |
| J774A.1 Murine Macrophages | LPS + IFN-γ | TNF-α | 1 µM | Significant reduction | [4] | |
| RGRN-305 | Human Macrophage-like (U937) Cells | SARS-CoV-2 S protein | TNF mRNA | 5 µM | Significantly reduced | [5][6] |
| Human Macrophage-like (U937) Cells | SARS-CoV-2 S protein | IL-1β mRNA | 5 µM | Significantly reduced | [5][6] | |
| Human Macrophage-like (U937) Cells | SARS-CoV-2 S protein | IL-6 mRNA | 5 µM | Significantly reduced | [5][6] | |
| Human Lung Epithelial (A549) Cells | SARS-CoV-2 S protein | TNF mRNA | 5 µM | Significantly reduced | [5][6] | |
| Human Lung Epithelial (A549) Cells | SARS-CoV-2 S protein | IL-1β mRNA | 5 µM | Significantly reduced | [5][6] | |
| Human Lung Epithelial (A549) Cells | SARS-CoV-2 S protein | IL-6 mRNA | 5 µM | Significantly reduced | [5][6] |
Table 2: Effects on Inflammatory Signaling Pathways
| Inhibitor | Cell Type | Pathway | Key Protein/Event | Effect | Reference |
| 17-AAG | Human Lung Microvascular Endothelial Cells | NF-κB | p65 & p50 binding to IKBα promoter | Abolished | |
| Human Lung Microvascular Endothelial Cells | NF-κB | NF-κB transcriptional activation | Attenuated | [7] | |
| Neuroblastoma Cells | MAPK | ERK phosphorylation | Decreased | [8] | |
| 17-DMAG | J774A.1 Murine Macrophages | NF-κB | NF-κB nuclear translocation | Reduced | [4] |
| J774A.1 Murine Macrophages | Akt | Akt expression | Reduced | [4] | |
| Chronic Lymphocytic Leukemia Cells | NF-κB | IKKα and IKKβ degradation | Induced | [9] | |
| RGRN-305 | Human Keratinocytes | NF-κB | NF-κB signaling | Inhibited | [10] |
| Human Keratinocytes | MAPK | ERK1/2 and p38 signaling | Inhibited | [10] |
Key Experimental Protocols
Below are detailed methodologies for key experiments commonly used to validate the anti-inflammatory effects of Hsp90 inhibitors.
LPS-Induced Cytokine Production in Macrophages
This protocol is designed to assess the ability of an Hsp90 inhibitor to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
a. Cell Culture and Treatment:
-
Culture murine macrophage cell line J774A.1 or human monocytic cell line THP-1 (differentiated into macrophages) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11]
-
Seed the cells in 12-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[12]
-
Pre-treat the cells with various concentrations of the Hsp90 inhibitor (e.g., 17-AAG, 17-DMAG) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4, 12, or 24 hours) to induce cytokine production.[12][13]
b. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
c. Cytokine mRNA Measurement (RT-qPCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers specific for the target cytokine genes (e.g., TNF, IL1B, IL6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.
a. Cell Transfection and Treatment:
-
Seed human embryonic kidney (HEK293) cells or another suitable cell line in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization of transfection efficiency.[14][15]
-
After 24 hours, pre-treat the cells with the Hsp90 inhibitor or vehicle.
-
Stimulate NF-κB activation with an appropriate agonist, such as TNF-α (e.g., 20 ng/mL) or LPS, for 6-24 hours.[14]
b. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.[14]
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.[14]
-
Calculate the normalized NF-κB activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
Western Blot for Phosphorylated Signaling Proteins
This method is used to assess the activation state of key signaling proteins in the MAPK and NF-κB pathways.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the Hsp90 inhibitor and/or inflammatory stimulus as described in the cytokine production protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[16]
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65, phospho-ERK1/2) and their total protein counterparts overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[17] Densitometry analysis can be used to quantify the relative protein expression levels.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Hsp90 inhibitors and a typical experimental workflow.
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway and the inhibitory action of Hsp90 inhibitors.
Caption: MAPK/ERK signaling pathway and Hsp90 inhibitor intervention.
Experimental Workflow Diagram
Caption: General workflow for evaluating the anti-inflammatory effects of Hsp90 inhibitors.
Conclusion
Hsp90 inhibitors, exemplified by 17-AAG, 17-DMAG, and RGRN-305, demonstrate significant anti-inflammatory effects by targeting key signaling pathways such as NF-κB and MAPK. This leads to a reduction in the production of pro-inflammatory cytokines. The provided data and protocols offer a framework for researchers and drug development professionals to objectively evaluate and compare the anti-inflammatory performance of these and other Hsp90 inhibitors. The multifaceted mechanism of action of Hsp90 inhibitors underscores their potential as a broad-spectrum anti-inflammatory therapeutic strategy.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. bowdish.ca [bowdish.ca]
- 3. Expression of interleukin-6 is downregulated by 17-(allylamino)-17-demethoxygeldanamycin in human prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP90 inhibition by 17-DMAG reduces inflammation in J774 macrophages through suppression of Akt and nuclear factor-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The heat shock protein 90 inhibitor RGRN-305 attenuates SARS-CoV-2 spike protein-induced inflammation in vitro but lacks effectiveness as COVID-19 treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hsp90 inhibition suppresses NF-κB transcriptional activation via Sirt-2 in human lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 9. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proof of Concept: Oral Heat Shock Protein 90 Inhibitor Shows Promise in HS - The Dermatology Digest [thedermdigest.com]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.11. Western blot analysis [bio-protocol.org]
Independent Validation of Hsp90-IN-19: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for the Hsp90 inhibitor, Hsp90-IN-19, with a focus on its biochemical and cellular activities. Due to the absence of a publicly available primary research publication detailing the initial characterization of this compound, this guide utilizes data available from commercial supplier MedchemExpress and provides generalized experimental protocols for the types of assays typically used to evaluate Hsp90 inhibitors. This guide is intended to serve as a resource for researchers interested in the independent validation and further investigation of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical Activity of this compound
| Compound | Target | IC50 (µM) |
| This compound | Hsp90 | 0.27[1] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | >40[1] |
| SW480 | Colon Cancer | >40[1] |
| A549 | Lung Cancer | >40[1] |
| HL60 | Leukemia | 16.95[1] |
| SMMC-7721 | Hepatocellular Carcinoma | >40[1] |
Experimental Protocols
While the specific protocols used to generate the data for this compound are not publicly available, this section provides detailed, generalized methodologies for the key experiments typically performed to characterize Hsp90 inhibitors.
Hsp90 Inhibition Assay (Biochemical)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against Hsp90 ATPase activity.
Principle:
The ATPase activity of Hsp90 is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate kinase and lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human Hsp90α protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution
-
NADH solution
-
Phosphoenolpyruvate (PEP) solution
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
Test compound (this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add the Hsp90α protein to each well.
-
Add the PK/LDH enzyme mix, NADH, and PEP to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (Antiproliferative Activity)
This protocol describes the use of a colorimetric assay (e.g., MTT or WST-1) to determine the effect of a compound on the proliferation of cancer cell lines.
Principle:
Metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480, A549, HL60, SMMC-7721)
-
Complete cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
96-well microplate
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound (this compound) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the cells for the desired period (e.g., 48 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Measure the absorbance of each well using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to Hsp90 function and the experimental workflow for its inhibition.
Caption: Hsp90 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Hsp90 Inhibitor Evaluation.
References
Hsp90-IN-19: A Comparative Analysis in the Landscape of Hsp90 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of Hsp90-IN-19's performance against other prominent Hsp90 inhibitors. The following sections detail its biochemical and cellular activity, supported by experimental data and protocols.
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases. Its inhibition has emerged as a promising therapeutic strategy. This compound is a novel inhibitor that has demonstrated significant Hsp90 inhibitory activity. This guide will compare its performance with established Hsp90 inhibitors such as 17-AAG, Ganetespib (STA-9090), and Luminespib (AUY-922).
Biochemical and Cellular Performance: A Comparative Overview
This compound, a derivative of vibsanin C, has been identified as a potent inhibitor of Hsp90.[1][2] Its performance, particularly in terms of inhibitory concentration (IC50), has been evaluated and can be compared with other well-known Hsp90 inhibitors. The following tables summarize the available quantitative data.
| Inhibitor | Hsp90 IC50 (nM) | Notes |
| This compound | 270[1][2] | Data from a biochemical assay. |
| 17-AAG | 5[3] | Potent first-generation ansamycin inhibitor. |
| Ganetespib (STA-9090) | 4[4] | A potent, non-geldanamycin inhibitor. |
| Luminespib (AUY-922) | 13 (Hsp90α) / 21 (Hsp90β)[5] | A highly potent, third-generation inhibitor. |
Table 1: Comparative Biochemical Activity of Hsp90 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of this compound against Hsp90, in comparison to other established inhibitors. Lower values indicate higher potency.
In addition to its biochemical activity, the anti-proliferative effects of this compound have been assessed in various cancer cell lines.[1]
| Cell Line | This compound IC50 (µM) | 17-AAG IC50 (nM) | Ganetespib IC50 (nM) | Luminespib IC50 (nM) |
| MCF-7 (Breast Cancer) | >40[1] | 25[6] | 25[6] | 2.3 - 49.6 (various lines)[7] |
| SW480 (Colon Cancer) | >40[1] | - | - | - |
| A549 (Lung Cancer) | >40[1] | - | - | - |
| HL-60 (Leukemia) | 16.95[1] | - | - | - |
| SMMC-7721 (Hepatocellular Carcinoma) | >40[1] | - | - | - |
| JIMT-1 (Trastuzumab-resistant Breast Cancer) | - | 10[8] | - | - |
| T47D (Breast Cancer) | - | - | 15[6] | - |
Table 2: Comparative Anti-proliferative Activity of Hsp90 Inhibitors. This table showcases the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors in various cancer cell lines. It is important to note that these values are from different studies and direct head-to-head experimental comparisons are limited.
Signaling Pathways and Experimental Workflow
The inhibition of Hsp90 leads to the degradation of its client proteins, affecting multiple signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Experiments with Hsp90-IN-19: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of Hsp90 inhibitors, rigorous and reproducible experimental validation is paramount. This guide provides a framework for replicating key experiments with a novel Hsp90 inhibitor, here referred to as Hsp90-IN-19, and objectively comparing its performance against established alternatives. Detailed methodologies for essential assays are provided, alongside structured data presentation and visualization of relevant biological pathways and experimental workflows.
Performance Comparison of Hsp90 Inhibitors
To comprehensively evaluate the efficacy and characteristics of this compound, its performance should be benchmarked against well-documented Hsp90 inhibitors. The following tables present a comparative summary of key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| This compound | Hsp90α/β | Data to be determined | Data to be determined |
| 17-AAG (Tanespimycin) | Hsp90α/β | 5[1] | ~100-fold higher in tumor cells[2] |
| NVP-AUY922 (Luminespib) | Hsp90α/β | 13 (Hsp90α), 21 (Hsp90β)[1] | Not explicitly stated |
| XL888 | Hsp90 | 24[1] | Not explicitly stated |
| PF-04929113 (SNX-5422) | Hsp90 | 37 (induces Her-2 degradation) | 41[1] |
Table 2: Cellular Activity
| Compound | Cell Line | GI50 (nM) | Apoptosis Induction | Client Protein Degradation (e.g., HER2, Akt) |
| This compound | e.g., BT474, GTL-16 | Data to be determined | Data to be determined | Data to be determined |
| 17-AAG | GTL-16 | 20-21 (EC50 for pERK/pAKT inhibition) | Induces apoptosis[1] | Effective |
| NVP-AUY922 | LNCaP | ~20 | Induces apoptosis | Potent |
| NVP-HSP990 | Various | 4-40 | Induces apoptosis | Effective |
Key Experimental Protocols
To generate the comparative data for this compound, the following detailed experimental protocols are recommended.
Hsp90 ATPase Activity Assay
This assay determines the ability of an inhibitor to block the ATP hydrolysis function of Hsp90.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method is the malachite green assay, where the phosphomolybdate complex formed with Pi is colorimetrically quantified.[3]
Protocol:
-
Reagents: Recombinant human Hsp90α, ATP, Malachite Green solution, phosphate standards.
-
Procedure:
-
Prepare a reaction mixture containing Hsp90α in assay buffer.
-
Add varying concentrations of this compound or control inhibitors.
-
Initiate the reaction by adding a final concentration of 1 mM ATP.
-
Incubate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction and measure the released phosphate by adding the Malachite Green reagent.
-
Measure the absorbance at 620 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Client Protein Degradation Assay (Western Blot)
This assay assesses the downstream effect of Hsp90 inhibition on the stability of its client proteins.
Principle: Hsp90 inhibition leads to the ubiquitination and subsequent proteasomal degradation of its client proteins.[4] This can be visualized by a decrease in the protein levels via Western blotting.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., BT474 for HER2, GTL-16 for c-MET) to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound or control inhibitors for a specified time (e.g., 24 hours).
-
Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against client proteins (e.g., HER2, Akt, c-MET) and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Cell Proliferation Assay (e.g., MTS/MTT Assay)
This assay measures the effect of the Hsp90 inhibitor on the growth and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or control inhibitors.
-
Incubation: Incubate the cells for 72 hours.
-
Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT).
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the inhibitor concentration.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the Hsp90 inhibitor in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., GTL-16, BT474) into the flanks of the mice.[5]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or a control inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[5][6]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for client proteins).
-
Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualizations
Signaling Pathway Diagram
Heat shock protein 90 (Hsp90) plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway by stabilizing the TGF-β receptors (TβRI and TβRII).[7][8] Inhibition of Hsp90 leads to the degradation of these receptors, thereby blocking downstream signaling.[7][8]
Caption: Hsp90 inhibition disrupts TGF-β signaling.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial characterization of a novel Hsp90 inhibitor.
Caption: Workflow for Hsp90 inhibitor characterization.
References
- 1. Assays for Identification of Hsp90 Inhibitors and Biochemical Met...: Ingenta Connect [ingentaconnect.com]
- 2. Inhibitor Binding to Hsp90: A Review of Thermodynamic, Kinetic, Enzymatic, and Cellular Assays | Bentham Science [eurekaselect.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of Hsp90 inhibition for induction of apoptosis and inhibition of growth in cervical carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical regulation of TGFβ signaling by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical regulation of TGFbeta signaling by Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Treated with a Potent Hsp90 Inhibitor
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular proteome in response to treatment with a potent Heat Shock Protein 90 (Hsp90) inhibitor. Due to the lack of publicly available, specific quantitative proteomics data for Hsp90-IN-19, this document utilizes data from studies on 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), a well-characterized and potent N-terminal Hsp90 inhibitor, as a representative example to illustrate the broader effects of this class of compounds on the cellular proteome. The experimental data and protocols presented herein are synthesized from established research to provide a valuable resource for understanding the molecular consequences of Hsp90 inhibition.
Introduction to Hsp90 and its Inhibition
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1] It is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are key components of signal transduction pathways that are often dysregulated in cancer and other diseases.[1][2] These client proteins include numerous kinases, transcription factors, and steroid hormone receptors.[2]
Hsp90 inhibitors, such as 17-DMAG, bind to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function.[2] This leads to the misfolding and subsequent degradation of Hsp90 client proteins, primarily through the ubiquitin-proteasome pathway.[2] Consequently, Hsp90 inhibition can simultaneously disrupt multiple oncogenic signaling pathways, making it an attractive therapeutic strategy. A common cellular response to Hsp90 inhibition is the activation of the heat shock response, leading to the upregulation of other chaperones like Hsp70 and Hsp40.[2]
Quantitative Proteomic Analysis: Effects of Hsp90 Inhibition
Quantitative proteomics, particularly methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), has been instrumental in elucidating the global changes in protein expression following Hsp90 inhibitor treatment.[2] These studies consistently reveal two major trends: the upregulation of proteins associated with the cellular stress response and the downregulation of Hsp90 client proteins.
Proteins Upregulated by Hsp90 Inhibition
Treatment with Hsp90 inhibitors triggers a robust cellular stress response, characterized by the increased expression of heat shock proteins and other chaperones. This is a compensatory mechanism to mitigate the accumulation of misfolded proteins.
| Protein | Gene Name | Function | Fold Change (Treated/Control) |
| Hsp70 | HSPA1A/HSPA1B | Molecular chaperone, protein folding, stress response | > 2.0 |
| Hsc70 | HSPA8 | Constitutive molecular chaperone | ~1.5 - 2.0 |
| Hsp40/DnaJ | DNAJA1, DNAJB1 | Co-chaperone of Hsp70 | ~1.5 - 2.0 |
| Hsp27 | HSPB1 | Small heat shock protein, stress resistance, anti-apoptotic | > 2.0 |
| Ubiquitin | UBB, UBC | Protein degradation tag | ~1.5 |
Note: The fold changes are representative values collated from studies using N-terminal Hsp90 inhibitors like 17-DMAG and may vary depending on the cell line, inhibitor concentration, and treatment duration.
Proteins Downregulated by Hsp90 Inhibition
A primary consequence of Hsp90 inhibition is the degradation of its client proteins. Kinases are a prominent class of Hsp90 clients, and their depletion has significant effects on cellular signaling.
| Protein | Gene Name | Function | Fold Change (Treated/Control) |
| CDK1 | CDK1 | Cell cycle regulation | < 0.5 |
| CDK4 | CDK4 | Cell cycle regulation | < 0.5 |
| RAF-1 | RAF1 | MAP kinase signaling | < 0.5 |
| AKT | AKT1 | PI3K/AKT signaling, cell survival | < 0.7 |
| EGFR | EGFR | Receptor tyrosine kinase, cell proliferation | < 0.5 |
| HER2/ErbB2 | ERBB2 | Receptor tyrosine kinase, cell proliferation | < 0.5 |
| MET | MET | Receptor tyrosine kinase, cell motility, proliferation | < 0.6 |
Note: The fold changes are representative values collated from studies using N-terminal Hsp90 inhibitors like 17-DMAG and may vary depending on the cell line, inhibitor concentration, and treatment duration.
Experimental Protocols
The following is a generalized protocol for the comparative proteomic analysis of cells treated with an Hsp90 inhibitor using SILAC followed by mass spectrometry.
Cell Culture and SILAC Labeling
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., HeLa, MCF-7, A549).
-
SILAC Media Preparation: Prepare DMEM or RPMI-1640 media for SILAC, lacking L-arginine and L-lysine. Supplement the "light" medium with standard L-arginine (Arg-0) and L-lysine (Lys-0). Supplement the "heavy" medium with stable isotope-labeled L-arginine (e.g., ¹³C₆-Arg, Arg-6) and L-lysine (e.g., ¹³C₆¹⁵N₂-Lys, Lys-8).
-
Cell Adaptation: Culture the cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.
-
Cell Plating: Plate an equal number of "light" and "heavy" labeled cells for the experiment.
Hsp90 Inhibitor Treatment
-
Compound Preparation: Prepare a stock solution of the Hsp90 inhibitor (e.g., 17-DMAG) in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the "heavy" labeled cells with the Hsp90 inhibitor at a predetermined concentration and for a specific duration (e.g., 1 µM for 24 hours). Treat the "light" labeled cells with the vehicle (DMSO) as a control.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
Protein Extraction and Digestion
-
Cell Lysis: Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Protein Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
In-solution or In-gel Digestion:
-
In-solution: Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins with trypsin overnight at 37°C.
-
In-gel: Run the mixed protein sample on an SDS-PAGE gel, excise the entire lane, and perform in-gel digestion with trypsin.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Processing: Process the raw mass spectrometry data using a software package such as MaxQuant.
-
Protein Identification and Quantification: Identify peptides and proteins by searching against a relevant protein database (e.g., UniProt). Quantify the relative abundance of proteins based on the intensity ratios of "heavy" to "light" peptide pairs.
-
Bioinformatic Analysis: Perform functional annotation and pathway analysis of the differentially expressed proteins using tools like DAVID or Panther.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Hsp90 inhibition and a typical experimental workflow.
Caption: Hsp90 Inhibition Signaling Pathway.
Caption: SILAC-based Quantitative Proteomics Workflow.
Conclusion
The comparative proteomic analysis of cells treated with potent N-terminal Hsp90 inhibitors reveals a multifaceted cellular response. The primary effects include the targeted degradation of a wide range of Hsp90 client proteins, most notably kinases involved in crucial cancer-related signaling pathways, and the induction of a cellular stress response characterized by the upregulation of other chaperone proteins. The data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at understanding the detailed molecular mechanisms of Hsp90 inhibitors and for the development of novel therapeutic strategies targeting this critical molecular chaperone.
References
Safety Operating Guide
Proper Disposal of Hsp90-IN-19: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Hsp90-IN-19, a potent heat shock protein 90 (Hsp90) inhibitor. Adherence to these procedures is critical for laboratory safety and environmental protection.
Summary of Key Data
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2927442-48-4 | TargetMol[1] |
| Molecular Weight | 498.61 g/mol | MCE |
| IC50 | 0.27 µM | MedchemExpress[2] |
| Storage (Powder) | -20°C for 3 years | TargetMol[1] |
| Storage (in Solvent) | -80°C for 1 year | TargetMol[1] |
Disposal Procedures
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations can vary.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (nitrile or neoprene)
Step 2: Segregation of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," "this compound," and the name and concentration of the solvent(s) used (e.g., "this compound in DMSO").
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Step 3: Decontamination
-
Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent and water.
-
Collect all decontamination materials (e.g., wipes, paper towels) as solid hazardous waste.
Step 4: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
This compound Mechanism of Action and Signaling Pathway
Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. Inhibition of Hsp90, such as by this compound, disrupts this process, leading to the degradation of these client proteins, primarily through the ubiquitin-proteasome pathway. This can effectively shut down cancer cell proliferation and survival signals.
Caption: Inhibition of Hsp90 by this compound leads to the degradation of client proteins like Akt.
This guide provides a framework for the safe disposal of this compound. By following these procedures and consulting with your local EHS experts, you can ensure a safe and compliant laboratory environment.
References
Personal protective equipment for handling Hsp90-IN-19
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent small molecule inhibitors like Hsp90-IN-19. The following table summarizes the required PPE for various handling procedures.
| PPE Category | Item | Specifications and Use Case |
| Primary Barrier | Disposable Nitrile Gloves | Double-gloving is recommended, especially when handling the powdered form. Change gloves immediately if contaminated. |
| Lab Coat | A buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from spills. | |
| Safety Goggles | Provide a seal around the eyes to protect against splashes, particularly when working with solutions. | |
| Secondary Barrier | Face Shield | To be worn in conjunction with safety goggles during procedures with a high risk of splashing. |
| (for powder handling) | Respiratory Protection | An N95 respirator or a higher level of respiratory protection should be used when weighing or otherwise handling the powdered form to prevent inhalation. |
| General Laboratory Attire | Long Pants | Must cover the entire leg. |
| Closed-toe Shoes | Shoes must fully cover the feet. |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard procedure for preparing a stock solution of this compound and its application in a typical cell-based assay. The required PPE is indicated at each stage.
Experimental Protocol: Preparation of this compound Stock Solution and Use in Cell Culture
This protocol is a general guideline. Specific concentrations and incubation times may need to be optimized for your experimental system.
-
Stock Solution Preparation (typically 10 mM):
-
Before starting, ensure all necessary PPE is worn, particularly when handling the powdered compound.
-
Weighing of the powdered this compound should be performed in a chemical fume hood to minimize inhalation risk.[4][5]
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in a suitable solvent, such as DMSO.[6]
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Cell Treatment:
-
All cell culture work should be conducted in a biological safety cabinet using aseptic techniques.
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to perform serial dilutions to achieve accurate final concentrations.
-
Remove the old medium from your cells and replace it with the medium containing this compound.
-
Return the cells to the incubator for the desired treatment period.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Cell culture media containing this compound and any unused solutions should be collected in a clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Decontamination: Work surfaces should be decontaminated with a suitable cleaning agent after handling the compound.
Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
